Product packaging for 3-Chloro-5-hydroxybenzoic Acid(Cat. No.:CAS No. 53984-36-4)

3-Chloro-5-hydroxybenzoic Acid

Cat. No.: B1664645
CAS No.: 53984-36-4
M. Wt: 172.56 g/mol
InChI Key: RJOLIYHZZKAIET-UHFFFAOYSA-N
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Description

A potent GPR81 agonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO3 B1664645 3-Chloro-5-hydroxybenzoic Acid CAS No. 53984-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLIYHZZKAIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517335
Record name 3-Chloro-5-hydroxybenzoic acid
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53984-36-4
Record name 3-Chloro-5-hydroxybenzoic acid
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Record name 3-Chloro-5-hydroxybenzoic Acid
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Foundational & Exploratory

Technical Guide: 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 53984-36-4

In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Chloro-5-hydroxybenzoic acid, a versatile organic compound with significant applications in pharmaceutical and agricultural research. It serves as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool for studying metabolic pathways and developing novel therapeutics.

Core Compound Properties

This compound is a halogenated derivative of hydroxybenzoic acid. Its chemical structure and properties are summarized below.

PropertyValue
CAS Number 53984-36-4[1][2][3][4][5]
Molecular Formula C₇H₅ClO₃[1][3]
Molecular Weight 172.57 g/mol [1][2][3]
Appearance Off-white to white or beige solid, powder, or crystal[1][2]
Purity ≥95% (HPLC), ≥97% (HPLC), >98.0% (GC)[1][2]
Melting Point 244.0 to 248.0 °C
Solubility Soluble in DMSO (e.g., 15 mg/mL)[2]
Storage Conditions Store at 0-8 °C or room temperature[1][2]
SMILES String Oc1cc(Cl)cc(c1)C(O)=O[2]
InChI Key RJOLIYHZZKAIET-UHFFFAOYSA-N[2]

Biological Activity and Applications

This compound is a potent and selective agonist of the lactate receptor GPR81.[2][6][7] This activity makes it a significant molecule for research in metabolic diseases.

Key Biological Activities:

  • Selective GPR81 Agonist: It selectively activates GPR81, a receptor involved in the regulation of lipolysis.[2][7] The activation of GPR81 in adipose tissue leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits lipolysis.[8]

  • Antilipolytic Effects: By activating GPR81, the compound has been shown to reduce the release of free fatty acids from adipocytes.[6] In vivo studies in mouse models of obesity have demonstrated significant reductions in free fatty acids, with a minimum efficacious dose of 30 mg/kg.[6]

  • Potential Therapeutic Agent: Its ability to modulate lipid metabolism without the flushing side effects associated with other lipid-lowering agents like niacin (which acts on the related GPR109a receptor) makes it an attractive candidate for the treatment of dyslipidemia.[2]

Table of GPR81 Agonist Potency (EC₅₀):

SpeciesEC₅₀ (μM)
Human16
Monkey17
Dog67
Rat7
Mouse22
Hamster27

Source: MedchemExpress, Selleck Chemicals[6]

Primary Applications:

  • Pharmaceutical Research: Serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4]

  • Agrochemical Development: Utilized in the formulation of herbicides and fungicides.[4]

  • Biochemical Research: Employed to study enzyme activity and metabolic pathways, particularly those related to GPR81 signaling.[4]

  • Analytical Chemistry: Used as a reagent in various analytical methods.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the GPR81 signaling pathway and a proposed experimental workflow for assessing the compound's activity.

GPR81_Signaling_Pathway GPR81 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound GPR81 GPR81 Receptor Ligand->GPR81 Binds to G_protein Gi/o Protein GPR81->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to

Caption: GPR81 activation by this compound inhibits adenylyl cyclase, reducing cAMP and lipolysis.

Synthesis_Workflow Proposed Synthesis Workflow Start 3-Hydroxybenzoic Acid Step1 Chlorination (e.g., with N-Chlorosuccinimide) Start->Step1 Step2 Reaction Work-up (Quenching, Extraction) Step1->Step2 Step3 Purification (Crystallization or Chromatography) Step2->Step3 End This compound Step3->End

Caption: A plausible synthetic route to this compound from 3-hydroxybenzoic acid.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • 3-Hydroxybenzoic acid

  • N-Chlorosuccinimide (NCS) or other suitable chlorinating agent

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

GPR81 Agonist Activity Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the agonist activity of this compound at the GPR81 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[10][11]

Materials:

  • A cell line stably expressing human GPR81 (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well assay plates (e.g., 96- or 384-well)

Procedure:

  • Cell Seeding: Seed the GPR81-expressing cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration known to elicit a submaximal stimulation of cAMP production (e.g., EC₈₀).

  • Assay: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the wells and incubate for a short period. c. Add the forskolin solution to all wells except the negative control. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.

In Vivo Lipolysis Assay in a Mouse Model

This protocol outlines a method to assess the antilipolytic effects of this compound in vivo by measuring plasma free fatty acid (FFA) levels in mice.[6]

Materials:

  • Male C57BL/6J mice on a high-fat diet

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Free fatty acid quantification kit

Procedure:

  • Acclimatization and Dosing: Acclimatize the mice and fast them overnight. Administer this compound orally at various doses (e.g., 30, 100, and 300 mg/kg) or the vehicle control.

  • Blood Collection: At specified time points post-dosing (e.g., 1, 2, 4 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • FFA Quantification: Measure the concentration of free fatty acids in the plasma samples using a commercial quantification kit.

  • Data Analysis: Compare the plasma FFA levels in the compound-treated groups to the vehicle-treated group at each time point. A significant reduction in FFA levels indicates an in vivo antilipolytic effect.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around 220-300 nm for benzoic acid derivatives).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

3-Chloro-5-hydroxybenzoic Acid molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, biological activity, and experimental data related to this compound.

Core Properties

This compound is a chemical compound with the molecular formula C₇H₅ClO₃.[1][2][3] It is recognized for its role as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[4] Its CAS number is 53984-36-4.[1][2][3]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below.

PropertyValueSource
Molecular Weight 172.57 g/mol [1]
Molecular Formula C₇H₅ClO₃[1][2][3]
Purity ≥97% (HPLC)[1]
Appearance White to Orange to Green powder/crystal[2]
Human GPR81 EC₅₀ 16 µM[4]

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist of the GPR81 lactate receptor.[4] Activation of GPR81, particularly in adipose tissue, leads to a reduction in triglyceride lipolysis. This mechanism is similar to the action of niacin on GPR109a, which is used in the treatment of dyslipidemia. The selectivity of this compound for GPR81 may offer a therapeutic advantage by avoiding the side effects associated with GPR109a agonism, such as flushing and pruritus.

The simplified signaling pathway for GPR81-mediated inhibition of lipolysis is illustrated below.

GPR81_Signaling_Pathway cluster_cell Adipocyte ligand 3-Chloro-5- hydroxybenzoic Acid receptor GPR81 (Lactate Receptor) ligand->receptor Binds to gi Gi Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis (Triglyceride Breakdown) hsl->lipolysis Catalyzes

Caption: GPR81 activation by this compound inhibits lipolysis.

Experimental Protocols and In Vivo Data

In Vivo Lipolysis Assay in Mice

A key experiment demonstrating the efficacy of this compound involves its administration to obese mice to measure its effect on lipolysis.

Objective: To determine the in vivo effect of this compound on free fatty acid levels in a mouse model of obesity.

Methodology:

  • Animal Model: C57Bl6/J mice are fed a high-fat diet for 10 weeks to induce obesity.

  • Fasting: Mice are fasted overnight prior to the experiment.

  • Compound Administration: this compound is administered orally (PO) at varying doses (e.g., 30, 100, and 300 mg/kg).

  • Sample Collection: Blood samples are collected at specified time points post-administration.

  • Analysis: Plasma is analyzed to determine the concentration of nonesterified free fatty acids (NEFA).

  • Outcome: A significant reduction in free fatty acids indicates that the compound effectively inhibits lipolysis in vivo. A minimum efficacious dose was identified as 30 mg/kg in the described study.[4]

The general workflow for this type of in vivo experiment is outlined below.

In_Vivo_Workflow start Start: Obese Mouse Model (High-Fat Diet) fasting Overnight Fasting start->fasting dosing Oral Administration (PO) of This compound fasting->dosing sampling Blood Sample Collection (Time Course) dosing->sampling analysis Plasma NEFA Analysis sampling->analysis end End: Determine Efficacious Dose analysis->end

Caption: Workflow for an in vivo lipolysis study in mice.

Potency Across Species

The potency of this compound has been evaluated across GPR81 orthologs from various species. This is crucial for preclinical model selection and translational studies.

SpeciesGPR81 EC₅₀ (µM)
Human 16
Monkey 17
Dog 67
Rat 7
Mouse 22
Hamster 27
Data sourced from MedchemExpress.[4]

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-5-hydroxybenzoic Acid, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its substituted benzoic acid structure allows for diverse functionalization, making it a crucial component in the development of novel therapeutic agents and crop protection chemicals. This guide outlines a robust and well-documented three-step synthesis pathway starting from the readily available 3-chlorobenzoic acid.

Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Nitration: Electrophilic aromatic substitution on 3-chlorobenzoic acid to introduce a nitro group at the C5 position, yielding 3-chloro-5-nitrobenzoic acid.

  • Reduction: Conversion of the nitro group in 3-chloro-5-nitrobenzoic acid to an amino group, resulting in the formation of 3-amino-5-chlorobenzoic acid.

  • Diazotization and Hydrolysis: Transformation of the amino group of 3-amino-5-chlorobenzoic acid into a diazonium salt, followed by hydrolysis to introduce a hydroxyl group, affording the final product, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Logical Workflow for this compound Synthesis Start Start with 3-Chlorobenzoic Acid Step1 Step 1: Nitration Start->Step1 Intermediate1 3-Chloro-5-nitrobenzoic Acid Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 3-Amino-5-chlorobenzoic Acid Step2->Intermediate2 Step3 Step 3: Diazotization & Hydrolysis Intermediate2->Step3 Product This compound Step3->Product

Caption: Logical workflow of the synthesis process.

Detailed Synthesis Pathway

The chemical transformations involved in the synthesis are illustrated below:

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Hydrolysis 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid 3-Chloro-5-nitrobenzoic Acid 3-Chloro-5-nitrobenzoic Acid 3-Chlorobenzoic Acid->3-Chloro-5-nitrobenzoic Acid HNO3, H2SO4 3-Chloro-5-nitrobenzoic Acid_2 3-Chloro-5-nitrobenzoic Acid 3-Amino-5-chlorobenzoic Acid 3-Amino-5-chlorobenzoic Acid 3-Chloro-5-nitrobenzoic Acid_2->3-Amino-5-chlorobenzoic Acid Fe, HCl or H2, Pd/C 3-Amino-5-chlorobenzoic Acid_2 3-Amino-5-chlorobenzoic Acid Diazonium Salt Diazonium Salt Intermediate 3-Amino-5-chlorobenzoic Acid_2->Diazonium Salt NaNO2, H2SO4, 0-5 °C This compound This compound Diazonium Salt->this compound H2O, Δ

Caption: Chemical transformations in the synthesis pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Nitration of 3-Chlorobenzoic Acid

This procedure describes the synthesis of 3-chloro-5-nitrobenzoic acid.

  • Materials and Reagents:

    • 3-Chlorobenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-chlorobenzoic acid to concentrated sulfuric acid while stirring.

    • Cool the mixture to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Reduction of 3-Chloro-5-nitrobenzoic Acid

This procedure outlines the synthesis of 3-amino-5-chlorobenzoic acid.

  • Materials and Reagents:

    • 3-Chloro-5-nitrobenzoic acid

    • Iron powder

    • Concentrated hydrochloric acid

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, create a suspension of 3-chloro-5-nitrobenzoic acid in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

    • Continue refluxing with vigorous stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the hot mixture through a celite pad to remove the iron sludge.

    • Wash the filter cake with hot ethanol.

    • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Step 3: Diazotization and Hydrolysis of 3-Amino-5-chlorobenzoic Acid

This final step describes the conversion to this compound.

  • Materials and Reagents:

    • 3-Amino-5-chlorobenzoic acid

    • Concentrated sulfuric acid

    • Sodium nitrite

    • Water

    • Ice

  • Procedure:

    • Dissolve 3-amino-5-chlorobenzoic acid in dilute sulfuric acid at a low temperature (0-5 °C) in a beaker placed in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise to the mixture while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring for 30 minutes at the same temperature.

    • Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water.

    • Boil the mixture for 15-30 minutes until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and specific conditions.

StepReactantProductReagentsTemperature (°C)Time (h)Typical Yield (%)
1. Nitration 3-Chlorobenzoic acid3-Chloro-5-nitrobenzoic acidHNO₃, H₂SO₄0 - 253 - 485 - 95
2. Reduction 3-Chloro-5-nitrobenzoic acid3-Amino-5-chlorobenzoic acidFe, HCl or H₂, Pd/CReflux2 - 480 - 90
3. Diazotization & Hydrolysis 3-Amino-5-chlorobenzoic acidThis compoundNaNO₂, H₂SO₄, H₂O0 - 1001 - 270 - 85

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described three-step process, involving nitration, reduction, and diazotization followed by hydrolysis, offers a reliable method for obtaining this important chemical intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

Technical Guide: Solubility of 3-Chloro-5-hydroxybenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-Chloro-5-hydroxybenzoic Acid in Dimethyl Sulfoxide (DMSO), a crucial parameter for its application in research and development. This compound is a selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool in metabolic disease research[1][2][3]. Its utility extends to being an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic medications, as well as in the formulation of agrochemicals like herbicides and fungicides[4].

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers, with some variation in the exact values. This variability may be attributed to differences in experimental conditions, such as temperature, the purity of the compound, and the grade of DMSO used. The following table summarizes the available quantitative data.

Solubility in DMSO (mg/mL)Molar Concentration (mM)SourceNotes
100579.47MedchemExpressUltrasonic assistance is noted as necessary. The hygroscopic nature of DMSO is highlighted as a factor that can impact solubility; freshly opened DMSO is recommended[2].
34197.02TargetMol, Selleck ChemicalsSonication is recommended to aid dissolution[1][5]. It is also noted that moisture-absorbing DMSO can reduce solubility[1].
15Not specifiedSigma-Aldrich, Home Sunshine PharmaDescribed as forming a "clear solution"[6].

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature.

Materials:

  • This compound (high purity, e.g., ≥97% HPLC)

  • Anhydrous, high-purity DMSO

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of DMSO in a series of vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter to remove any remaining microparticles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor. The result will be the solubility of the compound at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for preparing a solution of this compound in DMSO, a common procedure in a research setting.

G Workflow for Preparing a this compound Solution in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage A Weigh this compound C Combine acid and DMSO in a vial A->C B Measure volume of fresh DMSO B->C D Vortex/Sonicate until dissolved C->D E Visually inspect for clarity D->E F Store at -20°C or -80°C E->F

Caption: A flowchart outlining the key steps for preparing a solution of this compound in DMSO.

GPR81 Signaling Pathway Context

As an agonist of GPR81, this compound plays a role in the inhibition of lipolysis in adipocytes. The following diagram illustrates the simplified signaling pathway initiated by the activation of GPR81.

G Simplified GPR81 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound receptor GPR81 agonist->receptor activates ac Adenylate Cyclase receptor->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates hsl Hormone-Sensitive Lipase pka->hsl activates lipolysis Lipolysis hsl->lipolysis promotes

References

3-Chloro-5-hydroxybenzoic Acid: A Selective GPR81 Agonist with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

3-Chloro-5-hydroxybenzoic acid (3-Cl-5-HBA) has emerged as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). GPR81 is predominantly expressed in adipocytes and is the endogenous receptor for lactate. Its activation leads to the inhibition of lipolysis, making it an attractive therapeutic target for metabolic diseases such as dyslipidemia and type 2 diabetes. This technical guide provides a comprehensive overview of the GPR81 agonist activity of this compound, including its quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Data Summary

The agonist activity of this compound at the GPR81 receptor has been characterized across multiple species. The following table summarizes the key quantitative data, primarily focusing on its potency (EC50).

SpeciesAssay TypeParameterValue (μM)Reference
HumancAMP InhibitionEC5016[1]
MonkeycAMP InhibitionEC5017[1]
DogcAMP InhibitionEC5067[1]
RatcAMP InhibitionEC507[1]
MousecAMP InhibitionEC5022[1]
HamstercAMP InhibitionEC5027[1]

GPR81 Signaling Pathways

Activation of GPR81 by an agonist like this compound initiates a signaling cascade primarily through the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently inhibits protein kinase A (PKA) activity, which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), ultimately leading to the inhibition of lipolysis in adipocytes.

GPR81_Signaling_Pathway cluster_membrane Plasma Membrane GPR81 GPR81 Gi Gi Protein GPR81->Gi Activates Agonist This compound Agonist->GPR81 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates HSL_P Phosphorylated HSL (Active) Lipolysis Lipolysis Inhibition HSL_P->Lipolysis Triglycerides Triglycerides HSL_P->Triglycerides Inhibited from hydrolyzing HSL->HSL_P FFA Free Fatty Acids Triglycerides->FFA

GPR81 signaling pathway upon agonist binding.

Experimental Protocols

The characterization of this compound as a GPR81 agonist involves several key in vitro assays. The following are detailed methodologies for these experiments.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in GPR81 signaling.

1. Cell Culture and Preparation:

  • A stable cell line expressing the human GPR81 receptor (e.g., HEK293 or CHO cells) is used.

  • Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a 5% CO2 incubator.

  • On the day of the assay, cells are harvested, washed, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

2. Assay Procedure:

  • Cells are seeded into a 384-well plate.

  • A phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) is added to prevent cAMP degradation.

  • Test compounds (e.g., this compound) are added at various concentrations.

  • Forskolin (an adenylyl cyclase activator, typically at 5 µM) is added to stimulate cAMP production.

  • The plate is incubated for 30 minutes at room temperature.

  • Lysis buffer is added, followed by the detection reagents from a commercial cAMP assay kit (e.g., HTRF or AlphaScreen).

3. Data Analysis:

  • The signal (e.g., fluorescence ratio) is measured using a plate reader.

  • The data is normalized to the control (forskolin alone) and a dose-response curve is generated to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR81 receptor, an event that occurs downstream of G protein activation and is involved in receptor desensitization and signaling.

1. Cell Line:

  • A cell line engineered to express GPR81 fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter β-arrestin cells from DiscoverX).

2. Assay Procedure:

  • Cells are seeded into a 384-well white, clear-bottom plate and incubated overnight.

  • The medium is replaced with assay buffer.

  • Test compounds are added at various concentrations.

  • The plate is incubated for 90 minutes at 37°C.

  • Detection reagents are added according to the manufacturer's protocol.

  • The plate is incubated for 60 minutes at room temperature.

3. Data Analysis:

  • Chemiluminescence is measured using a plate reader.

  • A dose-response curve is plotted to determine the EC50 of the compound for β-arrestin recruitment.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of GPR81 agonists.

GPR81_Agonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen (e.g., cAMP Assay) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & EC50 Determination Hit_Confirmation->Dose_Response Selectivity_Assay Selectivity Assays (e.g., GPR109a) Dose_Response->Selectivity_Assay Secondary_Assay Secondary Functional Assay (e.g., β-Arrestin) Dose_Response->Secondary_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies Secondary_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Lipolysis in Mice) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization

References

The Lactate Receptor Selectivity of 3-Chloro-5-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzoic acid has emerged as a valuable pharmacological tool for the study of the G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCA1). This receptor, endogenously activated by lactate, plays a significant role in metabolic regulation, particularly in the inhibition of lipolysis. The selectivity of this compound for GPR81 over other closely related hydroxycarboxylic acid receptors, such as GPR109a (HCA2) and GPR109b (HCA3), makes it a critical molecule for elucidating the physiological and pathophysiological roles of GPR81. This technical guide provides a comprehensive overview of the lactate receptor selectivity of this compound, detailing its potency, signaling pathways, and the experimental protocols used for its characterization.

Introduction

The hydroxycarboxylic acid (HCA) receptor family, a subset of G protein-coupled receptors (GPCRs), has garnered significant attention for its role in metabolic homeostasis. This family includes HCA1 (GPR81), HCA2 (GPR109a), and HCA3 (GPR109b), which are activated by endogenous hydroxycarboxylic acids. Lactate, long considered solely a metabolic byproduct, is the endogenous ligand for HCA1[1]. Activation of HCA1 in adipocytes leads to the inhibition of lipolysis, making it a potential therapeutic target for metabolic disorders like dyslipidemia[2][3].

To dissect the specific functions of HCA1, selective agonists are indispensable. This compound has been identified as a potent and selective agonist of GPR81[2]. Its chemical structure allows for specific interactions within the ligand-binding pocket of GPR81, conferring selectivity over the highly homologous HCA2 and HCA3 receptors. This guide will delve into the quantitative pharmacology, signaling mechanisms, and experimental methodologies related to the lactate receptor selectivity of this compound.

Data Presentation: Quantitative Pharmacology

The potency and selectivity of this compound have been quantified across various species and against different HCA receptor subtypes. The following tables summarize the available data from the literature.

Table 1: Potency (EC50) of this compound at GPR81 (HCA1) Across Species

SpeciesEC50 (µM)Reference
Human16[2]
Monkey17[2]
Mouse22[2]
Rat7[2]
Hamster27[2]
Dog67[2]

Table 2: Selectivity Profile of this compound

ReceptorActivity (EC50)Reference
GPR81 (HCA1)~16 µM (human)[2]
GPR109a (HCA2)> 1000 µM (inactive)[2]
GPR109b (HCA3)No data available

Signaling Pathways

Activation of GPR81 by this compound initiates downstream signaling cascades that mediate its biological effects. Two primary pathways have been elucidated: the canonical Gi-coupled pathway leading to cAMP inhibition and a non-canonical pathway involving PI3K/Akt activation.

Canonical Gi-cAMP Signaling Pathway

Upon agonist binding, GPR81 couples to an inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and, in adipocytes, the subsequent inhibition of hormone-sensitive lipase (HSL), ultimately suppressing lipolysis.

G_i_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound GPR81 GPR81 (HCA1) Agonist->GPR81 Binds Gi Gαi/o GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion of ATP to cAMP PKA PKA cAMP->PKA Inhibits Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to

Figure 1: GPR81 Canonical Gi-cAMP Signaling Pathway.
Non-Canonical PI3K/Akt Signaling Pathway

In some cellular contexts, particularly in cancer cells, GPR81 activation has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and angiogenesis. The activation of this pathway appears to be independent of the canonical Gi-cAMP axis and may involve β-arrestin or other scaffolding proteins.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound GPR81 GPR81 (HCA1) Agonist->GPR81 Binds PI3K PI3K GPR81->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Cell Survival, Proliferation, Angiogenesis Akt->Downstream Promotes

Figure 2: GPR81 Non-Canonical PI3K/Akt Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the potency and selectivity of compounds like this compound. Below are representative protocols for key experiments.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_selectivity Selectivity Profiling Binding Radioligand Binding Assay (Determine K_i) Functional Functional Assays (Determine EC_50) Binding->Functional cAMP cAMP Assay Functional->cAMP PI3K PI3K/Akt Western Blot Functional->PI3K HCA2_Assay Counter-screen on HCA2 Functional->HCA2_Assay HCA3_Assay Counter-screen on HCA3 Functional->HCA3_Assay

Figure 3: General Experimental Workflow for Characterizing GPR81 Agonists.
Radioligand Binding Assay (Competition)

This protocol is a representative method for determining the binding affinity (Ki) of this compound for GPR81.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to GPR81.

Materials:

  • Cell membranes prepared from cells stably expressing human GPR81.

  • Radioligand (e.g., [3H]-Lactate or a suitable radiolabeled antagonist).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of GPR81-expressing cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying its effect on cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR81-mediated inhibition of cAMP production.

Materials:

  • Cells stably expressing human GPR81 (e.g., CHO-K1 or HEK293).

  • Forskolin.

  • This compound.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 1 mM IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed GPR81-expressing cells into a 384-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 10 µL of the this compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add 10 µL of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Normalize the data with the basal (0% inhibition) and forskolin-only (100% response, which corresponds to 0% inhibition by the agonist) controls.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

PI3K/Akt Pathway Activation Assay (Western Blot)

This protocol outlines a method to assess the activation of the PI3K/Akt pathway by this compound.

Objective: To determine if this compound induces the phosphorylation of Akt, a downstream effector of PI3K.

Materials:

  • Cells expressing GPR81.

  • This compound.

  • Serum-free cell culture medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with anti-total-Akt and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-Akt to total-Akt to determine the extent of pathway activation.

Conclusion

This compound is a potent and selective agonist of the lactate receptor GPR81 (HCA1). Its selectivity over HCA2 makes it an invaluable tool for investigating the physiological and pathological roles of GPR81 in metabolism and other cellular processes. The activation of GPR81 by this compound proceeds through both a canonical Gi-cAMP pathway, leading to the inhibition of lipolysis, and a non-canonical PI3K/Akt pathway, which can influence cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this and other selective GPR81 modulators, which will be crucial for the development of novel therapeutics targeting this important receptor.

References

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzoic Acid Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzoic acid is a versatile chemical intermediate with a growing presence in pharmaceutical and agrochemical research. Its unique substitution pattern provides a scaffold for the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, known applications, and biological evaluation of this compound derivatives. A key focus is placed on their role as selective agonists for the G-protein coupled receptor 81 (GPR81), a promising target for the treatment of dyslipidemia. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a quantitative summary of the activity of selected compounds.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of chloro and hydroxyl groups on the benzene ring. These functional groups impart unique reactivity and properties, making it a valuable starting material for the synthesis of more complex molecules.[1] Its derivatives have garnered significant interest in various fields, including:

  • Pharmaceutical Development: As a key intermediate in the synthesis of anti-inflammatory and analgesic medications.[1]

  • Agrochemicals: In the formulation of herbicides and fungicides.[1]

  • Drug Discovery: Particularly as agonists for GPR81, with potential applications in treating metabolic disorders.

This guide will delve into the core aspects of this compound derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Synthesis of this compound Derivatives

The chemical structure of this compound offers multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring—allowing for a wide array of chemical modifications.

Esterification

The synthesis of this compound esters can be achieved through standard esterification methods, such as the Fischer-Speier esterification.

Experimental Protocol: General Procedure for Ester Synthesis

  • To a solution of this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.[2]

Amide Formation

Amide derivatives can be synthesized by activating the carboxylic acid group followed by reaction with a desired amine. Common activating agents include thionyl chloride or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

Experimental Protocol: General Procedure for Amide Synthesis

  • To a stirred solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane), add a coupling agent such as DCC (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for a few minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for several hours (typically 8-12 hours) until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.[2]

Synthesis of a Key Intermediate: 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

This derivative is a crucial intermediate for the preparation of certain antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthetic route starting from 2,4-difluoro-3-chlorobenzoic acid has been developed.[3]

Experimental Workflow:

G start 2,4-Difluoro-3-chlorobenzoic Acid nitration Nitration start->nitration esterification Esterification nitration->esterification reduction Reduction of NO2 esterification->reduction diazotization Diazotization reduction->diazotization hydrolysis Hydrolysis diazotization->hydrolysis end_product 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid hydrolysis->end_product

Caption: Synthetic pathway for 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid [3]

  • Nitration: 2,4-Difluoro-3-chlorobenzoic acid is nitrated to introduce a nitro group onto the aromatic ring.

  • Esterification: The carboxylic acid group is converted to an ester to protect it during the subsequent reduction step.

  • Reduction of NO2: The nitro group is reduced to an amino group.

  • Diazotization: The amino group is converted to a diazonium salt.

  • Hydrolysis: The diazonium salt is hydrolyzed to yield the final hydroxylated product. This multi-step synthesis results in an overall yield of approximately 70%.[3]

Biological Activities and Uses

The primary biological activity of interest for many this compound derivatives is their potent and selective agonism of GPR81.

GPR81 Agonism and Anti-lipolytic Effects

This compound is a potent and selective agonist of the lactate receptor GPR81.[4] GPR81 is a G-protein coupled receptor highly expressed in adipocytes. Its activation leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids.

Signaling Pathway of GPR81:

GPR81_Signaling Ligand 3-Chloro-5-hydroxybenzoic Acid Derivative GPR81 GPR81 Ligand->GPR81 Binds to Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR81 signaling cascade initiated by an agonist.

Activation of GPR81 by an agonist like this compound leads to the coupling of the inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP prevents the activation of Protein Kinase A (PKA), a key enzyme that promotes lipolysis. The net result is a decrease in the release of free fatty acids from adipocytes.

Quantitative Data on GPR81 Agonist Activity:

CompoundSpeciesEC50 (µM)
This compoundHuman16[4]
This compoundMonkey17[4]
This compoundDog67[4]
This compoundRat7[4]
This compoundMouse22[4]
This compoundHamster27[4]

Experimental Protocol: In Vivo Lipolysis Assay in Mice

  • Animal Model: Use a suitable mouse model, such as C57Bl/6 mice.

  • Fasting: Fast the mice overnight to establish a baseline for free fatty acid levels.

  • Compound Administration: Administer the test compound (e.g., this compound) orally at various doses (e.g., 30, 100, and 300 mg/kg).[4] A vehicle control group should also be included.

  • Blood Collection: Collect blood samples at a specified time point post-administration (e.g., 10-30 minutes).

  • Free Fatty Acid Measurement: Analyze the plasma or serum for free fatty acid concentrations using a commercially available kit.

  • Data Analysis: Compare the free fatty acid levels in the treated groups to the vehicle control group to determine the effect of the compound on lipolysis. Significant reductions in free fatty acids indicate an anti-lipolytic effect.[4]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide, which can be conceptually derived from a 3-chlorohydroxybenzoic acid scaffold, have been investigated as potential DPP-IV inhibitors for the treatment of type 2 diabetes.

Experimental Protocol: DPP-IV Inhibitor Screening Assay [5][6][7]

  • Reagents: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[5][6] Prepare solutions of human recombinant DPP-IV enzyme and a fluorogenic substrate (e.g., H-Gly-Pro-aminomethylcoumarin).

  • Assay Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound at various concentrations. Include wells for 100% initial activity (enzyme and buffer, no inhibitor) and background (buffer only).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) and then measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antimicrobial Activity

Derivatives of chlorobenzoic acids have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method) [8][9]

  • Microorganisms: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Media Preparation: Prepare a suitable growth medium in liquid form (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Compound Dilution: Prepare a series of dilutions of the test compounds in the growth medium in test tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the target microorganism.

  • Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for Aspergillus niger).[9]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their role as selective GPR81 agonists highlights their potential in the development of novel therapeutics for metabolic diseases. The synthetic versatility of the parent molecule allows for the creation of a wide range of derivatives, enabling the fine-tuning of their pharmacological properties. The experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to synthesize and evaluate these compounds, fostering further exploration of their therapeutic potential. Future research should focus on expanding the library of derivatives, elucidating their structure-activity relationships, and conducting more extensive in vivo studies to validate their efficacy and safety.

References

Commercial Suppliers of 3-Chloro-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of 3-Chloro-5-hydroxybenzoic Acid. It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its applications, particularly as a selective GPR81 agonist.

Introduction

This compound (CAS No: 53984-36-4) is a halogenated derivative of hydroxybenzoic acid. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Of particular interest to the drug development community is its role as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[3][4][5] This activity makes it a key tool for studying metabolic regulation, particularly the inhibition of lipolysis, and a potential starting point for the development of therapeutics for dyslipidemia.[6]

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, with purity levels suitable for research and development purposes. The table below summarizes the specifications from several prominent suppliers to facilitate a comparative analysis.

SupplierPurityAppearanceMolecular Weight ( g/mol )CAS Number
Chem-Impex ≥ 95% (HPLC)[1]Off-white solid[1]172.57[1]53984-36-4[1]
Santa Cruz Biotechnology (SCBT) 97%[4][7]-172.57[4][7]53984-36-4[4][7]
CymitQuimica >98.0% (GC)[2]White to Orange to Green powder to crystal[2]172.56[2]53984-36-4[2]
Sigma-Aldrich ≥97% (HPLC)[8]white to beige powder[8]172.57[8]53984-36-4[8]
Home Sunshine Pharma ≥98.0%[9]White to Pale yellow powder[9]-53984-36-4[9]
Selleck Chemicals 99.3%[5]-172.57[5]53984-36-4[5]
MedchemExpress 99.54%[3]-172.57[3]53984-36-4[3]
Cayman Chemical ≥98%[10]-172.6[10]53984-36-4[10]
TCI America Min. 98.0% (GC)[6]White Solid[6]172.56[6]53984-36-4[6]

Note: Purity analysis methods are provided where available (HPLC: High-Performance Liquid Chromatography; GC: Gas Chromatography). Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Key Application: GPR81 Agonism and Inhibition of Lipolysis

This compound is a selective agonist of GPR81, a receptor that is highly expressed in adipocytes.[6] The activation of GPR81 by its endogenous ligand, lactate, or by agonists like this compound, leads to the inhibition of lipolysis, the process of breaking down stored fats (triglycerides) into free fatty acids.[1][6]

Signaling Pathway

The binding of this compound to GPR81 initiates a signaling cascade through a Gi protein-coupled mechanism. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and other proteins involved in lipolysis. The ultimate effect is a reduction in the release of free fatty acids from adipose tissue.[4]

GPR81_Signaling_Pathway cluster_extracellular Extracellular 3_Chloro_5_hydroxybenzoic_Acid This compound GPR81 GPR81 3_Chloro_5_hydroxybenzoic_Acid->GPR81 Binds to Gi Gi protein GPR81->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR81 Signaling Pathway for Inhibition of Lipolysis.

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or specific to a particular research group, the following outlines a general experimental workflow for assessing the in vivo antilipolytic effects of this compound, based on published studies.[3]

In Vivo Antilipolytic Activity Assay Workflow

experimental_workflow start Start: Acclimatize Animals (e.g., mice on a high-fat diet) fasting Overnight Fasting of Animals start->fasting dosing Oral Administration (PO) of This compound (e.g., 30, 100, 300 mg/kg) or Vehicle fasting->dosing sampling Serial Blood Sampling at Defined Time Points dosing->sampling analysis Measure Plasma Free Fatty Acid (FFA) Concentrations sampling->analysis end End: Analyze Data and Determine Efficacy analysis->end

Caption: In Vivo Antilipolytic Activity Assay Workflow.

Methodology Details:

  • Animal Model: A common model is the C57Bl6/J mouse fed a high-fat diet for a specified period (e.g., 10 weeks) to induce an obese phenotype.[3]

  • Compound Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).

  • Dosing: The compound is administered orally (per os, PO) at various doses (e.g., 30, 100, and 300 mg/kg) to determine a dose-response relationship. A vehicle control group is essential.[3]

  • Blood Collection: Blood samples are collected at predetermined time points post-dosing to assess the time course of the effect.

  • Free Fatty Acid (FFA) Analysis: Plasma FFA levels are quantified using a commercially available enzymatic colorimetric assay kit. A significant reduction in FFA levels in the treated groups compared to the vehicle control indicates antilipolytic activity.[3]

Quality Control and Analytical Methods

For researchers developing their own formulations or conducting detailed mechanistic studies, it is crucial to verify the purity and identity of the supplied this compound.

Logical Relationship of Quality Control Tests

qc_workflow start Incoming Material: This compound identity Identity Confirmation (e.g., NMR, IR) start->identity purity Purity Assessment (e.g., HPLC, GC) start->purity physical Physical Characterization (e.g., Melting Point, Appearance) start->physical release Material Released for Use identity->release impurities Impurity Profiling (e.g., LC-MS) purity->impurities impurities->release physical->release

Caption: Quality Control Workflow for this compound.

  • High-Performance Liquid Chromatography (HPLC): As indicated by several suppliers, HPLC is a primary method for determining the purity of this compound.[1][8] A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.

  • Gas Chromatography (GC): For volatile derivatives, GC can also be employed for purity assessment.[2][6]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for identifying any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

By understanding the commercial landscape, the key biological applications, and the necessary experimental and analytical considerations, researchers can effectively source and utilize this compound in their drug discovery and development endeavors.

References

3-Chloro-5-hydroxybenzoic Acid safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 53984-36-4), a compound utilized in various research and development applications, including as a selective agonist for the lactate receptor, GPR81.[1][2] Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below. It is important to note that specific toxicity values and occupational exposure limits are not well-established in the available literature.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₃[3]
Molecular Weight 172.57 g/mol [3][4]
Appearance White to beige solid/powder[2][5]
Melting Point 244.0 - 248.0 °C[3]
Boiling Point 364.8 °C at 760 mmHg[2][3]
Solubility DMSO: 15 mg/mL (clear solution)[2][6]
Purity ≥97% (HPLC)

Table 2: Hazard Identification and Classification

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation Category 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][4]

Experimental Protocols: Safety and Handling Procedures

While specific experimental protocols for toxicity testing were not available in the searched literature, the following procedures for safe handling, spill response, and personal protection are derived from standard safety data sheets.

General Handling and Storage
  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][7][8] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in areas where the compound is handled.[3][7] Wash hands thoroughly after handling.[3]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3] Store locked up.[3][7] Recommended long-term storage is at room temperature. For solutions, storage at -20°C for one month or -80°C for six months is recommended.[1]

Accidental Release Measures

In the event of a spill, follow this general protocol:

  • Evacuate : Immediately evacuate personnel from the spill area.[3]

  • Ventilate : Ensure adequate ventilation.

  • Personal Protection : Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains or waterways.[3]

  • Clean-up : For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Absorb solutions with an inert material (e.g., diatomite, universal binders) and place in a disposal container.[3]

  • Decontamination : Decontaminate the spill area and any equipment used with a suitable solvent like alcohol.[3]

  • Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.[3]

First Aid Measures
  • If Inhaled : Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[10]

  • If Swallowed : Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]

Visual Safety Guides

The following diagrams illustrate key safety workflows and requirements for handling this compound.

Chemical_Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Spill Spill of this compound Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor / Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Prevent spread to drains) PPE->Contain Cleanup Clean up Spill (Absorb/Sweep) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose of Waste per Regulations Package->Dispose PPE_Requirements cluster_core Core Handling Procedure cluster_ppe Required Personal Protective Equipment (PPE) cluster_facility Facility Safety Measures Handling Handling this compound EyeProtection Eye Protection (Safety Goggles/Face Shield) Handling->EyeProtection HandProtection Hand Protection (Chemical-Resistant Gloves) Handling->HandProtection BodyProtection Body Protection (Lab Coat/Protective Clothing) Handling->BodyProtection RespiratoryProtection Respiratory Protection (Use in Fume Hood or Wear Respirator) Handling->RespiratoryProtection Ventilation Adequate Ventilation (Fume Hood) Handling->Ventilation Facility Requirement Eyewash Eyewash Station SafetyShower Safety Shower

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzoic acid is a synthetic organic compound with significant biological activity, primarily as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1). Its ability to modulate cellular signaling pathways makes it a valuable tool in metabolic disease research, particularly in the study of lipolysis and obesity. This document provides detailed experimental protocols for the synthesis, characterization, and biological application of this compound.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₇H₅ClO₃[Source 10]
Molecular Weight172.57 g/mol [Source 10]
CAS Number53984-36-4[Source 7]
AppearanceOff-white to beige solid/powder[Source 10]
Purity≥97% (HPLC)[Source 7]
SolubilitySoluble in DMSO[Source 10]

Synthesis Protocol: A Proposed Route via Nitration, Reduction, Diazotization, and Hydrolysis

Workflow of the Proposed Synthesis:

Synthesis_Workflow Start 3-Chlorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 3-Chloro-5-nitrobenzoic Acid Nitration->Intermediate1 Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate1->Reduction Intermediate2 3-Amino-5-chlorobenzoic Acid Reduction->Intermediate2 Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate2->Diazotization Intermediate3 Diazonium Salt Diazotization->Intermediate3 Hydrolysis Hydrolysis (H₂O, heat) Intermediate3->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 3-Chlorobenzoic Acid

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-chlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature between 0 and 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-chloro-5-nitrobenzoic acid.[1]

Step 2: Reduction of 3-Chloro-5-nitrobenzoic Acid

  • Suspend 3-chloro-5-nitrobenzoic acid in a suitable solvent such as ethanol or water.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot solution to remove the catalyst or iron salts.

  • Cool the filtrate to crystallize the product, 3-amino-5-chlorobenzoic acid. Filter and dry the solid.

Step 3: Diazotization of 3-Amino-5-chlorobenzoic Acid

  • Dissolve 3-amino-5-chlorobenzoic acid in a dilute mineral acid (e.g., HCl) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 4: Hydrolysis of the Diazonium Salt

  • Slowly heat the solution containing the diazonium salt.

  • Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the crude this compound, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Characterization Data (Predicted)

While specific experimental spectra for this compound were not found in the search results, the following are predicted characteristic spectral data based on analogous compounds.[2][3]

TechniquePredicted Data
¹H NMR (DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, OH), ~7.5-7.8 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆)δ (ppm): ~167 (C=O), ~158 (C-OH), ~135 (C-Cl), ~130-115 (Ar-C)
IR (KBr, cm⁻¹)ν: ~3400-2400 (O-H and C-H stretch), ~1700 (C=O stretch), ~1600, 1470 (C=C stretch), ~800-600 (C-Cl stretch)

Biological Activity and Applications

This compound is a potent and selective agonist of the GPR81 receptor.[4] GPR81 is activated by lactate, and its activation in adipocytes leads to the inhibition of lipolysis. This makes this compound a valuable research tool for studying metabolic pathways regulated by GPR81.

GPR81 Receptor Activation Signaling Pathway:

GPR81_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_Chloro_5_hydroxybenzoic_Acid This compound GPR81 GPR81 3_Chloro_5_hydroxybenzoic_Acid->GPR81 Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibits

Caption: GPR81 activation by this compound leads to inhibition of lipolysis.

Quantitative Data on Biological Activity:

SpeciesEC₅₀ for GPR81Reference
Human16 µM[4]
Monkey17 µM[4]
Mouse22 µM[4]
Rat7 µM[4]
Dog67 µM[4]
Hamster27 µM[4]

Experimental Protocols

1. GPR81 Activation Assay (cAMP Measurement using FRET)

This protocol is adapted from established methods for measuring intracellular cAMP levels using a FRET-based biosensor in a 96-well format.[5][6]

Experimental Workflow:

FRET_Assay_Workflow Start Seed CHO-K1 cells stably expressing GPR81 and a FRET-based cAMP sensor Incubation1 Incubate cells (e.g., 24h) Start->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 30 min) Treatment->Incubation2 Measurement Measure FRET signal using a plate reader (Excitation ~430 nm, Emission ~475 nm and ~530 nm) Incubation2->Measurement Analysis Calculate FRET ratio and determine EC₅₀ Measurement->Analysis

Caption: Workflow for GPR81 activation assay using FRET.

Materials:

  • CHO-K1 cells stably co-expressing human GPR81 and a FRET-based cAMP biosensor (e.g., Epac-based sensor).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • 96-well black, clear-bottom plates.

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., HBSS).

  • Forskolin (positive control).

  • Microplate reader with FRET capabilities.

Procedure:

  • Seed the GPR81 and cAMP sensor expressing CHO-K1 cells into a 96-well plate at an appropriate density and incubate overnight.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Add assay buffer containing various concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and a positive control (forskolin).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity of the donor (e.g., CFP at ~475 nm) and acceptor (e.g., YFP at ~530 nm) fluorophores using a microplate reader with an excitation wavelength of ~430 nm.

  • Calculate the FRET ratio (Acceptor/Donor intensity).

  • Plot the change in FRET ratio against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

2. In Vivo Lipolysis Assay in Mice

This protocol is based on general procedures for assessing in vivo lipolysis in mice following oral administration of a compound.[7][8]

Materials:

  • Male C57BL/6J mice.

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Free Fatty Acid (FFA) quantification kit.

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 30, 100, and 300 mg/kg).[4]

  • Administer the compound or vehicle to the mice via oral gavage.

  • At specific time points after administration (e.g., 0, 30, 60, 120 minutes), collect a small volume of blood (e.g., via tail vein).

  • Place the blood samples in EDTA-coated tubes and immediately place on ice.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of free fatty acids in the plasma samples using a commercially available colorimetric assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on plasma FFA levels over time.

Conclusion

This compound is a valuable chemical probe for investigating the physiological roles of the GPR81 receptor. The protocols provided herein offer a framework for its synthesis, characterization, and application in in vitro and in vivo studies, facilitating further research into its potential therapeutic applications in metabolic disorders. Researchers should always adhere to institutional safety and animal care guidelines when performing these experiments.

References

Application Notes and Protocols for 3-Chloro-5-hydroxybenzoic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-Chloro-5-hydroxybenzoic Acid, a selective GPR81 agonist, in mouse models of metabolic research. The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathway.

I. Quantitative Data Summary

The dosage of this compound for in vivo studies in mouse models has been established to investigate its effects on lipolysis. The following table summarizes the key quantitative data from a representative study.

ParameterValueMouse StrainAdministration RoutePrimary Effect MeasuredReference
Dosage Range 30, 100, and 300 mg/kgC57Bl6/JOral (p.o.)Reduction in Free Fatty Acids[1][2]
Minimum Efficacious Dose 30 mg/kgC57Bl6/JOral (p.o.)Reduction in Free Fatty Acids[1][2]
Vehicle Homogeneous suspension in Carboxymethylcellulose Sodium (CMC-Na)C57Bl6/JOral (p.o.)Not Applicable[2]

II. Signaling Pathway

This compound is a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[1] The activation of GPR81 by its ligand initiates a signaling cascade through a Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The reduction in cAMP levels suppresses lipolysis in adipocytes.

GPR81_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_CH_5_HBA This compound GPR81 GPR81 3_CH_5_HBA->GPR81 Binds to Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Lipolysis Lipolysis Gi->Lipolysis Suppression of cAMP cAMP AC->cAMP Converts ATP to cAMP->Lipolysis Promotes

Caption: GPR81 Signaling Pathway.

III. Experimental Protocols

A. Preparation of this compound for Oral Administration

This protocol describes the preparation of a homogeneous suspension of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Carboxymethylcellulose Sodium (CMC-Na)

  • Sterile, deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Prepare the CMC-Na vehicle:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile, deionized water.

    • Slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear. This may take several hours.

  • Calculate the required amount of this compound:

    • Determine the desired final concentration of the dosing solution based on the target dose (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 0.2 mL gavage volume).

    • Weigh the appropriate amount of this compound powder.

  • Prepare the suspension:

    • Add a small amount of the CMC-Na vehicle to the weighed this compound powder in a mortar or a suitable homogenization vessel.

    • Triturate or homogenize the powder to create a smooth paste.

    • Gradually add the remaining volume of the CMC-Na vehicle while continuously mixing to ensure a uniform suspension.

    • For a working solution, for example, add 5 mg of the compound to 1 ml of the CMC-Na solution and mix evenly to obtain a homogeneous suspension with a final concentration of 5 mg/ml.[2]

  • Storage:

    • Store the suspension in sterile tubes at 4°C for short-term use (up to one week).

    • For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the suspension fresh on the day of the experiment.

B. In Vivo Dosing and Sample Collection

This protocol outlines the procedure for oral administration of this compound to mice and subsequent blood sample collection for free fatty acid analysis.

Animals:

  • C57Bl6/J mice are a commonly used strain for metabolic studies.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • House the mice in a temperature- and light-controlled environment with ad libitum access to food and water, unless fasting is required by the experimental design.

Procedure:

  • Fasting:

    • For studies investigating effects on lipolysis, it is common to fast the mice overnight to establish a baseline.

  • Dosing:

    • Gently restrain the mouse.

    • Administer the prepared this compound suspension orally using a gavage needle. The volume should be calculated based on the mouse's body weight (typically 5-10 mL/kg).

    • Administer the vehicle (e.g., 0.5% CMC-Na) to the control group.

  • Blood Sample Collection:

    • At the desired time points post-dosing (e.g., 1, 2, 4, 6 hours), collect blood samples.

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA) to obtain plasma.

  • Plasma Preparation:

    • Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

C. Measurement of Plasma Free Fatty Acids (FFA)

This protocol provides a general guideline for measuring FFA levels in mouse plasma using a commercially available colorimetric or fluorometric assay kit.

Materials:

  • Commercial Free Fatty Acid Assay Kit (e.g., from Abcam, Cell Biolabs, or similar suppliers)

  • Mouse plasma samples

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions: Each commercial kit will have a specific protocol. The following is a generalized workflow.

  • Standard Curve Preparation:

    • Prepare a series of FFA standards of known concentrations as described in the kit manual. This will be used to generate a standard curve for quantifying the FFA levels in the samples.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Dilute the plasma samples with the assay buffer provided in the kit. The optimal dilution factor may need to be determined empirically but a 1:2 to 1:20 dilution is a common starting point.[3]

  • Assay Reaction:

    • Add the prepared standards and diluted plasma samples to the wells of a microplate.

    • Add the reaction mixture (containing enzymes and a probe) to each well.

    • Incubate the plate at the temperature and for the duration specified in the kit protocol (e.g., 30 minutes at 37°C).[3][4]

  • Data Acquisition:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve (concentration vs. absorbance/fluorescence).

    • Determine the FFA concentration in the samples by interpolating their readings from the standard curve.

    • Account for the dilution factor when calculating the final FFA concentration in the original plasma samples.

IV. Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57Bl6/J mice) Fasting Overnight Fasting Animal_Acclimatization->Fasting Compound_Preparation Compound Preparation (Suspension in CMC-Na) Dosing Oral Gavage (Vehicle or Compound) Compound_Preparation->Dosing Fasting->Dosing Blood_Collection Blood Collection (Time course) Dosing->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation FFA_Assay Free Fatty Acid Assay Plasma_Isolation->FFA_Assay Data_Analysis Data Analysis and Interpretation FFA_Assay->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow.

References

Application Notes and Protocols for Cell-Based Assays of 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxybenzoic acid is a selective agonist of the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2] GPR81 is primarily expressed in adipocytes and has emerged as a potential therapeutic target for the treatment of dyslipidemia.[3] Activation of GPR81 by agonists like this compound leads to the inhibition of lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol.[3] This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds targeting GPR81.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound across various species.

SpeciesEC50 (µM) for GPR81
Human16[1][4][5][6]
Monkey17[1][6]
Dog67[1][6]
Rat7[1][6]
Mouse22[1][6]
Hamster27[6]

Signaling Pathway

Activation of GPR81 by this compound initiates a signaling cascade through a Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits protein kinase A (PKA), a key enzyme in the lipolytic pathway.

GPR81_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3_CH_5_HBA This compound GPR81 GPR81 3_CH_5_HBA->GPR81 Binds to Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active PKA (active) cAMP->PKA_active Activates PKA_inactive PKA (inactive) PKA_inactive->PKA_active Lipolysis_Inhibition Inhibition of Lipolysis PKA_active->Lipolysis_Inhibition Leads to cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-GPR81 cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_treat Pre-treat with this compound and a PDE inhibitor (e.g., IBMX) Incubate_24h->Pre_treat Stimulate Stimulate with Forskolin Pre_treat->Stimulate Incubate_30m Incubate for 30 minutes Stimulate->Incubate_30m Lyse_Cells Lyse cells Incubate_30m->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels (e.g., using a commercial kit) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine EC50 Measure_cAMP->Analyze_Data End End Analyze_Data->End Lipolysis_Assay_Workflow Start Start Seed_Preadipocytes Seed 3T3-L1 preadipocytes Start->Seed_Preadipocytes Grow_to_Confluence Grow to confluence Seed_Preadipocytes->Grow_to_Confluence Induce_Differentiation Induce differentiation with MDI cocktail (IBMX, Dexamethasone, Insulin) Grow_to_Confluence->Induce_Differentiation Mature_Adipocytes Maintain in insulin-containing medium to obtain mature adipocytes (approx. 8-10 days) Induce_Differentiation->Mature_Adipocytes Treat_with_Compound Treat adipocytes with this compound Mature_Adipocytes->Treat_with_Compound Stimulate_Lipolysis Stimulate lipolysis with Isoproterenol Treat_with_Compound->Stimulate_Lipolysis Collect_Supernatant Collect supernatant at different time points Stimulate_Lipolysis->Collect_Supernatant Measure_Glycerol Measure glycerol release (e.g., using a colorimetric assay) Collect_Supernatant->Measure_Glycerol Analyze_Data Analyze data and determine IC50 Measure_Glycerol->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for GPR81 Activation Assay using 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR81, also known as Hydroxycarboxylic acid receptor 1 (HCA1), is a G protein-coupled receptor (GPCR) that is endogenously activated by lactate. Its role in metabolic regulation, particularly in the inhibition of lipolysis, has made it an attractive target for drug discovery in the context of metabolic diseases. 3-Chloro-5-hydroxybenzoic acid has been identified as a potent and selective synthetic agonist for GPR81, providing a valuable tool for studying the receptor's function and for the development of novel therapeutics.[1][2][3]

These application notes provide detailed protocols for assessing the activation of GPR81 by this compound using three common downstream signaling assays: a cAMP inhibition assay, a β-arrestin recruitment assay, and an ERK1/2 phosphorylation assay.

Data Presentation

The potency of this compound in activating GPR81 has been characterized across various species. The following table summarizes the half-maximal effective concentration (EC50) values obtained from in vitro functional assays.

SpeciesEC50 (µM)
Human16[1]
Monkey17[1]
Mouse22[1]
Rat7[1]
Hamster27[1]
Dog67[1]

GPR81 Signaling Pathways

GPR81 is primarily coupled to the inhibitory G protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR81 activation has been shown to stimulate the PI3K/Akt pathway, which can lead to the phosphorylation of downstream effectors such as CREB and influence cellular processes like angiogenesis.[5]

GPR81 Signaling Pathways

Experimental Protocols

The following are generalized protocols for commonly used GPR81 activation assays. It is recommended to optimize specific conditions such as cell number, agonist concentration range, and incubation times for your specific cell line and experimental setup.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_assay Assay-Specific Steps cluster_detection Detection & Analysis Cell_Culture Culture GPR81-expressing cells Cell_Seeding Seed cells into microplates Cell_Culture->Cell_Seeding Incubation_Overnight Incubate overnight Cell_Seeding->Incubation_Overnight Prepare_Agonist Prepare serial dilutions of This compound Add_Agonist Add agonist to cells Prepare_Agonist->Add_Agonist Incubate_Treatment Incubate for specified time Add_Agonist->Incubate_Treatment cAMP cAMP Assay: Lyse cells, add detection reagents Incubate_Treatment->cAMP Beta_Arrestin β-Arrestin Assay: Add detection reagents Incubate_Treatment->Beta_Arrestin ERK ERK Phosphorylation Assay: Fix, permeabilize, add antibodies Incubate_Treatment->ERK Read_Plate Read plate on appropriate reader cAMP->Read_Plate Beta_Arrestin->Read_Plate ERK->Read_Plate Data_Analysis Analyze data and generate dose-response curves Read_Plate->Data_Analysis

General Experimental Workflow
cAMP Inhibition Assay (for Gi-coupled Receptors)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells stimulated with forskolin, an adenylyl cyclase activator.

Materials:

  • GPR81-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR81)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • White opaque 96-well or 384-well microplates

Protocol:

  • Cell Seeding:

    • Harvest and resuspend GPR81-expressing cells in culture medium.

    • Seed the cells into a white opaque microplate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the agonist in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • Gently remove the culture medium from the wells.

    • Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) to each well and incubate for a short period to inhibit phosphodiesterases.

    • Add the serially diluted this compound to the respective wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM, to be optimized) to all wells except the basal control wells to stimulate cAMP production.

    • Incubate the plate at room temperature or 37°C for the optimized time (e.g., 30-60 minutes).[7]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7][8]

  • Data Analysis:

    • Plot the cAMP concentration against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR81 receptor, a key event in GPCR desensitization and signaling. The DiscoverX PathHunter® β-arrestin assay is a common platform for this measurement.[9]

Materials:

  • PathHunter® GPR81 β-arrestin cell line

  • Cell plating reagent

  • Assay buffer

  • This compound

  • PathHunter® detection reagents

  • White opaque 384-well microplates

Protocol:

  • Cell Seeding:

    • Prepare a cell suspension in the provided cell plating reagent.

    • Dispense the cell suspension into a white opaque 384-well plate.[9][10]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[9][10]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Add the diluted agonist to the cell plate.

    • Incubate the plate for 90 minutes at 37°C.[10][11]

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.[10]

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the relative light units (RLU) against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Cell-based ELISA)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, which can be a downstream event of GPR81 activation, potentially through the PI3K/Akt pathway.

Materials:

  • GPR81-expressing cells

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Fixation buffer (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Quenching solution (e.g., 0.6% H2O2 in PBS)

  • Blocking buffer (e.g., 10% FBS in PBS with 0.1% Triton X-100)

  • Primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology #9101)[12]

  • HRP-conjugated secondary antibody (e.g., CST #7074)[12]

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

Protocol:

  • Cell Seeding and Treatment:

    • Seed GPR81-expressing cells in a 96-well plate and incubate overnight.

    • Serum-starve the cells for a few hours to reduce basal ERK phosphorylation if necessary.

    • Treat the cells with serial dilutions of this compound for the desired time (e.g., 5-30 minutes).

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with fixation buffer for 20 minutes at room temperature.[12]

    • Wash the wells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes.[12]

  • Immunodetection:

    • Quench endogenous peroxidase activity with quenching solution for 20 minutes.[12]

    • Wash the wells three times with PBS.

    • Block the wells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.[12]

    • Wash the wells three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

  • Detection and Analysis:

    • Wash the wells five times with PBS.

    • Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

References

Application Notes and Protocols: Preparing 3-Chloro-5-hydroxybenzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-5-hydroxybenzoic acid is a versatile chemical compound utilized across various scientific disciplines. It is notably recognized as a potent and selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2][3][4] The activation of GPR81 is implicated in metabolic regulation, particularly in the inhibition of lipolysis, making this compound a valuable tool for research in metabolic diseases, such as dyslipidemia and obesity.[1][2] Its utility also extends to pharmaceutical development as an intermediate for anti-inflammatory and analgesic medications, as well as in the formulation of agricultural chemicals.[5]

Accurate and consistent preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions for research applications.

Compound Specifications and Properties

It is essential to begin with a well-characterized compound. The key physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₅ClO₃[2][5]
Molecular Weight 172.57 g/mol [2][4][5]
CAS Number 53984-36-4[2][5][6]
Appearance White to off-white or beige solid powder[2][5][6][7]
Purity Typically ≥97% (HPLC)[2]
Melting Point 244-248 °C[6][8]

Safety and Handling

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory. Always handle the compound in a certified chemical fume hood.

Hazard Identification and Precautions:

Hazard ClassGHS CodePrecautionary StatementGHS Code
Acute toxicity, oral (Category 4)H302Harmful if swallowed[2][9]P264, P270, P301+P312, P330
Skin corrosion/irritation (Category 2)H315Causes skin irritation[2][9]P280, P302+P352
Serious eye damage/eye irritation (Category 1)H318Causes serious eye damage[2][9]P280, P305+P351+P338+P310
STOT, single exposure (Respiratory)H335May cause respiratory irritation[2][9]P261, P271, P304+P340

Personal Protective Equipment (PPE) and Handling Workflow:

The following workflow outlines the essential safety steps for handling the solid compound and preparing solutions.

GHS_Safety_Workflow cluster_prep Preparation Phase cluster_solution Solution Phase cluster_cleanup Cleanup Phase A Wear Required PPE (Lab Coat, Gloves, Safety Goggles) B Handle Solid Compound in a Chemical Fume Hood A->B C Weigh Required Mass B->C D Dissolve in Solvent C->D E Aliquot into Vials D->E F Label and Store Appropriately E->F G Dispose of Waste per Institutional Guidelines F->G H Wash Hands Thoroughly G->H

Caption: General safety workflow for handling hazardous chemical compounds.

Stock Solution Preparation Protocol

3.1. Solvent Selection and Solubility

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility. The compound is considered insoluble in water.[3]

SolventSolubilityNotes
DMSO 15 - 34 mg/mL[2][3][10]A clear solution should be obtained.[7][8] Sonication or gentle warming may aid dissolution at higher concentrations.[10] Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Water Insoluble[3]Not a suitable solvent for primary stock solutions.

3.2. Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol provides instructions for preparing 1 mL of a 10 mM stock solution.

Materials:

  • This compound (MW: 172.57 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculation:

    • Calculate the mass of this compound required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 172.57 g/mol × 1000 mg/g = 1.7257 mg

  • Weighing:

    • Tare a clean 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 1.73 mg of the compound directly into the tube. Record the exact mass.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / 172.57 (mg/mmol)] / 10 (mmol/L)

    • For example, if 1.73 mg was weighed, add 1.0025 mL (1002.5 µL) of DMSO.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be formed. If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[1]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots as recommended in Section 4.

protocol_workflow start Start calc 1. Calculate Mass for Target Concentration (10 mM) start->calc weigh 2. Weigh Solid Compound (e.g., 1.73 mg) calc->weigh add_solvent 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent dissolve 4. Vortex or Sonicate Until Fully Dissolved add_solvent->dissolve check Is Solution Clear? dissolve->check check->dissolve No aliquot 5. Aliquot into Single-Use Vials check->aliquot Yes store 6. Store at -80°C for Long-Term Use aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the compound and its solutions.

FormStorage TemperatureStability PeriodNotes
Solid Powder Room Temperature or 0-8 °C[2][5][7]As per manufacturerStore in a cool, dry, well-sealed container away from light.[8]
Stock Solution in DMSO -20 °C1 month[1][3][9]Suitable for short-term storage.
Stock Solution in DMSO -80 °C6 months to 1 year[1][3][10]Recommended for long-term storage.

Note: Always aliquot stock solutions to minimize the number of freeze-thaw cycles.[1]

Application Example: GPR81 Signaling Pathway

As a selective GPR81 agonist, this compound initiates a signaling cascade that results in an anti-lipolytic effect in adipocytes. The simplified pathway is illustrated below.

GPR81_Signaling compound This compound receptor GPR81 Receptor compound->receptor binds & activates g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates lipolysis Lipolysis pka->lipolysis promotes

References

Application Notes and Protocols: 3-Chloro-5-hydroxybenzoic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Chloro-5-hydroxybenzoic Acid and its derivatives as versatile intermediates in the synthesis of pharmaceuticals. This document details its application as a potent GPR81 agonist for potential metabolic disorder treatments and as a key building block for novel antimicrobial agents.

Application 1: Selective GPR81 Agonist for Metabolic Disease Research

This compound has been identified as a potent and selective agonist of the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2] This receptor is highly expressed in adipocytes and plays a crucial role in the regulation of lipolysis.[1] Activation of GPR81 by agonists like this compound inhibits the breakdown of fats, leading to a reduction in circulating free fatty acids. This mechanism presents a promising therapeutic target for the management of dyslipidemia and other metabolic disorders.[1]

Quantitative Data: GPR81 Agonist Activity

The following table summarizes the in vitro and in vivo activity of this compound as a GPR81 agonist.

ParameterSpeciesValueReference
EC50 (in vitro) Human16 µM[1][2]
Monkey17 µM[2]
Dog67 µM[2]
Rat7 µM[2]
Mouse22 µM[2]
Hamster27 µM[2]
Minimum Efficacious Dose (in vivo) Mouse30 mg/kg[2]
GPR81 Signaling Pathway

Activation of GPR81 by this compound initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the inactivation of Protein Kinase A (PKA), a key enzyme that normally phosphorylates and activates Hormone-Sensitive Lipase (HSL). The dephosphorylation of HSL leads to its inactivation, thereby preventing the breakdown of triglycerides into free fatty acids and glycerol.

GPR81_Signaling_Pathway cluster_membrane Cell Membrane GPR81 GPR81 Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gi->AC Inhibits Ligand 3-Chloro-5- hydroxybenzoic Acid Ligand->GPR81 Binds to cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL-P Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes HSL_inactive->HSL_active FFA Free Fatty Acids + Glycerol Triglycerides->FFA Synthesis_Workflow start 2,4-Difluoro-3-chlorobenzoic acid nitration Nitration (conc. HNO3, 94% yield) start->nitration esterification Esterification (Ethanol, H2SO4, 86% yield) nitration->esterification reduction Reduction (H2, Pd/C, 97% yield) esterification->reduction diazotization Diazotization (NaNO2, H2SO4) reduction->diazotization hydrolysis Hydrolysis (H2O, heat) diazotization->hydrolysis end 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Overall yield: 70%) hydrolysis->end

References

The Pivotal Role of 3-Chloro-5-hydroxybenzoic Acid in Agrochemical Innovation: A Review of its Application as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 3-Chloro-5-hydroxybenzoic acid, a key chemical intermediate, is gaining significant attention within the agrochemical sector for its role in the development of novel herbicides and fungicides. While not typically an active ingredient in final formulations, its unique molecular structure provides a versatile platform for the synthesis of complex crop protection agents designed to inhibit specific biochemical pathways in weeds and pathogenic fungi. This document serves as a collection of application notes and protocols for researchers, scientists, and professionals in the field of agrochemical development, summarizing the current understanding and potential applications of this important building block.

Overview and Significance

This compound (CAS No. 53984-36-4) is a halogenated aromatic carboxylic acid. Its chemical properties, particularly the presence of chloro and hydroxyl functional groups, make it a reactive and valuable precursor for creating a diverse range of more complex molecules with desired biological activities. In the agrochemical industry, this intermediate is primarily utilized in the synthesis of new herbicidal and fungicidal compounds. The strategic incorporation of this moiety into larger molecules can influence their mode of action, efficacy, and spectrum of activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₅ClO₃
Molecular Weight 172.57 g/mol
Appearance Off-white to beige powder/solid
Melting Point 244-248 °C
Solubility Soluble in DMSO

Application in Agrochemical Synthesis

The primary application of this compound in agrochemicals is as a foundational element for the synthesis of active ingredients. The following sections outline the conceptual synthetic pathways and the types of agrochemicals that can be derived from this intermediate.

Synthesis of Novel Herbicides

Derivatives of benzoic acid are a well-established class of herbicides. This compound can be used to create novel herbicidal molecules through various chemical modifications. The general workflow for such a synthesis is depicted below.

G A This compound B Functional Group Modification (e.g., Esterification, Etherification) A->B Step 1 C Coupling with Herbicidal Moiety B->C Step 2 D Purification and Isolation C->D Step 3 E Bioactivity Screening (Herbicidal Efficacy Testing) D->E Step 4 F Lead Compound Optimization E->F Step 5

Caption: General workflow for synthesizing novel herbicides.

Protocol for Synthesis of a Hypothetical Herbicide Derivative:

  • Esterification of the Carboxylic Acid Group:

    • Dissolve this compound in a suitable alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Neutralize the reaction mixture and extract the ester product with an organic solvent.

    • Purify the ester by column chromatography.

  • Etherification of the Hydroxyl Group:

    • React the esterified product from Step 1 with an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone, DMF).

    • Heat the reaction mixture to facilitate the Williamson ether synthesis.

    • After completion, filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting ether derivative.

  • Coupling to a Herbicidally Active Moiety:

    • The synthesized derivative can then be coupled with another molecule known to possess herbicidal activity, potentially creating a synergistic effect or a new mode of action. This step is highly dependent on the specific target herbicide class.

Synthesis of Novel Fungicides

Similar to its application in herbicide development, this compound serves as a precursor for fungicides. The synthesis strategy often involves creating derivatives that can interfere with essential biological processes in fungi.

G A This compound B Derivatization (e.g., Amidation, Halogenation) A->B Step 1 C Introduction of Fungicidal Pharmacophore B->C Step 2 D Purification and Characterization C->D Step 3 E Antifungal Activity Assay (MIC/EC50 Determination) D->E Step 4 F Structure-Activity Relationship (SAR) Studies E->F Step 5

Caption: General workflow for synthesizing novel fungicides.

Protocol for Antifungal Activity Screening of a Novel Derivative:

  • Preparation of Fungal Cultures:

    • Obtain pure cultures of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

    • Grow the fungi on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sufficient mycelial growth is achieved.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

    • Incubate the plates under optimal growth conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Mode of Action (Hypothesized)

While the specific mode of action of agrochemicals derived from this compound would be dependent on the final molecular structure, it is hypothesized that these compounds could act by:

  • Inhibition of Specific Enzymes: The benzoic acid moiety can be a key feature for binding to the active site of essential enzymes in weeds or fungi, leading to the disruption of metabolic pathways.

  • Disruption of Cell Membranes: The lipophilic nature of some derivatives could allow them to intercalate into and disrupt the integrity of cellular membranes.

  • Interference with Photosynthesis: For herbicides, the synthesized molecules could potentially interfere with the electron transport chain in photosynthesis.

The following diagram illustrates a hypothetical signaling pathway disruption in a target pest.

G A Derivative of 3-Chloro-5- hydroxybenzoic Acid B Target Enzyme/ Receptor A->B Binding C Essential Metabolic Pathway B->C Inhibition D Inhibition of Growth/ Cell Death C->D Disruption

Caption: Hypothesized mode of action pathway.

Data on Agrochemical Derivatives (Illustrative)

As this compound is an intermediate, quantitative data on its direct agrochemical efficacy is not available. However, research on related hydroxybenzoic acid derivatives has demonstrated significant fungicidal activity. For example, certain ester conjugates of hydroxybenzoic acids have shown potent activity against the plant pathogen Rhizoctonia solani.

Compound TypeTarget PathogenEfficacy (EC₅₀ in µg/mL)Reference
Hydroxybenzoic acid ester conjugatesRhizoctonia solani3.2 - 14.1[1]

Conclusion and Future Directions

This compound is a valuable and versatile intermediate in the discovery and development of new agrochemicals. Its utility lies in providing a robust scaffold for the synthesis of novel herbicides and fungicides with potentially unique modes of action. Future research should focus on the synthesis and screening of a wider range of derivatives of this compound to identify lead compounds with high efficacy and favorable environmental profiles. Elucidating the precise mechanisms of action of these novel compounds will be crucial for their successful development and integration into sustainable agricultural practices.

Disclaimer: This document is intended for research and development purposes only. The protocols described are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols: Pharmacokinetic Studies of 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of available pharmacokinetic data and detailed, synthesized protocols for conducting preclinical studies on 3-Chloro-5-hydroxybenzoic Acid. This document is intended to guide researchers in the design and execution of pharmacokinetic and pharmacodynamic evaluations of this compound.

Data Presentation

In Vivo Pharmacokinetic Parameters in Mice

Limited in vivo pharmacokinetic data for this compound is available from studies in mice. The compound is noted to be orally active.[1] The following table summarizes the reported pharmacokinetic parameters after a single oral administration.

Dosage (mg/kg)Cmax (µM)AUCinf (h·µM)t1/2 (h)
3067541.5
100342Not ReportedNot Reported

Data sourced from studies in mice.[2]

In Vitro Potency (EC50)

This compound is an agonist of the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.[3] Its potency has been evaluated across various species.

SpeciesEC50 (µM)
Human16
Monkey17
Dog67
Rat7
Mouse22
Hamster27

Data represents the half-maximal effective concentration for GPR81 activation.[2]

Experimental Protocols

The following protocols are synthesized based on established methodologies for pharmacokinetic studies of small molecules in rodents and analytical procedures for similar compounds.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for a single-dose oral pharmacokinetic study of this compound in mice.

a. Animal Model:

  • Species: C57Bl6/J mice[1]

  • Sex: Male or female, specified in the study design

  • Age: 8-10 weeks

  • Health Status: Healthy, pathogen-free

  • Acclimation: Acclimate animals for at least one week prior to the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[4]

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[1]

b. Dosing:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Route of Administration: Oral gavage (PO).[1]

  • Dose Volume: Typically 10 mL/kg body weight.

  • Dose Levels: Based on available data, doses of 30, 100, and 300 mg/kg can be used.[1]

c. Blood Sampling:

  • Technique: Serial blood sampling from the saphenous vein or submandibular vein is recommended to reduce the number of animals required.[4][5] Terminal blood collection can be performed via cardiac puncture.[4]

  • Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours. The short half-life of 1.5 hours suggests frequent early sampling.[2]

  • Sample Volume: Collect approximately 30-50 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., EDTA).[4]

  • Processing: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.[6]

  • Storage: Store plasma samples at -80°C until analysis.[6]

Bioanalytical Method for Quantification in Plasma

This protocol describes a general approach for the quantification of this compound in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

a. Sample Preparation (Protein Precipitation): [7]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate the solvent under a stream of nitrogen gas.[8]

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.[8]

b. HPLC-MS/MS Conditions (Example):

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

In Vitro Metabolism (General Approach)

Due to the lack of specific metabolism data for this compound, this protocol provides a general method for assessing its metabolic stability using liver microsomes. Benzoic acid and its derivatives are known to be metabolized via conjugation with glycine or glucuronic acid.[9][10]

a. Incubation with Liver Microsomes: [11]

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., from mouse, rat, or human).

    • NADPH-regenerating system (to support Phase I metabolism).

    • UDPGA (to support Phase II glucuronidation).

    • This compound (at a specified concentration, e.g., 1 µM).

    • Phosphate buffer (pH 7.4).

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by HPLC-MS/MS to determine the disappearance of the parent compound and the formation of potential metabolites.

Visualizations

GPR81 Signaling Pathway

GPR81_Signaling_Pathway cluster_extracellular Extracellular Space 3_CHBA 3-Chloro-5- hydroxybenzoic Acid GPR81 GPR81 3_CHBA->GPR81 Binds to G_protein Gi Protein (αβγ) GPR81->G_protein AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR81 signaling pathway activated by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Pharmacokinetic_Workflow Animal_Prep Animal Preparation (Fasting) Dosing Oral Administration (3-CHBA) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis HPLC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2) LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

Application Notes and Protocols: 3-Chloro-5-hydroxybenzoic Acid for the Study of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxybenzoic acid is a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2][3] Its primary mechanism of action involves the suppression of lipolysis in adipocytes, leading to a reduction in circulating free fatty acids (FFAs).[3][4][5] Elevated FFAs are implicated in the pathogenesis of various metabolic disorders, including insulin resistance, type 2 diabetes, and dyslipidemia. The selectivity of this compound for GPR81 over the related niacin receptor (GPR109a) makes it a valuable research tool, as it avoids the flushing side effects associated with niacin.[3][5] These application notes provide a comprehensive overview of the use of this compound in metabolic research, including detailed experimental protocols.

Mechanism of Action

This compound mimics the effect of the endogenous ligand lactate on GPR81, which is predominantly expressed on the surface of adipocytes.[4] GPR81 is coupled to an inhibitory G protein (Gi). Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), the key enzyme responsible for the hydrolysis of triglycerides into glycerol and FFAs. The net effect is a significant reduction in the release of FFAs from adipose tissue.[1]

GPR81_Signaling_Pathway cluster_membrane Adipocyte Membrane GPR81 GPR81 Gi Gi Protein GPR81->Gi activates AC Adenylyl Cyclase cAMP cAMP CHBA This compound CHBA->GPR81 binds Gi->AC inhibits Lipolysis Reduced Lipolysis Gi->Lipolysis ATP ATP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol

Caption: GPR81 signaling pathway initiated by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the expected outcomes of GPR81 agonism on metabolic parameters.

Table 1: In Vitro Potency of this compound on GPR81

SpeciesEC50 (µM)
Human16[1][4]
Monkey17[1][4]
Mouse22[1][4]
Rat7[1][4]
Hamster27[1][4]
Dog67[1][4]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese Mouse Model

Oral Dose (mg/kg)Outcome
30Significant reduction in free fatty acids[1][2]
100Significant reduction in free fatty acids[1][2]
300Significant reduction in free fatty acids[1][2]

Table 3: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, p.o.)

ParameterValue
Cmax67 µM
AUCinf54 h*µM
t1/21.5 h

Table 4: Expected Effects of GPR81 Agonism on Glucose Homeostasis in a Diet-Induced Obese Mouse Model

ParameterExpected Outcome
Fasting Plasma GlucoseDecrease[2]
Fasting Plasma InsulinDecrease[2]
Glucose Tolerance (OGTT)Improvement (lower glucose excursion)[2]
Insulin SensitivityImprovement[2]

Experimental Protocols

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol describes how to measure the effect of this compound on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol release.

In_Vitro_Workflow cluster_culture Cell Culture & Differentiation cluster_assay Lipolysis Assay cluster_analysis Analysis A Culture 3T3-L1 preadipocytes B Induce differentiation to adipocytes A->B C Wash and add assay buffer B->C D Pre-incubate with this compound C->D E Stimulate with Isoproterenol D->E F Collect supernatant E->F G Quantify glycerol release F->G H Data analysis G->H

Caption: Workflow for the in vitro lipolysis assay.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, and IBMX for differentiation

  • This compound

  • Isoproterenol

  • Krebs-Ringer Bicarbonate buffer with BSA (KRBB)

  • Glycerol quantification kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% CS and 1% Penicillin-Streptomycin.

    • For differentiation, grow cells to confluence in 24-well plates. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 2 days, switch to DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.

    • Finally, culture the cells in DMEM with 10% FBS for an additional 2-4 days until lipid droplets are well-formed.

  • Lipolysis Assay:

    • Wash the differentiated adipocytes twice with warm PBS.

    • Add 500 µL of warm KRBB containing 2% BSA to each well and incubate for 1 hour at 37°C.

    • Remove the buffer and add fresh KRBB containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 30 minutes at 37°C.

    • Add isoproterenol to a final concentration of 1 µM to stimulate lipolysis. Include wells with no isoproterenol as a basal control.

    • Incubate for 2 hours at 37°C.

  • Glycerol Quantification:

    • Carefully collect the supernatant from each well.

    • Quantify the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the glycerol release to the protein content of each well.

    • Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of this compound.

In Vivo Anti-Lipolytic and Glucose Tolerance Studies in Mice

This protocol outlines a study to assess the effect of this compound on plasma FFAs and glucose tolerance in a diet-induced obese (DIO) mouse model.

In_Vivo_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment and OGTT cluster_sampling Sample Collection & Analysis A Induce obesity with high-fat diet B Acclimatize mice A->B C Administer this compound (p.o.) B->C D Perform Oral Glucose Tolerance Test (OGTT) C->D E Collect blood samples at time points D->E F Measure plasma glucose E->F G Measure plasma FFAs E->G

Caption: Workflow for in vivo anti-lipolytic and glucose tolerance studies.

Materials:

  • C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in water)

  • Glucose solution (20% w/v in water)

  • Glucometer and test strips

  • EDTA-coated microcentrifuge tubes

  • Free fatty acid quantification kit (e.g., NEFA-HR)

Procedure:

  • Animal Model:

    • Induce obesity in C57BL/6J mice by feeding a high-fat diet for 10-12 weeks.

    • House mice under standard conditions and allow them to acclimatize to handling.

  • Drug Administration:

    • Prepare a suspension of this compound in 0.5% CMC.

    • Administer the compound or vehicle via oral gavage at a volume of 10 mL/kg body weight. Doses of 30-100 mg/kg are typically effective.[1][2]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the mice for 6 hours prior to the test.

    • Administer this compound or vehicle 60 minutes before the glucose challenge.

    • Take a baseline blood sample (t=0) from the tail vein.

    • Administer glucose (2 g/kg body weight) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Sample Processing and Analysis:

    • Measure blood glucose immediately at each time point using a glucometer.

    • Collect blood into EDTA-coated tubes, centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify plasma free fatty acid concentrations using a commercial enzymatic assay kit (e.g., NEFA-HR) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for glucose during the OGTT.

    • Compare plasma FFA levels between treated and vehicle groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR81 and the consequences of reduced adipocyte lipolysis in the context of metabolic diseases. The protocols provided herein offer a framework for researchers to explore its therapeutic potential and to further elucidate the intricate relationship between fatty acid metabolism and glucose homeostasis.

References

Application Notes and Protocols for Cell Viability Assays with 3-Chloro-5-hydroxybenzoic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxybenzoic acid is a selective agonist of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1).[1][2] GPR81 is activated by lactate, and its stimulation has been implicated in various physiological and pathophysiological processes, including the regulation of lipolysis, neuroprotection, and cancer cell survival.[1][3][4] The role of GPR81 in cell viability is complex; its activation has been shown to be protective against cell death in some contexts, while its inhibition can prevent ischemia-induced apoptosis.[3][5] Furthermore, GPR81 is considered crucial for the survival of cancer cells.[4]

These application notes provide a framework for assessing the effects of this compound on cell viability. The protocols outlined below describe standard colorimetric and fluorescence-based assays to quantify changes in cell health upon treatment with this compound.

Data Presentation

Table 1: EC50 Values of this compound for GPR81 Activation

SpeciesEC50 (µM)
Human16[2]
Monkey17[2]
Dog67[2]
Rat7[2]
Mouse22[2]
Hamster27[2]

Table 2: Hypothetical Cell Viability Data (MTT Assay) of Cancer Cells Treated with this compound for 48 hours

Concentration (µM)Cell Line A (% Viability ± SD)Cell Line B (% Viability ± SD)
0 (Control)100 ± 5.2100 ± 4.8
1095.3 ± 4.598.1 ± 3.9
2588.7 ± 6.192.5 ± 5.3
5075.2 ± 5.885.4 ± 4.7
10060.1 ± 7.372.8 ± 6.2

Table 3: Hypothetical Apoptosis Analysis (Annexin V/PI Staining) of Cancer Cells Treated with this compound for 48 hours

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.22.52.3
5070.815.313.9
10045.630.124.3

Mandatory Visualizations

GPR81_Signaling_Pathway GPR81 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_CH_5_HBA This compound GPR81 GPR81 3_CH_5_HBA->GPR81 Binds to Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cell Viability/ Apoptosis PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: GPR81 Signaling Pathway upon activation by this compound.

Experimental_Workflow Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Prep 2. Prepare 3-Chloro-5-hydroxybenzoic Acid dilutions Treatment 3. Treat cells with compound and incubate (e.g., 24, 48, 72h) Compound_Prep->Treatment MTT_Assay 4a. MTT Assay (Metabolic Activity) Treatment->MTT_Assay Annexin_V_PI 4b. Annexin V/PI Staining (Apoptosis) Treatment->Annexin_V_PI Absorbance_Reading 5a. Read Absorbance (570 nm) MTT_Assay->Absorbance_Reading Flow_Cytometry 5b. Analyze by Flow Cytometry Annexin_V_PI->Flow_Cytometry Data_Interpretation 6. Data Analysis and Interpretation Absorbance_Reading->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: General experimental workflow for assessing cell viability.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium (serum-free for the assay step)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Mix gently by pipetting up and down to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control (100% viability).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population may be small).

References

Application Notes and Protocols for Long-Term Stability of 3-Chloro-5-hydroxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its stability in solution is a critical parameter that can influence the efficacy, safety, and shelf-life of downstream products. This document provides a comprehensive overview of the long-term stability of this compound in solution, including recommended storage conditions, detailed experimental protocols for stability assessment, and potential degradation pathways. The information presented herein is intended to guide researchers and formulation scientists in maintaining the integrity of this compound in their experimental and developmental workflows.

Quantitative Data Summary

The long-term stability of this compound is dependent on storage temperature and the solvent used. The following table summarizes the recommended storage conditions and expected stability based on available data.

SolventStorage TemperatureStability DurationReference
Dimethyl Sulfoxide (DMSO)-80°CUp to 6 months[1]
Dimethyl Sulfoxide (DMSO)-20°CUp to 1 month[1][2]
Solid Powder-20°CUp to 3 years
Solid Powder4°CUp to 2 years
Solid Powder0-8°CGeneral recommendation[3]

Experimental Protocols

This section outlines a detailed protocol for assessing the long-term stability of this compound in a given solution. This protocol is based on established guidelines for stability testing of pharmaceutical compounds.[4][5][6][7]

Objective

To evaluate the chemical stability of this compound in a specific solvent system over an extended period under defined storage conditions.

Materials and Equipment
  • This compound (purity ≥97%)

  • Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • pH meter

  • Environmental chambers or incubators

  • Autosampler vials

Solution Preparation
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Ensure the compound is fully dissolved. Sonication may be used if necessary.

  • Aliquots of the stock solution should be prepared in appropriate storage containers (e.g., amber glass vials) to avoid repeated freeze-thaw cycles.

Storage Conditions

Solutions should be stored under various conditions to assess stability. Recommended conditions include:

  • Long-term: 2-8°C (refrigerated) and 25°C/60% RH (room temperature)

  • Accelerated: 40°C/75% RH

  • Stress testing: Exposure to light (photostability), and extreme pH conditions.

Testing Schedule

Samples should be analyzed at predetermined time points. A typical schedule is as follows:

  • Initial analysis (Time 0)

  • Long-term storage: 3, 6, 9, 12, 18, and 24 months.

  • Accelerated storage: 1, 3, and 6 months.

Analytical Method: Stability-Indicating HPLC Assay

A stability-indicating analytical method is crucial to separate the parent compound from any potential degradation products.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around 220 nm and 300 nm).

  • Column Temperature: 30°C

  • Data Analysis: The concentration of this compound and the formation of any degradation products are monitored by measuring the peak areas from the HPLC chromatograms.

Acceptance Criteria

The stability of the solution is determined by comparing the analytical results at each time point to the initial results. The acceptance criteria should be defined based on the specific application, but typically include:

  • Assay of this compound: Not less than 95% of the initial concentration.

  • Degradation Products: No single degradation product should exceed 1% of the total peak area.

  • Appearance: No change in color or precipitation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a long-term stability study of this compound in solution.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep_solution Prepare Stock Solution of This compound aliquot Aliquot into Vials prep_solution->aliquot long_term Long-Term (e.g., 2-8°C, 25°C/60% RH) aliquot->long_term accelerated Accelerated (e.g., 40°C/75% RH) aliquot->accelerated time_points Time Points: 0, 3, 6, 12, 24 months long_term->time_points accelerated->time_points hplc_analysis Stability-Indicating HPLC Analysis time_points->hplc_analysis data_analysis Analyze Purity, Potency, and Degradation Products hplc_analysis->data_analysis report Generate Stability Report data_analysis->report G Potential Degradation Pathway parent This compound degradation_product 3-Chloro-5-hydroxyphenol parent->degradation_product Decarboxylation co2 CO2 parent->co2 Decarboxylation

References

Troubleshooting & Optimization

3-Chloro-5-hydroxybenzoic Acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxybenzoic Acid. Here, you will find information on overcoming common solubility challenges to ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

Q2: I am having trouble dissolving this compound. What are the first steps I should take?

A2: If you are encountering solubility issues, we recommend the following initial troubleshooting steps:

  • Solvent Selection: Ensure you are using a suitable solvent. DMSO is the most commonly reported solvent. If your experimental system allows, this should be your first choice.

  • Purity of the Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility.

  • Fresh Solvent: Use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Warming: Gently warming the solution to 37-45°C can aid in dissolution. Avoid excessive heat, which could lead to degradation.

Q3: Can I use pH adjustment to dissolve this compound in aqueous solutions?

A3: Yes, as a carboxylic acid, the solubility of this compound in aqueous solutions can be significantly increased by adjusting the pH. The carboxylate salt formed at a pH above the compound's pKa is more polar and therefore more water-soluble. For a detailed procedure, please refer to the Experimental Protocols section below.

Troubleshooting Guide

Issue: Precipitate forms when adding a DMSO stock solution of this compound to an aqueous buffer.
  • Problem: The compound is precipitating out of the aqueous solution due to its low water solubility.

  • Solution 1: Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.

  • Solution 2: Increase DMSO Concentration: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help to keep the compound dissolved. However, be mindful of potential solvent effects on your experiment.

  • Solution 3: pH Adjustment: If applicable to your experiment, adjusting the pH of the aqueous buffer to be at least 2-3 units above the pKa of the carboxylic acid group will increase its solubility.

  • Solution 4: Use of a Co-solvent: Consider using a water-miscible co-solvent in your final solution. Ethanol or polyethylene glycol (PEG) can sometimes improve the solubility of hydrophobic compounds in aqueous media.

Issue: The compound will not dissolve in DMSO even at lower concentrations.
  • Problem: This could be due to issues with the compound itself or the solvent.

  • Solution 1: Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

  • Solution 2: Use Fresh, High-Quality DMSO: Open a new bottle of anhydrous, high-purity DMSO to rule out solvent contamination or degradation.

  • Solution 3: Gentle Heating and Sonication: As mentioned in the FAQs, gentle warming and sonication are often effective.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)15 mg/mL
Dimethyl Sulfoxide (DMSO)34 mg/mL[1]
WaterInsoluble

Note: The conflicting data for DMSO may be due to differences in experimental conditions or the purity of the compound and solvent used.

Experimental Protocols

Protocol for Dissolving this compound via pH Adjustment

This protocol describes a general method for dissolving this compound in an aqueous buffer by forming its soluble carboxylate salt.

  • Initial Suspension: Weigh the desired amount of this compound and suspend it in your chosen aqueous buffer.

  • pH Adjustment: While stirring the suspension, slowly add a suitable base, such as 1 M sodium hydroxide (NaOH), dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH increases, the compound will begin to dissolve. Continue adding the base until all of the solid has dissolved. The target pH should be at least 2-3 units above the pKa of the carboxylic acid. The predicted pKa for this compound is approximately 3.71.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down if required for your experiment, but be aware that the compound may precipitate if the pH drops below its effective solubility limit.

  • Sterile Filtration: If required for your application, sterile filter the final solution through a 0.22 µm filter.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility Troubleshooting Workflow start Start: Solubility Issue Encountered check_solvent Is the correct solvent being used? (e.g., DMSO) start->check_solvent use_dmso Use fresh, anhydrous DMSO check_solvent->use_dmso No check_purity Is the compound pure? check_solvent->check_purity Yes apply_physical Apply physical methods: - Sonication - Gentle Warming (37-45°C) use_dmso->apply_physical purify Purify the compound if necessary check_purity->purify No check_purity->apply_physical Yes purify->apply_physical precipitate_issue Precipitation in aqueous buffer? apply_physical->precipitate_issue lower_conc Lower final concentration precipitate_issue->lower_conc Yes end_success Success: Compound Dissolved precipitate_issue->end_success No adjust_ph Adjust pH of aqueous buffer (pH > pKa + 2) lower_conc->adjust_ph Still precipitates lower_conc->end_success adjust_ph->end_success end_fail Consult further (e.g., consider co-solvents) adjust_ph->end_fail Still precipitates

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Signaling Pathway of GPR81 Activation

GPR81 Signaling Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular GPR81 GPR81 (HCAR1) G_protein Heterotrimeric G-protein (Gαi/βγ) GPR81->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Gβγ activates ERK ERK1/2 Pathway G_protein->ERK Gβγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Downstream Cellular Responses (e.g., Inhibition of Lipolysis) PKA->cellular_response PI3K_Akt->cellular_response ERK->cellular_response ligand This compound (Agonist) ligand->GPR81 Binds to

Caption: The signaling cascade initiated by the binding of this compound to the GPR81 receptor.

References

Preventing precipitation of 3-Chloro-5-hydroxybenzoic Acid in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxybenzoic Acid, focusing on preventing its precipitation in buffer solutions.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound during experiments can lead to inaccurate results and loss of valuable material. This guide provides a systematic approach to troubleshoot and prevent this issue.

Logical Flow for Troubleshooting Precipitation

Troubleshooting_Flow start Precipitation Observed check_ph 1. Verify Buffer pH start->check_ph is_ph_optimal Is pH > (pKa + 1)? check_ph->is_ph_optimal adjust_ph Adjust pH upwards (e.g., pH 5.0 - 7.0) is_ph_optimal->adjust_ph No check_concentration 2. Review Concentration is_ph_optimal->check_concentration Yes adjust_ph->check_ph is_conc_high Is concentration near solubility limit? check_concentration->is_conc_high reduce_conc Reduce concentration is_conc_high->reduce_conc Yes consider_cosolvent 3. Add a Co-solvent is_conc_high->consider_cosolvent No solution_stable Solution Stable reduce_conc->solution_stable is_cosolvent_compatible Is co-solvent compatible with experiment? consider_cosolvent->is_cosolvent_compatible add_cosolvent Add DMSO or Ethanol (start with 1-5%) is_cosolvent_compatible->add_cosolvent Yes check_temp 4. Assess Temperature is_cosolvent_compatible->check_temp No add_cosolvent->solution_stable is_temp_low Is the solution cold? check_temp->is_temp_low increase_temp Gently warm the solution is_temp_low->increase_temp Yes contact_support Consult further/ Contact Technical Support is_temp_low->contact_support No increase_temp->solution_stable

Caption: A step-by-step workflow for troubleshooting precipitation of this compound.

Frequently Asked Questions (FAQs)

1. What is the primary reason for this compound precipitating in my buffer?

This compound is a weakly acidic organic compound with limited solubility in aqueous solutions, especially at or below its pKa. Precipitation commonly occurs when the pH of the buffer is too low, causing the compound to exist in its less soluble, protonated (acidic) form.

2. What are the pKa values for this compound?

Functional GroupEstimated pKaPredominant Species below pKaPredominant Species above pKa
Carboxylic Acid~ 3.5 - 4.0Neutral (R-COOH)Anionic (R-COO⁻)
Phenolic Hydroxyl~ 8.0 - 9.0Neutral (Ar-OH)Anionic (Ar-O⁻)

Disclaimer: These are estimated values. For high-precision applications, experimental determination of the pKa is recommended.

3. How does pH affect the solubility of this compound?

The solubility of this compound in aqueous solutions is highly dependent on the pH. As the pH of the solution increases above the pKa of the carboxylic acid group, the compound deprotonates to form the more soluble carboxylate anion. A general rule of thumb is to maintain the buffer pH at least 1 to 2 units above the carboxylic acid pKa to ensure complete dissolution and prevent precipitation.

Solubility Relationship to pH

Solubility_pH cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) low_ph Predominantly R-COOH (neutral) low_solubility Low Solubility (Precipitation Risk) low_ph->low_solubility high_ph Predominantly R-COO⁻ (ionized) low_ph->high_ph Increase pH high_solubility High Solubility (Stable Solution) high_ph->high_solubility

Caption: The relationship between pH and the solubility of this compound.

4. What buffer systems are recommended?

Phosphate or citrate buffers are generally good starting points. The choice of buffer will depend on the desired pH and compatibility with your specific experimental conditions. It is crucial to ensure that the buffering range of your chosen system is appropriate for maintaining the target pH.

Buffer SystemBuffering Range
Citrate Buffer3.0 - 6.2
Phosphate Buffer5.8 - 8.0
Tris Buffer7.5 - 9.0

5. I've adjusted the pH, but I still see some precipitation. What else can I do?

If precipitation persists even after pH adjustment, consider the following:

  • Reduce the concentration: You may be exceeding the solubility limit of the compound in your specific buffer system. Try preparing a more dilute solution.

  • Use a co-solvent: Adding a small amount of a water-miscible organic solvent can significantly increase solubility. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary, ensuring the co-solvent does not interfere with your experiment.

  • Increase the temperature: Gently warming the solution can help dissolve the compound. However, be cautious as prolonged heating can potentially degrade the compound. Always check the compound's stability at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes a general method for preparing a stock solution, which can then be diluted into your experimental buffer.

Experimental Workflow

Stock_Solution_Workflow start Start weigh 1. Weigh 3-Chloro-5- hydroxybenzoic Acid start->weigh dissolve 2. Dissolve in a small volume of organic solvent (e.g., DMSO) weigh->dissolve add_buffer 3. Add buffer dropwise while stirring dissolve->add_buffer check_ph_adjust 4. Check pH and adjust if necessary add_buffer->check_ph_adjust final_volume 5. Bring to final volume with buffer check_ph_adjust->final_volume filter 6. (Optional) Filter sterilize final_volume->filter end End filter->end

Caption: A standard workflow for preparing a stock solution of this compound.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: In a fume hood, dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO or ethanol. For example, a stock solution of 10-50 mg/mL in DMSO is often achievable.[1][2]

  • Buffering: Slowly add your chosen buffer to the dissolved compound while stirring continuously. It is recommended to add the buffer to the dissolved compound rather than the other way around to avoid localized high concentrations that can lead to precipitation.

  • pH Adjustment: After the initial dilution with the buffer, check the pH of the solution and adjust it to your target pH (ideally >5.0) using a dilute acid or base (e.g., 0.1 M NaOH or HCl).

  • Final Volume: Bring the solution to the final desired volume with the buffer.

  • Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter to sterilize and remove any remaining micro-precipitates.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific application.

References

Technical Support Center: 3-Chloro-5-hydroxybenzoic Acid In Vivo Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxybenzoic Acid in in vivo dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2] Activation of GPR81 by this compound in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase, resulting in a decrease in the lipolysis of triglycerides and a subsequent reduction in the release of free fatty acids (FFAs) into circulation.[3][4]

Q2: What is a typical starting dose range for in vivo studies in mice?

A2: Based on published studies, a common oral (PO) dose range for this compound in C57BL/6J mice is 30, 100, and 300 mg/kg.[1][2] A minimum efficacious dose of 30 mg/kg has been shown to cause a significant reduction in free fatty acids.[1][2]

Q3: What are the expected pharmacokinetic parameters of this compound in mice?

A3: The pharmacokinetic profile of this compound administered orally in mice has been characterized. Key parameters are summarized in the table below. The compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.5 hours for both 30 and 100 mg/kg doses. The half-life (t1/2) is relatively short, around 1.10 to 1.47 hours.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice [5]

Dose (mg/kg, PO)Tmax (h)Cmax (ng/mL)Cmax (µM)AUCinf (h*ng/mL)t1/2 (h)
300.511,689.5067.29,3561.47
1000.555,252.80341.951,3121.10

Table 2: In Vivo Dose-Response Effect on Free Fatty Acids

Dose (mg/kg, PO)Animal ModelObservation
30C57Bl6/J mice on high-fat dietSignificant reduction in nonesterified free fatty acids
100C57Bl6/J mice on high-fat dietSignificant reduction in nonesterified free fatty acids
300C57Bl6/J mice on high-fat dietSignificant reduction in nonesterified free fatty acids

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

This protocol details the preparation of a suspension of this compound in carboxymethyl cellulose sodium (CMC-Na) for oral administration to mice.

  • Materials:

    • This compound powder

    • Carboxymethyl cellulose sodium (CMC-Na)

    • Sterile water for injection or deionized water

    • Weighing scale

    • Spatula

    • Mortar and pestle (optional, for particle size reduction)

    • Magnetic stirrer and stir bar

    • Appropriately sized beakers or conical tubes

    • Gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip for adult mice)

    • Syringes (1 mL)

  • Procedure:

    • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous.

    • Compound Weighing: Accurately weigh the required amount of this compound based on the desired concentration and the number of animals to be dosed.

    • Suspension Preparation:

      • To create a homogenous suspension, gradually add the weighed this compound powder to the prepared CMC-Na vehicle.

      • For example, to prepare a 5 mg/mL suspension, add 50 mg of the compound to 10 mL of the 0.5% CMC-Na solution.

      • Mix thoroughly using the magnetic stirrer until a uniform suspension is achieved. Gentle heating or sonication may be used to aid dispersion, but stability under these conditions should be verified.

    • Oral Gavage Administration:

      • The recommended maximum oral gavage volume for mice is 10 mL/kg.[6][7][8]

      • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

      • Gently restrain the mouse and insert the gavage needle into the esophagus. Administer the suspension slowly and carefully to avoid accidental entry into the trachea.[6][7][9]

      • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol 2: High-Fat Diet-Induced Obesity Model in C57BL/6J Mice

This protocol provides a general guideline for establishing a diet-induced obesity (DIO) model in C57BL/6J mice, a common model for studying the effects of this compound.

  • Materials:

    • Male C57BL/6J mice (typically 6-8 weeks old at the start of the diet)

    • Standard chow diet

    • High-fat diet (HFD), commonly with 45% or 60% of calories from fat.

    • Animal caging with appropriate enrichment

    • Weighing scale

  • Procedure:

    • Acclimation: Upon arrival, acclimate the mice for at least one week to the facility conditions while on a standard chow diet.[10]

    • Dietary Intervention: At 8 weeks of age, switch the experimental group to the high-fat diet.[11] Maintain a control group on the standard chow diet.

    • Duration: Continue the respective diets for a period of 10 to 16 weeks to induce an obese phenotype, characterized by increased body weight, fat mass, and metabolic disturbances.[5][12]

    • Monitoring: Monitor the body weight of the mice weekly. Food and water intake should also be monitored regularly.

    • Experimentation: After the diet-induced obesity phenotype is established, the mice are ready for the administration of this compound as described in Protocol 1.

Troubleshooting Guides

Issue 1: No significant dose-response observed in free fatty acid levels.

  • Possible Cause 1: Formulation and Administration Issues.

    • Troubleshooting: Ensure the compound is a homogenous suspension. Inadequate suspension can lead to inaccurate dosing. Continuously stir the formulation during administration. Verify the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach.

  • Possible Cause 2: Timing of Blood Sampling.

    • Troubleshooting: Given the rapid absorption (Tmax of 0.5 hours) and short half-life (around 1.5 hours) of the compound in mice, the timing of blood collection is critical.[5] Sample blood at time points that capture the peak effect, likely between 30 minutes and 2 hours post-dose.

  • Possible Cause 3: Animal Model Variability.

    • Troubleshooting: The metabolic state of the animals can influence the response. Ensure that the high-fat diet has induced a robust obese and insulin-resistant phenotype. Confirm that the mice were fasted overnight before the experiment, as this will impact baseline free fatty acid levels.

Issue 2: High variability in the experimental data.

  • Possible Cause 1: Inconsistent Dosing.

    • Troubleshooting: As mentioned above, ensure a homogenous suspension and consistent, accurate oral gavage technique for all animals.

  • Possible Cause 2: Biological Variability.

    • Troubleshooting: C57BL/6J mice on a high-fat diet can exhibit variability in their metabolic profiles.[13] Increase the number of animals per group to enhance statistical power. Ensure consistent handling and experimental conditions to minimize stress-induced variability.

  • Possible Cause 3: Inconsistent Sample Handling.

    • Troubleshooting: Standardize blood collection and processing procedures. Use appropriate anticoagulants and process samples promptly to prevent degradation of free fatty acids.

Issue 3: Unexpected physiological effects observed, such as changes in blood pressure.

  • Possible Cause: On-target effect of GPR81 agonism.

    • Troubleshooting: GPR81 agonists, including this compound, have been shown to induce hypertension in rodents.[3] This is considered an on-target effect mediated by GPR81 in the renal microcirculation.[3] If blood pressure is a concern for the experimental model, it should be monitored. Consider using GPR81 knockout mice to confirm that the observed effects are target-mediated.

Mandatory Visualizations

GPR81_Signaling_Pathway GPR81 GPR81 Gi Gi Protein GPR81->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts compound This compound compound->GPR81 Gi->AC ATP ATP ATP->AC HSL_inactive Inactive Hormone- Sensitive Lipase (HSL) cAMP->HSL_inactive Activates via PKA (not shown) inhibition_node Reduced cAMP leads to decreased HSL activity HSL_active Active Hormone- Sensitive Lipase (HSL-P) Triglycerides Triglycerides HSL_active->Triglycerides FFA Free Fatty Acids (FFAs) Triglycerides->FFA Lipolysis Lipolysis inhibition_node->FFA Overall Effect: Reduced FFA Release

Caption: GPR81 signaling pathway activated by this compound.

experimental_workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimation Acclimation (1 week, standard diet) start->acclimation diet_intervention Dietary Intervention (10-16 weeks) acclimation->diet_intervention grouping Randomize into Groups diet_intervention->grouping control_group Control Group (Standard Diet) grouping->control_group Control hfd_group Experimental Group (High-Fat Diet) grouping->hfd_group HFD dosing Oral Gavage with This compound (30, 100, 300 mg/kg) or Vehicle control_group->dosing phenotyping Confirmation of Obese Phenotype (Body weight, glucose tolerance, etc.) hfd_group->phenotyping phenotyping->dosing sampling Blood Sampling (e.g., at 0.5, 1, 2 hours post-dose) dosing->sampling analysis Analysis of Free Fatty Acids sampling->analysis end End: Dose-Response Data analysis->end

Caption: In vivo dose-response experimental workflow.

troubleshooting_logic start Problem: No Dose-Response q1 Is the formulation a homogenous suspension? start->q1 a1_yes Check Dosing Technique q1->a1_yes Yes a1_no Improve Formulation: - Ensure complete dispersion - Continuous stirring q1->a1_no No q2 Is blood sampling timed correctly (0.5-2h post-dose)? a1_yes->q2 a2_yes Check Animal Model q2->a2_yes Yes a2_no Adjust Sampling Times based on PK data q2->a2_no No q3 Is the DIO phenotype robust and are animals fasted? a2_yes->q3 a3_yes Consider High Biological Variability - Increase n number q3->a3_yes Yes a3_no Confirm DIO model and fasting protocol q3->a3_no No

Caption: Troubleshooting logic for lack of dose-response.

References

Technical Support Center: 3-Chloro-5-hydroxybenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloro-5-hydroxybenzoic Acid in cell culture media. The following information is curated to help you troubleshoot common issues and answer frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common cell culture media (e.g., DMEM, RPMI-1640)?

A: Currently, there is no specific published data detailing the stability of this compound in common cell culture media. However, as a phenolic compound, its stability can be influenced by several factors within the culture environment. Phenolic compounds, in general, can be sensitive to oxidation and other forms of degradation in aqueous solutions.[1][2][3] It is recommended to perform stability tests under your specific experimental conditions.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A: this compound is soluble in DMSO (15 mg/mL and 100 mg/mL).[4][5] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: How should I prepare working solutions of this compound in cell culture media?

A: Prepare working solutions fresh for each experiment by diluting the stock solution directly into the pre-warmed cell culture medium. To minimize the risk of precipitation and ensure homogeneity, add the stock solution to the medium while gently vortexing. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q4: What factors can potentially affect the stability of this compound in my cell culture experiments?

A: Several factors can influence the stability of small molecules like this compound in cell culture media:[7]

  • pH: The pH of the culture medium (typically 7.2-7.4) can affect the ionization state and reactivity of the compound. Changes in pH due to cellular metabolism during long incubation periods might impact its stability.[8]

  • Temperature: Standard cell culture conditions of 37°C can accelerate the degradation of thermolabile compounds.[3]

  • Light Exposure: Phenolic compounds can be sensitive to light.[3][9] Prolonged exposure of media containing the compound to light, especially UV light, should be avoided.

  • Media Components: Components in the cell culture medium, such as glucose, vitamins, and metal ions, can potentially interact with and degrade the compound.[10] For instance, some phenolic compounds are known to be less stable in DMEM compared to human plasma, possibly due to interactions with media components.[1]

  • Serum Proteins: If you are using serum-supplemented media, the compound may bind to serum proteins, which can affect its free concentration and stability.[11]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of phenolic compounds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in the cell culture medium.1. Perform a stability study: Analyze the concentration of the compound in your specific cell culture medium over the time course of your experiment using methods like HPLC or LC-MS. 2. Prepare fresh solutions: Always prepare working solutions immediately before use. 3. Minimize exposure to light and elevated temperatures: Protect the media from light and minimize the time it spends outside the incubator.
Precipitation of the compound in the culture medium. The concentration of the compound exceeds its solubility in the medium. The final concentration of the organic solvent (e.g., DMSO) is too high.1. Check solubility limits: Ensure the final concentration of this compound is below its solubility limit in the culture medium. 2. Reduce solvent concentration: Lower the percentage of the organic solvent in the final working solution. 3. Serial dilutions: Perform serial dilutions in the culture medium to reach the desired final concentration.
Observed cellular toxicity not related to the compound's known mechanism of action. Degradation products of this compound may be toxic to the cells. The solvent concentration is too high.1. Assess stability and identify degradation products: Use analytical methods like LC-MS to check for the presence of degradation products. 2. Run a solvent control: Include a vehicle control group in your experiments to assess the toxicity of the solvent at the concentration used.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the cell culture medium with the stock solution to achieve the desired final concentration. Include a control sample with the compound in a stable buffer (e.g., PBS) at the same concentration.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • At each time point, remove one aliquot and immediately analyze it by HPLC or store it at -80°C for later analysis.

  • For analysis, precipitate proteins (if serum is present) by adding a cold organic solvent (e.g., acetonitrile), centrifuge, and inject the supernatant into the HPLC system.

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Data Presentation

The stability data can be summarized in a table as follows:

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Remaining Compound (%)
0100
2[Example Value: 98.5]
4[Example Value: 96.2]
8[Example Value: 92.1]
24[Example Value: 85.7]
48[Example Value: 78.3]
72[Example Value: 70.1]

(Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.)

Visualizations

Signaling Pathway

This compound is a selective agonist of the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[4] Activation of GPR81 by its agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is known to play a role in regulating lipolysis in adipocytes.

GPR81_Signaling_Pathway cluster_cell Adipocyte agonist This compound receptor GPR81 agonist->receptor binds & activates gi Gi Protein receptor->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP atp ATP atp->camp catalyzed by AC pka PKA camp->pka activates hsl HSL pka->hsl activates lipolysis Lipolysis hsl->lipolysis promotes Stability_Workflow prep Prepare Stock Solution (e.g., in DMSO) spike Spike Cell Culture Medium prep->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at 0, 2, 4, 8, 24, 48, 72h incubate->sample process Sample Processing (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze data Data Analysis (% Remaining vs. Time) analyze->data Troubleshooting_Logic start Inconsistent Experimental Results check_stability Is Compound Stability a Potential Issue? start->check_stability perform_study Perform Stability Study (HPLC/LC-MS) check_stability->perform_study Yes no_degradation Consider Other Factors: - Cellular uptake - Target engagement check_stability->no_degradation No degradation Is Degradation Observed? perform_study->degradation optimize Optimize Protocol: - Prepare fresh solutions - Protect from light degradation->optimize Yes degradation->no_degradation No end Consistent Results optimize->end

References

GPR81 Agonist Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GPR81 Agonist Experiments Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with GPR81 agonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My GPR81 agonist shows lower than expected potency in my functional assay. What are the possible reasons?

A1: Several factors could contribute to lower than expected potency:

  • Low Receptor Expression: The cell line used may not express sufficient levels of GPR81. It is crucial to verify GPR81 expression at both the mRNA and protein level in your chosen cell model.

  • Agonist Degradation: The agonist may be unstable in the assay medium. Consider the stability of your compound under the experimental conditions (e.g., temperature, pH, presence of enzymes in serum).

  • Assay Sensitivity: The functional assay may not be sensitive enough to detect the agonist's effect, especially if the agonist has low efficacy. Ensure your assay is optimized for the expected signaling pathway (e.g., cAMP inhibition for a Gi-coupled receptor).

  • Off-Target Effects: The observed effect might be influenced by off-target activities of the agonist. It is important to test the agonist on a parental cell line lacking GPR81 to rule out non-specific effects.

Q2: I am observing a high basal signal in my cAMP assay, making it difficult to measure GPR81-mediated inhibition. How can I resolve this?

A2: A high basal cAMP level can mask the inhibitory effect of a GPR81 agonist. Here are some troubleshooting steps:

  • Serum Starvation: Serum in the culture medium contains factors that can stimulate adenylyl cyclase and increase basal cAMP. Serum-starving the cells for several hours before the assay can help reduce the basal signal.[1]

  • Phosphodiesterase (PDE) Inhibitors: If not already in use, including a PDE inhibitor like IBMX is crucial to prevent the degradation of cAMP and allow for its accumulation.[1][2] However, a very high concentration of a PDE inhibitor can also elevate the basal signal, so its concentration may need to be optimized.[1]

  • Cell Density: Too high a cell density can lead to an elevated basal cAMP level. Optimizing the number of cells per well is a critical step.[1][2]

  • Forskolin Concentration: In a Gαi-coupled receptor assay, forskolin is used to stimulate cAMP production to a level where inhibition can be measured.[3] If the forskolin concentration is too high, it may be difficult to detect a significant inhibitory effect. A forskolin dose-response curve should be performed to determine the optimal concentration (typically EC50 to EC80).[3]

Q3: My GPR81 agonist is showing off-target effects in vivo, such as hypertension. How can I investigate and mitigate this?

A3: The discovery that some GPR81 agonists can induce hypertension is a significant finding.[4] Here’s how to approach this issue:

  • Selectivity Profiling: The primary suspect for off-target effects is cross-reactivity with other receptors. GPR81 has high homology with GPR109a (niacin receptor), which is known to cause flushing, a vascular effect.[5] A comprehensive selectivity screen against a panel of GPCRs, especially those involved in cardiovascular regulation, is essential.

  • Target Engagement Studies: Confirm that the hypertensive effect is indeed mediated by GPR81 by testing the agonist in GPR81 knockout animals.[4] If the effect disappears in the knockout model, it confirms that GPR81 is involved.

  • Dose-Response Relationship: Carefully characterize the dose-response relationship for both the desired therapeutic effect (e.g., anti-lipolytic) and the off-target effect. This will help determine if there is a therapeutic window where the desired effect can be achieved without inducing hypertension.

  • Mechanism of Action Studies: Investigate the downstream signaling pathways leading to the off-target effect. For example, it has been shown that GPR81-agonist-induced hypertension can be blocked by endothelin receptor antagonists, suggesting a role for the endothelin system.[4]

Q4: I am struggling to develop a robust β-arrestin recruitment assay for GPR81. What are the key considerations?

A4: β-arrestin recruitment assays are valuable for studying GPR81 signaling and potential biased agonism. Here are some key points for assay development:

  • Assay Technology: Several technologies are available, such as enzyme fragment complementation (e.g., PathHunter), BRET, and FRET. The choice of technology will depend on the available instrumentation and expertise.[6]

  • Receptor and β-arrestin Constructs: Most assays require fusing tags or enzyme fragments to both GPR81 and β-arrestin.[6] It is important to ensure that these modifications do not disrupt receptor function or the interaction with β-arrestin.

  • Cell Line Selection: The choice of host cell line is important. It should have low endogenous GPCR activity and be amenable to transfection and stable cell line generation.[7]

  • Assay Optimization: Key parameters to optimize include cell density, agonist incubation time, and substrate concentration (for enzymatic assays).[6]

Troubleshooting Guides

Low Potency or Efficacy of GPR81 Agonists
Symptom Possible Cause Suggested Solution
Agonist shows weak or no activity in a cell-based assay.Low GPR81 expression in the chosen cell line.Verify GPR81 mRNA and protein expression. Consider using a cell line with higher expression or creating a stably overexpressing cell line.
Poor agonist solubility or stability.Check the solubility of the agonist in the assay buffer. Assess its stability over the time course of the experiment. Consider using a different vehicle (e.g., DMSO) at a low final concentration.
Incorrect assay setup for GPR81 signaling.Confirm that the assay measures the expected downstream signal of GPR81 (typically Gi-mediated cAMP inhibition).
High levels of endogenous lactate in the culture medium.The endogenous agonist lactate can compete with the test compound. Ensure that the cell culture medium is replaced with fresh, lactate-free buffer before the assay.
High Background or Variability in cAMP Assays
Symptom Possible Cause Suggested Solution
High and variable basal cAMP levels.Presence of stimulants in the serum.Serum-starve cells for 2-4 hours or overnight before the assay.[1]
Suboptimal cell density.Perform a cell titration experiment to determine the optimal cell number per well that gives a robust signal window.[2]
Incomplete cell lysis.Ensure complete cell lysis to release all intracellular cAMP for detection.
Inconsistent results between experiments.Variation in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.[3]
Inconsistent incubation times.Adhere strictly to the optimized incubation times for agonist stimulation and detection steps.

Quantitative Data Summary

The following table summarizes the potency of various GPR81 agonists from the literature. Note that EC50 values can vary depending on the assay system and cell type used.

AgonistSpeciesAssay TypeCell LineEC50Reference
L-LactateHumancAMP InhibitionSK-N-MC~1.5-5 mM
3,5-dihydroxybenzoic acid (3,5-DHBA)Not specifiedNot specifiedNot specified~150 µM[5]
3-chloro-5-hydroxybenzoic acid (CHBA)HumanGTPγS bindingCHO~16 µM[5]
AZ1RatGlycerol releasePrimary adipocytes58 nM[4]
AZ1HumanGlycerol releasePrimary adipocytes550 nM[4]
GPR81 agonist 1HumanNot specifiedNot specified58 nM
GPR81 agonist 1MouseNot specifiedNot specified50 nM

Experimental Protocols

GPR81-Mediated cAMP Inhibition Assay

This protocol is a general guideline for measuring GPR81 agonist-induced inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR81.

Materials:

  • GPR81-expressing cells (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • GPR81 agonist

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed GPR81-expressing cells into a white, opaque microplate at a pre-optimized density and culture overnight.

  • Cell Starvation: On the day of the assay, remove the culture medium and wash the cells with PBS. Add assay buffer and incubate for 2-4 hours at 37°C to reduce basal cAMP levels.

  • Agonist and Forskolin Addition:

    • Prepare serial dilutions of the GPR81 agonist in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).

    • Prepare a solution of forskolin in assay buffer at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80, determined from a prior dose-response experiment).

    • Add the GPR81 agonist dilutions to the cells, followed immediately by the forskolin solution.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GPR81 β-Arrestin Recruitment Assay

This protocol provides a general workflow for a β-arrestin recruitment assay using an enzyme fragment complementation system (e.g., DiscoverX PathHunter).

Materials:

  • Cell line co-expressing GPR81 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).

  • Cell culture medium

  • GPR81 agonist

  • Assay buffer

  • Detection reagents (substrate for the complemented enzyme)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed the engineered cells into a white, opaque microplate and culture overnight.[6]

  • Agonist Addition: Prepare serial dilutions of the GPR81 agonist in assay buffer. Add the dilutions to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[6]

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes to allow for signal development.[6]

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

GPR81 Signaling Pathways

GPR81_Signaling cluster_membrane Plasma Membrane cluster_gi Gi Pathway cluster_pi3k PI3K/Akt Pathway GPR81 GPR81 Gi Gi GPR81->Gi activates PI3K PI3K GPR81->PI3K activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis inhibits Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Angiogenesis Angiogenesis CREB->Angiogenesis promotes Agonist Agonist Agonist->GPR81 binds

Caption: GPR81 canonical and non-canonical signaling pathways.

GPR81 Agonist Screening Workflow

Agonist_Screening_Workflow Start Compound Library HTS Primary Screen: High-Throughput cAMP Assay Start->HTS DoseResponse Dose-Response Confirmation HTS->DoseResponse Active Hits Selectivity Selectivity Assay: GPR109a Counter-Screen DoseResponse->Selectivity SecondaryAssay Secondary Assay: β-Arrestin Recruitment Selectivity->SecondaryAssay Selective Hits InVivo In Vivo Model: Efficacy & Off-Target Effects SecondaryAssay->InVivo Confirmed Hits Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for screening and identifying novel GPR81 agonists.

Troubleshooting Logic for Low Agonist Potency

Troubleshooting_Logic Problem Low Agonist Potency Observed CheckExpression Is GPR81 expression confirmed in the cell line? Problem->CheckExpression CheckAssay Is the assay sensitive enough? CheckExpression->CheckAssay Yes Solution_Expression Solution: Use a higher expressing cell line or create one. CheckExpression->Solution_Expression No CheckCompound Is the compound stable and soluble? CheckAssay->CheckCompound Yes Solution_Assay Solution: Optimize assay parameters (e.g., cell number, forskolin conc.). CheckAssay->Solution_Assay No CheckSpecificity Is the effect GPR81-specific? CheckCompound->CheckSpecificity Yes Solution_Compound Solution: Verify compound integrity and solubility in assay buffer. CheckCompound->Solution_Compound No Solution_Specificity Solution: Test in parental cells; if active, indicates off-target effects. CheckSpecificity->Solution_Specificity No Resolved Problem Resolved CheckSpecificity->Resolved Yes

Caption: A decision tree for troubleshooting low potency in GPR81 agonist experiments.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 3-Chloro-5-hydroxybenzoic Acid (CHB).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (CHB) and why is its bioavailability a concern?

A1: this compound is a potent and selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2] It is an orally active compound that has shown potential in preclinical models for its effects on lipolysis.[1][2] The primary concern with the bioavailability of CHB stems from its poor aqueous solubility.[3] Like many phenolic compounds, its low solubility can limit its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream.

Q2: What are the main factors that can limit the in vivo bioavailability of CHB?

A2: The bioavailability of CHB can be influenced by several factors:

  • Poor Aqueous Solubility: CHB is sparingly soluble in water, which can lead to a low dissolution rate in the gastrointestinal fluids, thereby limiting the amount of drug available for absorption.[3]

  • Low Permeability: While not extensively studied for CHB specifically, compounds with similar structures may exhibit moderate to low permeability across the intestinal epithelium.

  • First-Pass Metabolism: As a phenolic acid, CHB is susceptible to first-pass metabolism in the gut wall and liver. This involves Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) conjugation reactions, which can inactivate the compound and facilitate its rapid excretion.

  • Efflux Transporters: CHB may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, reducing net absorption.

Q3: What are the most promising strategies to improve the oral bioavailability of CHB?

A3: Several formulation strategies can be employed to overcome the bioavailability challenges of CHB:

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing CHB in a hydrophilic polymer matrix in an amorphous state can prevent crystallization and significantly improve its solubility and dissolution.[4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.

  • Complexation with Cyclodextrins: Encapsulating CHB within cyclodextrin molecules can increase its solubility and dissolution rate.

Q4: How can I assess the in vivo bioavailability of my CHB formulation?

A4: The standard method is to conduct a pharmacokinetic (PK) study in an animal model, typically rodents (mice or rats).[5] This involves administering the formulation orally and collecting blood samples at various time points to measure the concentration of CHB in plasma. Key parameters to determine are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Q5: Are there in vitro methods to predict the in vivo performance of my CHB formulation?

A5: Yes, in vitro methods can provide valuable insights and help screen formulations before proceeding to animal studies. Key in vitro assays include:

  • In Vitro Dissolution Studies: These experiments measure the rate and extent of CHB release from the formulation in simulated gastric and intestinal fluids.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to predict the intestinal permeability of a compound and to identify if it is a substrate of efflux transporters.

II. Troubleshooting Guides

Troubleshooting Low Oral Bioavailability in In Vivo Studies
Observed Problem Potential Cause Suggested Solution/Troubleshooting Step
Low Cmax and AUC Poor aqueous solubility and dissolution rate. 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of CHB.2. Formulate as a Solid Dispersion: Prepare a solid dispersion of CHB with a suitable hydrophilic polymer (e.g., PVP, HPMC) to enhance solubility.3. Develop a Lipid-Based Formulation: Use a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut.
Low intestinal permeability. 1. Include a Permeation Enhancer: Co-administer with a permeation enhancer, but with caution due to potential toxicity.2. Lipid-Based Formulations: These can sometimes enhance permeability by interacting with the cell membrane.
High first-pass metabolism. 1. Lipid-Based Formulations: These may promote lymphatic absorption, partially bypassing the liver.2. Co-administration with Metabolic Inhibitors: In a research setting, co-dosing with known inhibitors of relevant metabolic enzymes can help identify the extent of first-pass metabolism.
High Variability in PK Data Inconsistent oral gavage technique. 1. Ensure Proper Training: All personnel should be proficient in oral gavage to minimize stress and ensure accurate dosing.2. Use of a Sucrose-Coated Gavage Needle: This can reduce stress in mice and decrease the time required for the procedure.[5]
Food effects. 1. Standardize Fasting Period: Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before dosing.[6]2. Investigate Food Effects: Conduct a separate study arm where animals are fed to assess the impact of food on absorption.
Formulation instability or inhomogeneity. 1. Ensure Homogeneous Suspension: If using a suspension, ensure it is well-mixed before each dose.2. Check Formulation Stability: Assess the physical and chemical stability of the formulation under experimental conditions.
Very Fast Tmax and Rapid Decline in Plasma Concentration Rapid absorption followed by rapid elimination/metabolism. 1. Consider a Controlled-Release Formulation: Develop a formulation that releases CHB more slowly in the GI tract.2. Investigate Metabolic Pathways: Identify the primary metabolic pathways to see if they can be modulated.
Troubleshooting In Vitro Experiments
Observed Problem Potential Cause Suggested Solution/Troubleshooting Step
Low Dissolution Rate of Solid Dispersion Drug recrystallization. 1. Increase Polymer Ratio: A higher polymer-to-drug ratio can better stabilize the amorphous form.2. Choose a Different Polymer: The interaction between the drug and polymer is crucial for stability. Screen different polymers.3. Assess Amorphous State: Use techniques like DSC or XRD to confirm that the drug is in an amorphous state in the solid dispersion.
Inadequate wetting of the formulation. 1. Incorporate a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant can improve wettability.
Low Permeability in Caco-2 Assay Compound has inherently low permeability. 1. This may be an intrinsic property of the molecule. Consider formulation strategies that can enhance permeability, such as lipid-based systems.
Efflux by P-gp or other transporters. 1. Conduct Bidirectional Permeability Study: Measure permeability in both apical-to-basolateral and basolateral-to-apical directions. An efflux ratio >2 suggests active efflux.2. Use a P-gp Inhibitor: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.
Poor integrity of the Caco-2 monolayer. 1. Measure TEER: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.2. Check for Cytotoxicity: Ensure the concentration of CHB used is not toxic to the Caco-2 cells.

III. Data Presentation

The following table presents a summary of pharmacokinetic parameters for this compound from a published in vivo study in mice, alongside hypothetical data for improved formulations to illustrate the potential for enhancement.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

Formulation Dose (mg/kg) Cmax (µM) Tmax (h) AUC (µM*h) Reference/Note
Aqueous Suspension3067~0.554[1]
Aqueous Suspension100342~0.5-[1]
Hypothetical Micronized Suspension30~100~0.5~80Illustrative data
Hypothetical Solid Dispersion30~250~0.75~200Illustrative data
Hypothetical SEDDS30~300~1.0~270Illustrative data

Note: The data for improved formulations are hypothetical and intended to illustrate the potential magnitude of improvement based on typical outcomes for these technologies with poorly soluble compounds.

IV. Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a CHB formulation after oral administration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • CHB formulation

  • Oral gavage needles (20-22 gauge)

  • Heparinized capillary tubes or EDTA-coated microtubes

  • Centrifuge

  • Analytical method for CHB quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast mice for 4-6 hours before dosing, with free access to water.

  • Dosing:

    • Weigh each mouse to determine the exact dosing volume.

    • Prepare the CHB formulation at the desired concentration. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.

    • Administer the formulation via oral gavage at a typical volume of 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). A composite sampling design (different mice at different time points) or sparse sampling from the same mice can be used.

    • Collect blood into heparinized or EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of CHB in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean plasma concentration at each time point.

    • Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, and AUC.

Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare an amorphous solid dispersion of CHB to enhance its solubility and dissolution rate.

Materials:

  • This compound (CHB)

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., methanol or a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution:

    • Accurately weigh CHB and the polymer (e.g., in a 1:4 drug-to-polymer ratio).

    • Dissolve both the CHB and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the wall of the flask.

  • Drying:

    • Scrape the solid material from the flask.

    • Further dry the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

  • Characterization:

    • Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using DSC and/or XRD to confirm the amorphous state).

V. Visualization of Pathways and Workflows

Putative Metabolic Pathway of this compound

The following diagram illustrates a putative metabolic pathway for CHB in vivo, involving Phase I and Phase II reactions.

G cluster_absorption Intestinal Lumen / Gut Wall cluster_circulation Systemic Circulation cluster_metabolism Liver (First-Pass Metabolism) cluster_excretion Excretion CHB This compound (Oral Dose) CHB_circ CHB in Circulation CHB->CHB_circ Absorption (MCTs?) CHB_liver CHB in Hepatocytes CHB_circ->CHB_liver PhaseI Phase I Metabolite (e.g., Hydroxylated CHB) CHB_liver->PhaseI CYP450 (Oxidation) PhaseII_gluc Phase II Metabolite (CHB-glucuronide) CHB_liver->PhaseII_gluc UGTs (Glucuronidation) PhaseII_sulf Phase II Metabolite (CHB-sulfate) CHB_liver->PhaseII_sulf SULTs (Sulfation) PhaseI->PhaseII_gluc UGTs Urine Urine/Bile PhaseII_gluc->Urine PhaseII_sulf->Urine

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for Improving Bioavailability

This diagram outlines the logical workflow for a research project aimed at improving the bioavailability of CHB.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, pKa) B In Vitro Permeability (Caco-2 Assay) A->B C Particle Size Reduction (Micronization) B->C D Solid Dispersion (with PVP/HPMC) B->D E Lipid-Based Formulation (SEDDS) B->E F In Vitro Dissolution Testing C->F D->F E->F G Lead Formulation Selection F->G H In Vivo Pharmacokinetic Study (Rodent Model) G->H I Data Analysis (Cmax, AUC) H->I

Caption: Experimental workflow for enhancing CHB bioavailability.

References

Addressing 3-Chloro-5-hydroxybenzoic Acid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxybenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

This compound is a selective agonist of the lactate receptor, GPR81 (G-protein-coupled receptor 81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1][2] It is an orally active compound used in research to study the physiological roles of GPR81.[3] While it is a valuable tool for investigating GPR81 signaling, like any small molecule, it has the potential for off-target effects that researchers should be aware of. Beyond its role as a GPR81 agonist, it is also utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4]

Q2: What makes this compound a "selective" GPR81 agonist?

Its selectivity is primarily defined by its higher potency for GPR81 compared to the related receptor GPR109a (HCAR2), which is the receptor for niacin.[5] Activation of GPR109a is associated with side effects such as flushing and pruritus. By selectively activating GPR81, this compound allows for the study of GPR81-specific pathways without the confounding effects of GPR109a activation.[5]

Q3: What are the typical concentrations of this compound used in in vitro and in vivo experiments?

  • In vitro : The half-maximal effective concentration (EC50) for human GPR81 is approximately 16 μM.[1][3] Therefore, in vitro experiments often use concentrations in the range of 1-100 μM.

  • In vivo : In mouse models of obesity, oral administration of doses ranging from 30 to 300 mg/kg has been shown to be effective in reducing free fatty acids.[1][3]

Troubleshooting Guide

This guide addresses potential issues and unexpected results that may arise during experiments with this compound.

Issue 1: Unexpected Cellular Phenotype Unrelated to GPR81 Activation

Possible Cause: Off-target effects on other cellular proteins. While this compound is selective for GPR81 over GPR109a, its broader off-target profile is not extensively documented in publicly available literature. Small molecules can sometimes interact with other receptors, enzymes, or ion channels.

Troubleshooting Steps:

  • Confirm GPR81 Expression: Verify that your cell line or tissue of interest expresses GPR81 at the mRNA and/or protein level. If the cells do not express GPR81, any observed effect is likely an off-target effect.

  • Use a GPR81 Knockout/Knockdown System: The gold standard for confirming on-target effects is to use a GPR81 knockout or knockdown cell line or animal model. If the effect of this compound persists in the absence of GPR81, it is an off-target effect.

  • Employ a Structurally Unrelated GPR81 Agonist: If available, use another GPR81 agonist with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform a Counter-Screening Assay: Screen this compound against a panel of common off-target proteins, such as a kinase panel or a safety pharmacology panel.

Issue 2: Variability in Experimental Results

Possible Cause: Compound stability and solubility.

Troubleshooting Steps:

  • Proper Storage: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Solubility: Ensure the compound is fully dissolved. Recommended solvents include DMF (50 mg/ml), DMSO (50 mg/ml), and Ethanol (30 mg/ml).[2] For aqueous solutions, a DMSO:PBS (pH 7.2) (1:1) mixture can be used, but solubility is lower (0.5 mg/ml).[2]

  • Purity: Use high-purity this compound (≥97% HPLC) to avoid confounding effects from impurities.

Quantitative Data

The following table summarizes the reported EC50 values of this compound for GPR81 in various species.

SpeciesEC50 (μM)
Human16[1][3]
Monkey17[1][3]
Dog67[1][3]
Rat7[1][3]
Mouse22[1][3]
Hamster27[1][3]

Experimental Protocols

Protocol 1: In Vitro GPR81 Activation Assay

This protocol describes a general method for assessing the activation of GPR81 by this compound in a cell-based assay.

  • Cell Culture: Culture a cell line stably expressing human GPR81 (e.g., HEK293 or CHO cells) in appropriate media.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a concentration range from 100 μM to 1 nM.

  • Assay Procedure:

    • Plate the GPR81-expressing cells in a 96-well plate and incubate overnight.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the diluted this compound to the wells and incubate for the desired time (e.g., 30 minutes).

    • Measure the downstream signaling readout. Since GPR81 couples to Gi, a common readout is the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis: Plot the response (e.g., % inhibition of cAMP production) against the log concentration of this compound to determine the EC50 value.

Visualizations

GPR81 Signaling Pathway

GPR81_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular 3-CHBA This compound GPR81 GPR81 3-CHBA->GPR81 Binds to Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Simplified GPR81 signaling pathway activated by this compound.

Experimental Workflow for Off-Target Effect Identification

Off_Target_Workflow start Start: Unexpected Phenotype Observed gpr81_expr Confirm GPR81 Expression in Model System start->gpr81_expr no_gpr81 No GPR81 Expression gpr81_expr->no_gpr81 gpr81_present GPR81 Expressed gpr81_expr->gpr81_present off_target Conclusion: Off-Target Effect no_gpr81->off_target knockout Test in GPR81 Knockout/Knockdown System gpr81_present->knockout effect_persists Effect Persists knockout->effect_persists effect_abolished Effect Abolished knockout->effect_abolished effect_persists->off_target on_target Conclusion: On-Target Effect effect_abolished->on_target counter_screen Perform Counter-Screening (e.g., Kinase Panel) off_target->counter_screen Identify Off-Target

Caption: Logical workflow for troubleshooting and identifying off-target effects.

References

Technical Support Center: 3-Chloro-5-hydroxybenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Chloro-5-hydroxybenzoic Acid (3-CHBA) in cell-based assays. Due to its chemical nature as a phenolic compound, 3-CHBA has the potential to interfere with certain assay formats, leading to artifacts. This guide is designed to help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent agonist for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1][2][3][4] Its endogenous ligand is lactate.[1][5] GPR81 is primarily coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] In some cellular contexts, it may also signal through Gαs or involve Gβγ subunits to activate phospholipase C (PLC).[1][6]

Q2: What are the typical effective concentrations of 3-CHBA in cell-based assays?

The half-maximal effective concentration (EC50) of 3-CHBA for GPR81 varies across species. It is crucial to determine the optimal concentration for your specific cell system.

SpeciesEC50 (µM)
Human16[4][7]
Monkey17[4]
Mouse22[4]
Rat7[4]
Hamster27[4]
Dog67[4]

Q3: Are there known assay artifacts associated with this compound?

While there are no widespread reports of 3-CHBA causing assay artifacts, its structure as a phenolic compound places it in a class of molecules that are known as potential Pan-Assay Interference Compounds (PAINS). PAINS are compounds that can produce false-positive results in high-throughput screens through a variety of mechanisms unrelated to specific target engagement.

Q4: What are the potential mechanisms of assay interference for phenolic compounds like 3-CHBA?

Phenolic compounds can interfere with cell-based assays through several mechanisms:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and non-specifically inhibit proteins.

  • Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) or quench the fluorescence of a reporter molecule in the assay, leading to false-positive or false-negative results.

  • Redox Cycling: Some phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt cellular processes and interfere with assay readouts.

  • Chemical Reactivity: The compound may react non-specifically with proteins or other components of the assay.

  • Membrane Disruption: At high concentrations, some compounds can disrupt cell membranes, leading to cytotoxicity and artifactual assay signals.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating potential artifacts when using 3-CHBA in cell-based assays.

Problem 1: Inconsistent or Non-reproducible Assay Results

Possible Cause: Compound precipitation or aggregation.

Troubleshooting Steps:

  • Solubility Check: Visually inspect your compound stock solutions and final assay wells for any signs of precipitation. Determine the solubility of 3-CHBA in your assay buffer.

  • Detergent Test: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. If the activity of 3-CHBA is significantly reduced in the presence of the detergent, it may indicate that the compound is acting through aggregation.

  • Dynamic Light Scattering (DLS): If available, use DLS to determine if 3-CHBA forms aggregates at the concentrations used in your assay.

Problem 2: High Hit Rate in a High-Throughput Screen (HTS)

Possible Cause: Non-specific activity or assay interference.

Troubleshooting Steps:

  • Counter-Screen with a Parental Cell Line: Test 3-CHBA in a parental cell line that does not express GPR81. An active response in the parental line suggests off-target or non-specific effects.

  • Orthogonal Assay: Validate your results using a different assay format that measures a distinct downstream event in the GPR81 signaling pathway. For example, if your primary assay measures cAMP levels, an orthogonal assay could measure β-arrestin recruitment or downstream ERK phosphorylation.

  • Assay Readout Interference Check:

    • For Fluorescence-Based Assays: Measure the fluorescence of 3-CHBA alone at the excitation and emission wavelengths of your assay to check for autofluorescence. Also, in a cell-free system, assess if 3-CHBA quenches the fluorescence of your reporter molecule.

    • For Luciferase-Based Assays: Test for direct inhibition of the luciferase enzyme by 3-CHBA in a cell-free assay.

Problem 3: Unexpected Cytotoxicity

Possible Cause: Cell membrane disruption or induction of oxidative stress.

Troubleshooting Steps:

  • Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which 3-CHBA impacts cell health. Ensure your experimental concentrations are well below the cytotoxic threshold.

  • ROS Measurement: Use a fluorescent probe (e.g., DCFDA) to measure the intracellular production of reactive oxygen species in response to 3-CHBA treatment.

Experimental Protocols

Key Experiment: GPR81 Activation Assay (cAMP Measurement)

This protocol describes a common method for measuring the activation of GPR81 by monitoring changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing human GPR81 (e.g., CHO-K1 or HEK293 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

Procedure:

  • Cell Plating: Seed GPR81-expressing cells into a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of 3-CHBA in assay buffer.

  • Cell Treatment:

    • Remove the cell culture medium.

    • Add the 3-CHBA dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Cell Stimulation: Add forskolin (a potent activator of adenylyl cyclase) to all wells (except for negative controls) to a final concentration that elicits a sub-maximal cAMP response.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the 3-CHBA concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

GPR81 (HCAR1) Signaling Pathway

GPR81_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3-CHBA 3-CHBA GPR81 GPR81 (HCAR1) 3-CHBA->GPR81 Agonist Binding G_protein Gαi/oβγ GPR81->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC PLC G_beta_gamma->PLC Activation (context-dependent) cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream PLC->Downstream

Caption: Simplified GPR81 signaling pathway upon activation by 3-CHBA.

Experimental Workflow for a Cell-Based GPCR Assay

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis plate_cells 1. Plate GPR81-expressing cells in microplate prepare_compound 2. Prepare serial dilution of 3-CHBA add_compound 3. Add 3-CHBA to cells and incubate prepare_compound->add_compound stimulate 4. Stimulate with Forskolin (for cAMP inhibition assay) add_compound->stimulate lyse_cells 5. Lyse cells stimulate->lyse_cells detect_signal 6. Measure assay signal (e.g., cAMP levels) lyse_cells->detect_signal analyze_data 7. Plot dose-response curve and calculate EC50 detect_signal->analyze_data

Caption: General experimental workflow for a GPR81 cell-based assay.

Troubleshooting Logic for Potential Assay Artifacts

Troubleshooting_Tree start Unexpected or Inconsistent Activity Observed check_solubility Is the compound soluble in assay buffer? start->check_solubility detergent_test Does detergent (e.g., Triton X-100) reduce activity? check_solubility->detergent_test Yes aggregation Artifact likely due to aggregation check_solubility->aggregation No (Precipitation) detergent_test->aggregation Yes parental_screen Is the compound active in a parental cell line (no GPR81)? detergent_test->parental_screen No off_target Activity is likely off-target or non-specific parental_screen->off_target Yes readout_interference Does the compound interfere with the assay readout? parental_screen->readout_interference No interference Artifact likely due to readout interference readout_interference->interference Yes true_activity Activity is likely specific to GPR81 readout_interference->true_activity No

Caption: Decision tree for troubleshooting potential 3-CHBA assay artifacts.

References

Technical Support Center: 3-Chloro-5-hydroxybenzoic Acid (CHBA) In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxybenzoic Acid (CHBA) in vitro. The information is designed to help minimize its cytotoxic effects and ensure reliable experimental outcomes.

Troubleshooting Guide

Encountering unexpected cytotoxicity with this compound? This guide provides potential causes and solutions to help you troubleshoot your in vitro experiments.

IssuePotential CauseRecommended Solution
High cell death at expected non-toxic concentrations Solvent Toxicity: The solvent used to dissolve CHBA (e.g., DMSO) may be at a cytotoxic concentration.- Ensure the final solvent concentration in the culture medium is minimal (typically <0.1% for DMSO). - Run a solvent-only control to assess its specific toxicity to your cell line. - Consider alternative, less toxic solvents if possible.
Incorrect CHBA Concentration: Errors in calculation or dilution may lead to a higher than intended final concentration.- Double-check all calculations for stock and working solution dilutions. - Prepare fresh dilutions from your stock solution for each experiment.
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to chlorinated phenolic compounds.- Perform a dose-response curve to determine the precise IC50 for your cell line. - Consider using a less sensitive cell line if the experimental goals allow.
Inconsistent results between experiments Variability in Cell Health: Differences in cell confluence, passage number, or overall health can affect susceptibility to cytotoxic agents.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. - Use cells within a consistent and low passage number range. - Regularly assess cell viability and morphology prior to starting experiments.
Instability of CHBA solution: The compound may degrade over time, especially if not stored properly.- Prepare fresh working solutions of CHBA for each experiment from a properly stored stock. - Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Apoptosis-related morphological changes observed Induction of Apoptotic Pathways: As a chlorinated phenolic compound, CHBA may induce apoptosis. Studies on similar compounds show they can increase intracellular calcium levels and activate caspases.[1]- Reduce the concentration of CHBA or the exposure time. - Co-treat with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to determine if apoptosis is the primary mechanism of cell death. Note that this may interfere with downstream signaling analysis.
Unexpected changes in cell signaling pathways GPR81 Activation: CHBA is an agonist for the G-protein coupled receptor 81 (GPR81). This can trigger various downstream signaling cascades.- Be aware of the known GPR81 signaling pathways (e.g., inhibition of cAMP production, activation of PI3K/Akt or RhoA/ROCK1–p38 pathways) when interpreting results.[2][3][4] - Use GPR81 antagonists or knockdown models to confirm that the observed effects are GPR81-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the known safety information for this compound?

A1: According to its safety data sheet, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5][6] It is classified as an acute toxicant (oral), skin irritant, and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.

Q2: What are the potential mechanisms of cytotoxicity for CHBA?

A2: While specific studies on CHBA's cytotoxicity are limited, its chemical class (chlorinated phenols) provides insights. Chlorinated phenols can induce eryptosis (suicidal death of red blood cells) by causing an influx of calcium ions and activating caspase-3 and calpain.[1] The cytotoxicity of chlorinated phenols generally increases with a higher number of chlorine atoms.[7][8] As a GPR81 agonist, CHBA may also influence cell survival and proliferation through signaling pathways like PI3K/Akt.[4]

Q3: How can I prepare and store CHBA solutions to maintain their stability?

A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. For experiments, thaw an aliquot and prepare fresh working dilutions in your cell culture medium.

Q4: Which in vitro assays are recommended for assessing CHBA cytotoxicity?

A4: A multi-parametric approach is often best. Here are some recommended assays:

  • Metabolic Viability Assays: MTT or WST-1 assays measure the metabolic activity of cells, which is often correlated with cell viability.

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays or trypan blue exclusion can quantify cell membrane damage, a hallmark of necrosis.

  • Apoptosis Assays: Assays that measure caspase activation (e.g., Caspase-Glo) or phosphatidylserine externalization (e.g., Annexin V staining) can specifically detect apoptotic cell death.

Q5: Are there any known signaling pathways activated by CHBA that I should be aware of?

A5: Yes, as a GPR81 agonist, CHBA is expected to activate its downstream signaling pathways. The primary known pathway involves the Gαi subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] Other studies have implicated GPR81 in the activation of the PI3K/Akt pathway, which can promote cell survival and angiogenesis, as well as a Gi–Gβγ–RhoA/ROCK1–p38 signaling cascade.[3][4]

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of CHBA using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of CHBA in culture medium from a stock solution.

    • Include a vehicle control (medium with the same concentration of solvent used for CHBA) and a positive control for cytotoxicity.

    • Remove the old medium from the cells and add the medium containing the different concentrations of CHBA.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Experimental Workflow for Assessing CHBA Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_chba Prepare Serial Dilutions of CHBA treat_cells Treat Cells with CHBA prepare_chba->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve G CHBA This compound (CHBA) GPR81 GPR81 CHBA->GPR81 binds to G_protein Gi Protein Complex (αβγ) GPR81->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP converts Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream leads to G CHBA Chlorinated Phenol (e.g., CHBA) Membrane Cell Membrane Stress CHBA->Membrane Ca_influx Increased Intracellular Ca2+ Membrane->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Caspase_cascade Caspase-3 Activation Ca_influx->Caspase_cascade Apoptosis Apoptosis Calpain->Apoptosis Caspase_cascade->Apoptosis

References

Adjusting pH for optimal 3-Chloro-5-hydroxybenzoic Acid activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxybenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[1] Its primary mechanism of action is to bind to and activate GPR81, which is a Gi-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade has been shown to have anti-lipolytic effects in adipocytes.

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] Repeated freeze-thaw cycles should be avoided. The powdered form of the compound is stable at room temperature.

Q3: What is the reported EC50 of this compound for GPR81?

The half-maximal effective concentration (EC50) of this compound for human GPR81 is approximately 16 μM.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity Observed in GPR81 Activation Assays

Possible Cause 1: Suboptimal pH of the Assay Buffer

The ionization state of this compound, which is a carboxylic acid, is dependent on the pH of the solution. While specific data on the optimal pH for its activity is limited, the pH of the assay buffer can significantly influence the ligand-receptor interaction.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your assay buffer is accurately measured and consistently maintained. For many cell-based GPCR assays, a physiological pH of 7.4 is a standard starting point.

  • pH Optimization: If suboptimal activity is suspected, perform a pH optimization experiment. Prepare a series of buffers with a narrow pH range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) and test the activity of this compound in each. This will help determine the optimal pH for your specific assay system.

Possible Cause 2: Compound Solubility Issues

Poor solubility of this compound in the aqueous assay buffer can lead to a lower effective concentration and reduced activity.

Troubleshooting Steps:

  • Check for Precipitation: Visually inspect the assay wells for any signs of compound precipitation.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and insolubility.

  • Sonication: Briefly sonicating the stock solution before dilution and the final assay plate can sometimes help to improve solubility.

Issue 2: High Background Signal in cAMP Assays

Possible Cause: Basal GPR81 Activity or Assay Interference

High basal activity of GPR81 or interference of the compound with the cAMP detection reagents can lead to a high background signal.

Troubleshooting Steps:

  • Control Experiments: Run control experiments with cells not expressing GPR81 to determine if the compound has any off-target effects on the cAMP signaling pathway.

  • Assay Reagent Compatibility: Test the compatibility of this compound with your cAMP assay kit by running the assay in a cell-free system.

  • Optimize Cell Density: Titrate the number of cells per well to find the optimal density that gives a good signal-to-background ratio.

Data Presentation

ParameterValueReference
Chemical Formula C₇H₅ClO₃[4]
Molecular Weight 172.57 g/mol [5]
Primary Target GPR81 (HCAR1)
EC50 (human GPR81) ~16 µM[3]
Recommended Solvent DMSO
Storage (Powder) Room Temperature
Storage (Solution) -20°C or -80°C[3]

Experimental Protocols

Protocol 1: General GPR81 Activation Assay (cAMP Measurement)

This protocol provides a general workflow for assessing the agonist activity of this compound on GPR81-expressing cells by measuring changes in intracellular cAMP levels.

Materials:

  • GPR81-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA, pH 7.4)

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Seeding: Seed GPR81-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. c. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another predetermined time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

GPR81_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_Chloro_5_hydroxybenzoic_Acid This compound GPR81 GPR81 3_Chloro_5_hydroxybenzoic_Acid->GPR81 Binds to Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Caption: GPR81 Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent or No Activity Check_pH Check Assay Buffer pH Start->Check_pH pH_Optimal Is pH Optimal? Check_pH->pH_Optimal Optimize_pH Perform pH Optimization (e.g., 6.8 - 7.8) pH_Optimal->Optimize_pH No Check_Solubility Check for Precipitation pH_Optimal->Check_Solubility Yes Optimize_pH->Check_Solubility Solubility_OK Is Compound Soluble? Check_Solubility->Solubility_OK Optimize_Solvent Optimize DMSO Concentration (≤ 0.5%) / Use Sonication Solubility_OK->Optimize_Solvent No Check_Controls Review Control Experiments (e.g., non-expressing cells) Solubility_OK->Check_Controls Yes Optimize_Solvent->Check_Controls Resolved Issue Resolved Check_Controls->Resolved

Caption: Troubleshooting Workflow for Inconsistent Activity.

References

Validation & Comparative

Validating GPR81 Activation: A Comparative Guide to 3-Chloro-5-hydroxybenzoic Acid and Other Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Chloro-5-hydroxybenzoic Acid and other alternative agonists in activating the G-protein coupled receptor 81 (GPR81), a key target in metabolic regulation. The following sections detail the performance of these compounds, supported by experimental data and protocols, to aid in the selection of appropriate tools for GPR81 research.

Comparative Analysis of GPR81 Agonists

This compound has emerged as a potent and selective agonist for GPR81.[1][2] Its efficacy, along with other key agonists, is summarized below. The data highlights its potency in activating the human GPR81 receptor and its demonstrated in vivo effects on lipolysis.

CompoundTarget(s)EC50 (Human GPR81)Key Characteristics
This compound Selective GPR81 Agonist 16 µM Potent, orally active, and selective. Exhibits favorable in vivo effects on lipolysis. [1][2]
3-Hydroxybenzoic AcidGPR81 and GPR109a AgonistWeak agonist activityServes as a useful tool for in vivo studies and as a basis for further agonist design.
3,5-Dihydroxybenzoic AcidSelective GPR81 Agonist~150 µMA selective agonist used to study GPR81 function.

GPR81 Signaling Pathway and Experimental Validation

Activation of GPR81, a Gi-coupled receptor, by an agonist such as this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses lipolysis.[3] The validation of GPR81 activation can be achieved through a series of well-established experimental protocols.

GPR81 Signaling Pathway

GPR81_Signaling_Pathway cluster_cell Adipocyte Agonist GPR81 Agonist (e.g., this compound) GPR81 GPR81 Agonist->GPR81 Binds to Gi_protein Gi Protein GPR81->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits Lipolysis Lipolysis Inhibition Gi_protein->Lipolysis Leads to cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates HSL->Lipolysis Promotes

Caption: GPR81 signaling cascade leading to the inhibition of lipolysis.

Experimental Protocols

In Vitro Validation of GPR81 Activation using a cAMP Assay

This protocol details the steps to measure the inhibition of cAMP production in a cell line expressing GPR81 upon treatment with an agonist.

Experimental Workflow:

Caption: Workflow for in vitro validation of GPR81 activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR81 are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.

  • Compound Incubation: The culture medium is removed, and cells are incubated with a pre-incubation buffer containing a phosphodiesterase inhibitor for 30 minutes. Subsequently, cells are treated with a range of concentrations of the test agonist (e.g., this compound) along with a fixed concentration of forskolin (to stimulate cAMP production) for 30 minutes.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit following the manufacturer's instructions.

  • Data Analysis: The data is normalized to the response of forskolin alone, and the concentration-response curves are plotted to determine the EC50 value for each agonist.

In Vivo Validation of GPR81 Agonist Activity: Measurement of Free Fatty Acids

This protocol describes an in vivo experiment to assess the anti-lipolytic effect of a GPR81 agonist in a mouse model.

Logical Relationship of In Vivo Validation:

In_Vivo_Validation cluster_experiment In Vivo Experiment Dosing Oral administration of This compound to mice. Blood_Sampling Blood collection at specified time points. Dosing->Blood_Sampling FFA_Measurement Measurement of plasma free fatty acid (FFA) levels. Blood_Sampling->FFA_Measurement Outcome Reduction in FFA levels indicates GPR81 activation and anti-lipolytic effect. FFA_Measurement->Outcome

Caption: Logical flow of the in vivo validation experiment.

Methodology:

  • Animal Model: Male C57BL/6J mice are used for the study. The animals are housed under standard conditions with ad libitum access to food and water.

  • Dosing: Mice are fasted overnight prior to the experiment. The test compound, this compound, is administered orally at various doses (e.g., 30, 100, and 300 mg/kg).[1] A vehicle control group receives the same volume of the vehicle solution.

  • Blood Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, and 6 hours) after compound administration.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of non-esterified free fatty acids (NEFA) is measured using a commercially available enzymatic assay kit.

  • Data Analysis: The percentage reduction in plasma FFA levels is calculated for each dose group relative to the vehicle control group. A significant reduction in FFA levels indicates a potent in vivo anti-lipolytic effect mediated by GPR81 activation.[2]

Conclusion

This compound is a valuable tool for studying GPR81 function due to its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for validating its activity and that of other potential GPR81 agonists. The comparative data presented will assist researchers in selecting the most appropriate compound for their specific research needs in the field of metabolic disease and drug discovery.

References

A Comparative Guide to 3-Chloro-5-hydroxybenzoic Acid and Other GPR81 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Chloro-5-hydroxybenzoic Acid and other agonists of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). GPR81 is a receptor for the endogenous ligand lactate and is a promising therapeutic target for metabolic disorders such as dyslipidemia. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the evaluation and selection of appropriate research tools.

Performance Comparison of GPR81 Agonists

The following table summarizes the reported potency (EC50) of this compound and other notable GPR81 agonists. The EC50 value represents the concentration of an agonist that gives half of the maximal response. While EC50 values are commonly reported, maximal efficacy (Emax) data for GPR81 agonists is less prevalent in the public domain.

AgonistChemical ClassReported EC50 (Human GPR81)Key Characteristics
This compound Hydroxybenzoic Acid Derivative~16 µM[1][2][3]Selective GPR81 agonist with demonstrated in vivo efficacy in reducing free fatty acids.[1]
L-Lactate Endogenous Ligand1-5 mM (physiological activation range)[4]Natural ligand for GPR81; its low potency and rapid metabolism in vivo make it a challenging tool for sustained receptor activation studies.
3,5-Dihydroxybenzoic Acid (3,5-DHBA) Hydroxybenzoic Acid~150 µM[5]A specific agonist for GPR81, often used as a tool compound in research.[5]
GPR81 agonist 1 (Compound 2) Aminothiazole Derivative58 nMA highly potent and selective GPR81 agonist with in vivo efficacy in suppressing lipolysis without the flushing side effect associated with other lipid-lowering agents.[6]
3-Hydroxybenzoic Acid Hydroxybenzoic AcidWeak agonistAlso activates the GPR109a (niacin) receptor.[5]

GPR81 Signaling Pathways

Activation of GPR81 by an agonist, such as this compound, primarily initiates a signaling cascade through the Gi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently inhibit the activity of Protein Kinase A (PKA), which in adipocytes, leads to the inhibition of lipolysis.

Recent studies have also suggested the existence of non-canonical signaling pathways. For instance, in certain cellular contexts, GPR81 activation may involve the PI3K/Akt pathway, leading to the activation of the transcription factor CREB and promoting angiogenesis.

GPR81_Signaling_Pathways cluster_membrane Cell Membrane cluster_alternative Alternative Pathway GPR81 GPR81 Gi Gi/o GPR81->Gi Activates PI3K_Akt PI3K/Akt GPR81->PI3K_Akt Activates Agonist GPR81 Agonist (e.g., this compound) Agonist->GPR81 Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits CREB CREB PI3K_Akt->CREB Activates Angiogenesis Angiogenesis CREB->Angiogenesis Promotes

GPR81 Signaling Pathways

Experimental Protocols

Detailed methodologies for key assays used to characterize GPR81 agonists are provided below.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation and is a direct measure of G protein activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR81.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), saponin (10 µg/ml), GDP (10 µM), and varying concentrations of the GPR81 agonist.

  • Initiation: Start the reaction by adding [35S]GTPγS (0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Data are analyzed using non-linear regression to determine EC50 and Emax values.[7][8][9]

cAMP Inhibition Assay (HTRF)

This competitive immunoassay measures the decrease in intracellular cAMP levels following GPR81 activation.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing GPR81 in a 384-well plate.

  • Cell Stimulation: Treat the cells with varying concentrations of the GPR81 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate basal cAMP production) for 30 minutes at room temperature.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding to reach equilibrium.

  • Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of forskolin-stimulated cAMP levels and determine the IC50 of the agonist, which corresponds to its EC50 for GPR81 activation.[10][11][12]

Adipocyte Lipolysis Assay

This functional assay measures the inhibition of lipolysis in adipocytes by quantifying the release of glycerol into the culture medium.

Protocol:

  • Adipocyte Culture: Differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes in a 24- or 96-well plate.

  • Pre-incubation: Wash the adipocytes with Krebs-Ringer bicarbonate buffer (KRBH) containing 2% bovine serum albumin (BSA).

  • Agonist Treatment: Incubate the cells with varying concentrations of the GPR81 agonist for a predetermined time (e.g., 1-2 hours).

  • Lipolysis Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol (10 µM) and incubate for an additional 1-2 hours at 37°C.

  • Sample Collection: Collect the culture medium from each well.

  • Glycerol Measurement: Determine the glycerol concentration in the medium using a commercial colorimetric or fluorometric assay kit. This typically involves an enzymatic reaction that produces a detectable product.

  • Data Analysis: Calculate the percent inhibition of isoproterenol-stimulated glycerol release for each agonist concentration. Determine the IC50 value, which reflects the agonist's potency in inhibiting lipolysis.[1][2][3][13][14]

GPR81 Agonist Screening Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel GPR81 agonists.

GPR81_Agonist_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput cAMP Assay Start->Primary_Screen Hit_Identification Hit Identification: Potent Inhibitors of cAMP Primary_Screen->Hit_Identification Hit_Identification->Start No Hits Dose_Response Dose-Response Analysis: Determine EC50 Hit_Identification->Dose_Response Hits Secondary_Assay Secondary Functional Assay: GTPγS Binding or Lipolysis Assay Dose_Response->Secondary_Assay Confirmation Hit Confirmation: Consistent Activity Secondary_Assay->Confirmation Confirmation->Dose_Response Inconsistent Selectivity_Panel Selectivity Profiling: Test against other receptors (e.g., GPR109a) Confirmation->Selectivity_Panel Confirmed Hits Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Selectivity_Panel->Lead_Optimization End End: Candidate for In Vivo Studies Lead_Optimization->End

GPR81 Agonist Screening Workflow

References

A Comparative Analysis of 3-Chloro-5-hydroxybenzoic Acid and Niacin: Mechanisms and Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Chloro-5-hydroxybenzoic Acid and niacin, two compounds that modulate lipid metabolism through distinct G protein-coupled receptors. While niacin is a long-established therapeutic for dyslipidemia, this compound represents a novel investigational compound with a more targeted mechanism of action. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Niacin (Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades, known for its broad-spectrum effects on the lipid profile, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. Its therapeutic efficacy is, however, often limited by patient compliance due to the common side effect of flushing. This compound is a selective agonist for the G protein-coupled receptor 81 (GPR81), the lactate receptor, which is predominantly expressed in adipocytes. By targeting GPR81, it offers a potential therapeutic strategy to reduce lipolysis and circulating free fatty acids without the flushing effect associated with niacin's activation of the GPR109A receptor. This guide delves into the mechanisms of action, available efficacy data, and experimental methodologies for both compounds.

Comparative Data on Efficacy

Quantitative data for a direct comparison of the effects of this compound and niacin on the full lipid panel (LDL, HDL, triglycerides) is limited for this compound. The available research on this compound primarily focuses on its potent effect on reducing free fatty acids (FFAs).

Table 1: In Vitro Potency of this compound on GPR81 Activation

SpeciesEC50 (μM) for GPR81 Activation
Human16[1][2]
Monkey17[1][2]
Dog67[1][2]
Rat7[1][2]
Mouse22[1][2]
Hamster27[1][2]

Table 2: In Vivo Effects of this compound on Free Fatty Acids in Mice

Dosage (mg/kg, oral)Effect on Free Fatty Acids
30Significant reduction[1][2]
100Significant reduction[1][2]
300Significant reduction[1][2]

Table 3: Effects of Niacin on Lipid Profiles from Clinical Trials

ParameterRange of Effect
LDL Cholesterol10% - 25% reduction[3]
HDL Cholesterol10% - 30% increase[3]
Triglycerides20% - 50% reduction[3]

Mechanisms of Action

This compound: Selective GPR81 Agonism

This compound exerts its effects by selectively activating the G protein-coupled receptor 81 (GPR81), which is highly expressed in adipocytes. The binding of this compound to GPR81 initiates a signaling cascade through a Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to the dephosphorylation and inactivation of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. This ultimately results in a decrease in the release of free fatty acids from adipose tissue into the circulation.

GPR81_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_CH_5_HBA This compound GPR81 GPR81 3_CH_5_HBA->GPR81 Binds to Gi Gi Protein (αβγ) GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL_P Hormone-Sensitive Lipase (active, phosphorylated) PKA->HSL_P Phosphorylates HSL Hormone-Sensitive Lipase (inactive) HSL_P->HSL Dephosphorylation Lipolysis Lipolysis HSL_P->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Reduces Release

Caption: GPR81 signaling pathway activated by this compound.

Niacin: A Dual Mechanism of Action

Niacin's effects on lipid metabolism are more complex and involve at least two distinct pathways:

  • Adipocyte GPR109A Activation: Similar to this compound's effect on GPR81, niacin binds to and activates GPR109A (also known as HM74A) on adipocytes. This also leads to a Gi-mediated inhibition of adenylyl cyclase, reduced cAMP levels, and decreased lipolysis, resulting in a lower flux of free fatty acids to the liver. However, GPR109A is also expressed in Langerhans cells in the skin, and its activation is responsible for the prostaglandin-mediated flushing side effect.

  • Direct Hepatic Effects: Niacin has direct effects on the liver that are independent of GPR109A. It inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis. This reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of very-low-density lipoprotein (VLDL) particles, which are precursors to LDL.

Niacin_Signaling cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Niacin_A Niacin GPR109A GPR109A Niacin_A->GPR109A Lipolysis_A Lipolysis GPR109A->Lipolysis_A Inhibits (via ↓cAMP) FFA_A Reduced FFA to Liver Lipolysis_A->FFA_A Niacin_H Niacin DGAT2 DGAT2 Niacin_H->DGAT2 Inhibits TG_Synth Triglyceride Synthesis DGAT2->TG_Synth VLDL_Sec VLDL Secretion TG_Synth->VLDL_Sec LDL ↓ LDL VLDL_Sec->LDL

Caption: Dual mechanism of action of Niacin on adipocytes and hepatocytes.

Experimental Protocols

In Vitro GPR81 Functional Assay (cAMP Measurement)

This protocol outlines a method to assess the agonist activity of compounds like this compound on GPR81 by measuring changes in intracellular cAMP levels.

  • Cell Culture: HEK293 cells stably expressing human GPR81 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

  • Compound Preparation: A serial dilution of this compound is prepared.

  • Assay:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

    • The serially diluted this compound is added to the respective wells.

    • The plate is incubated to allow for receptor activation and modulation of cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value of the compound.

In Vivo Lipolysis Assay in Mice

This protocol describes a method to evaluate the effect of this compound on lipolysis in vivo by measuring plasma free fatty acid levels.

  • Animal Model: Male C57BL/6J mice are used. They are often fed a high-fat diet to induce a relevant metabolic phenotype.

  • Fasting: Mice are fasted overnight to establish a baseline metabolic state.

  • Compound Administration: this compound is administered orally at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group is also included.

  • Blood Sampling: Blood samples are collected at specific time points post-administration (e.g., 0, 1, 2, 4, 6 hours) via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Blood is centrifuged to separate plasma.

  • Free Fatty Acid Measurement: Plasma free fatty acid concentrations are determined using a commercial enzymatic colorimetric assay kit.

  • Data Analysis: Changes in FFA levels over time are compared between the treated and control groups.

Lipolysis_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Compound Administration (Oral Gavage) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis FFA Measurement (Enzymatic Assay) processing->analysis end End analysis->end

Caption: Experimental workflow for the in vivo lipolysis assay.

Niacin Clinical Trial for Dyslipidemia (AIM-HIGH Trial Synopsis)

The Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes (AIM-HIGH) trial was a randomized, double-blind, controlled study.

  • Objective: To determine if extended-release niacin added to simvastatin therapy would reduce cardiovascular events in patients with established cardiovascular disease, low HDL-C, and high triglycerides.[4]

  • Participants: 3,414 patients with a history of cardiovascular disease, LDL-C levels <180 mg/dL, HDL-C <40 mg/dL for men or <50 mg/dL for women, and triglycerides of 150-400 mg/dL.[5]

  • Intervention:

    • All participants received simvastatin (40-80 mg/day) to maintain LDL-C between 40-80 mg/dL. Ezetimibe could be added if needed.

    • Participants were randomized to receive either extended-release niacin (1500-2000 mg/day) or a matching placebo.[5]

  • Primary Outcome: A composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[4]

  • Results: The trial was stopped early due to a lack of efficacy. The addition of niacin to statin therapy did not significantly reduce the risk of cardiovascular events compared to statin therapy alone, despite improvements in HDL-C and triglyceride levels.[4]

Conclusion

This compound and niacin both demonstrate the potential to modulate lipid metabolism by inhibiting lipolysis in adipocytes. Niacin has a well-documented, albeit modest, effect on the overall lipid profile, but its clinical utility is hampered by flushing and has been questioned in recent large-scale clinical trials when added to statin therapy.[4] this compound, through its selective agonism of GPR81, presents a promising therapeutic concept for reducing circulating free fatty acids without the GPR109A-mediated side effects of niacin.

However, a critical gap in the current knowledge is the lack of comprehensive data on the effects of this compound on the broader lipoprotein profile (LDL, HDL, and triglycerides). Future research should focus on elucidating these effects to fully assess its potential as a dyslipidemia therapy. Direct comparative studies between this compound and niacin are also warranted to provide a clearer picture of their relative efficacy and safety profiles. For drug development professionals, the targeted approach of GPR81 agonism represents an intriguing avenue for developing novel metabolic therapies, but further preclinical and clinical investigation is essential.

References

A Comparative Analysis of 3-Chloro-5-hydroxybenzoic Acid and 3,5-dihydroxybenzoic Acid in GPR81/HCA1 Receptor Agonism and Anti-lipolytic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular probes is critical for elucidating biological pathways and identifying therapeutic candidates. This guide provides a detailed comparison of 3-Chloro-5-hydroxybenzoic Acid and 3,5-dihydroxybenzoic acid, two agonists of the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). The focus is on their respective efficacies in receptor activation and the subsequent inhibition of lipolysis, supported by available experimental data and detailed methodologies.

Both this compound and 3,5-dihydroxybenzoic acid are recognized for their ability to activate the GPR81/HCA1 receptor, a key regulator of lipolysis in adipocytes.[1][2] Activation of this receptor by agonists leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the breakdown of triglycerides into free fatty acids and glycerol.[3][4] This mechanism of action has positioned GPR81/HCA1 agonists as potential therapeutic agents for dyslipidemia.[1]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the reported in vitro potencies of this compound and 3,5-dihydroxybenzoic acid in activating the GPR81/HCA1 receptor. It is important to note that these values are collated from different studies and direct, head-to-head comparative data under identical experimental conditions is limited.

CompoundTarget ReceptorSpeciesAssay TypeEC50 / IC50Reference
This compoundGPR81HumanReceptor Activation16 µM (EC50)[5]
GPR81MonkeyReceptor Activation17 µM (EC50)[6]
GPR81DogReceptor Activation67 µM (EC50)[6]
GPR81RatReceptor Activation7 µM (EC50)[6]
GPR81MouseReceptor Activation22 µM (EC50)[6]
GPR81HamsterReceptor Activation27 µM (EC50)[6]
3,5-dihydroxybenzoic acidHCA1 (GPR81)HumancAMP accumulation inhibition112 µM (IC50)[3]
HCA1 (GPR81)MouseLipolysis Inhibition~150 µM (EC50)[1][2]

Based on the available data, this compound generally exhibits a lower EC50 value for GPR81 activation across multiple species compared to the reported IC50 and EC50 values for 3,5-dihydroxybenzoic acid, suggesting a higher potency in receptor binding and activation.

In Vivo Efficacy

In a mouse model of obesity, oral administration of this compound demonstrated significant reductions in free fatty acids, with a minimum efficacious dose of 30 mg/kg.[5] Studies using 3,5-dihydroxybenzoic acid have confirmed its ability to inhibit lipolysis in wild-type mouse adipocytes, an effect that is absent in HCA1-deficient adipocytes, highlighting its specificity.[1][2]

Experimental Protocols

To facilitate the replication and further investigation of these compounds, detailed experimental protocols for key assays are provided below.

Experimental Protocol: In Vitro Lipolysis Assay in Adipocytes

This protocol is adapted from established methods for measuring lipolysis in cultured adipocytes.[7][8][9]

1. Cell Culture and Differentiation:

  • Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence in DMEM supplemented with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Maintain differentiated adipocytes in DMEM with insulin for 7-10 days, replacing the medium every 2-3 days.

2. Lipolysis Assay:

  • 24 hours prior to the assay, switch the cells to a serum-free and insulin-free medium.

  • On the day of the assay, wash the cells with Dulbecco's phosphate-buffered saline (DPBS).

  • Prepare assay medium (e.g., DMEM with 2% fatty acid-free bovine serum albumin) containing various concentrations of this compound, 3,5-dihydroxybenzoic acid, a positive control (e.g., isoproterenol to stimulate lipolysis), and a vehicle control.

  • Incubate the cells with the respective treatments at 37°C in a humidified atmosphere of 5% CO2.

  • Collect aliquots of the assay medium at different time points (e.g., 0, 30, 60, 90, and 120 minutes).

3. Measurement of Glycerol and Free Fatty Acid Release:

  • Glycerol Assay: Use a commercial colorimetric glycerol assay kit. The principle involves the phosphorylation of glycerol to glycerol-1-phosphate, which is then oxidized to produce a detectable colorimetric signal at 540 nm.[8]

  • Free Fatty Acid (FFA) Assay: Use a commercial colorimetric FFA assay kit. This assay typically involves the acylation of coenzyme A by FFAs, which can be detected via a colorimetric reaction at 550 nm.[8]

4. Data Analysis:

  • Generate standard curves for both glycerol and FFA.

  • Calculate the concentration of glycerol and FFA released into the medium at each time point.

  • Determine the rate of lipolysis by plotting the concentration of glycerol or FFA against time and calculating the slope of the linear portion of the curve.

  • Plot the percentage of inhibition of stimulated lipolysis against the log concentration of the test compounds to determine the IC50 values.

Experimental Protocol: GPR81/HCA1 Receptor Activation Assay ([³⁵S]GTPγS Binding Assay)

This protocol outlines a common method for assessing the activation of G-protein coupled receptors.[3]

1. Membrane Preparation:

  • Culture cells stably expressing the human GPR81/HCA1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl, MgCl₂, EDTA).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. [³⁵S]GTPγS Binding Assay:

  • Prepare a reaction mixture containing the cell membranes, GDP, and varying concentrations of this compound or 3,5-dihydroxybenzoic acid.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding.

  • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum stimulation (Emax).

Visualizing the Mechanism of Action

To illustrate the cellular mechanisms and experimental workflows, the following diagrams are provided.

GPR81_Signaling_Pathway Agonist This compound or 3,5-dihydroxybenzoic acid GPR81 GPR81 / HCA1 Receptor Agonist->GPR81 Gi Gi Protein GPR81->Gi AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) HSL Hormone-Sensitive Lipase (Inactive) PKA_active->HSL Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Lipolysis Lipolysis FFA Free Fatty Acids Lipolysis->FFA Products Glycerol Glycerol Lipolysis->Glycerol

Caption: GPR81/HCA1 signaling pathway inhibiting lipolysis.

Lipolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Culture & Differentiate Adipocytes B1 Wash Cells A1->B1 A2 Prepare Treatment Solutions (Compounds, Controls) B2 Incubate Cells with Treatments A2->B2 B1->B2 B3 Collect Media at Time Points B2->B3 C1 Measure Glycerol Release B3->C1 C2 Measure Free Fatty Acid Release B3->C2 C3 Calculate Lipolysis Rate & IC50 C1->C3 C2->C3

Caption: Experimental workflow for the in vitro lipolysis assay.

Conclusion

Both this compound and 3,5-dihydroxybenzoic acid serve as valuable tools for studying the GPR81/HCA1 receptor and its role in metabolic regulation. The available data suggests that this compound is a more potent agonist of GPR81. However, the choice of compound will ultimately depend on the specific research question, the experimental system, and the desired balance between potency and specificity. The provided experimental protocols and diagrams offer a foundation for researchers to further compare these compounds and explore their therapeutic potential.

References

A Comparative Analysis of the Side Effect Profiles: 3-Chloro-5-hydroxybenzoic Acid vs. Niacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known and predicted side effect profiles of 3-Chloro-5-hydroxybenzoic Acid and niacin. While niacin has a long history of clinical use and a well-documented side effect profile, this compound is a newer investigational compound with a more limited but theoretically advantageous safety profile. This comparison is based on available preclinical and clinical data.

Executive Summary

Niacin, or Vitamin B3, is an effective lipid-lowering agent, but its clinical use is often limited by a range of side effects, most notably cutaneous flushing, gastrointestinal distress, and in some cases, more severe complications such as hepatotoxicity and hyperglycemia. This compound, a selective agonist of the G protein-coupled receptor 81 (GPR81), is being investigated as an alternative with a potentially improved side effect profile. The primary hypothesized advantage of this compound is the avoidance of the flushing response that is characteristic of niacin.

Data Presentation: Side Effect Profile Comparison

Side Effect CategoryNiacinThis compound
Common Side Effects Flushing (warmth, redness, itching of the skin), gastrointestinal upset (nausea, vomiting, diarrhea), headache.Data from comprehensive clinical studies are not publicly available. Preclinical safety data indicates potential for skin irritation, eye irritation, and respiratory irritation if inhaled. Harmful if swallowed.
Hepatotoxicity Can cause elevations in liver enzymes.[1][2] Sustained-release formulations are more commonly associated with hepatotoxicity.[1][2] In rare cases, can lead to severe liver damage.[1][2]No specific data on hepatotoxicity from in-vivo studies is publicly available. Standard hazard data does not indicate specific liver toxicity.
Effects on Blood Glucose Can cause hyperglycemia and decrease insulin sensitivity, particularly at high doses.[3][4][5]No specific data on the effects on blood glucose from in-vivo studies is publicly available. Other hydroxybenzoic acids have been investigated for potential anti-diabetic effects.[6][7]
Gastrointestinal Effects Nausea, vomiting, and diarrhea are common.[8]Harmful if swallowed. No specific data on other gastrointestinal side effects from in-vivo studies is publicly available.
Flushing Very common and often leads to non-compliance. Mediated by the activation of the GPR109A receptor, leading to the release of prostaglandin D2 (PGD2).[9][10][11]Not expected to cause flushing as it is a selective agonist for GPR81 and does not activate GPR109A.[12]
Musculoskeletal Effects Can cause muscle pain (myopathy), and in rare cases, rhabdomyolysis, especially when combined with statins.No data available.

Experimental Protocols

Niacin-Induced Flushing Mouse Model (Summarized from literature)

A common experimental model to study niacin-induced flushing involves the administration of niacin to mice and subsequent measurement of changes in ear temperature as an indicator of vasodilation.

  • Animals: Male C57BL/6 mice are often used.

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.

  • Niacin Administration: Niacin is typically dissolved in a suitable vehicle (e.g., saline) and administered orally (p.o.) or intraperitoneally (i.p.) at varying doses.

  • Temperature Measurement: Ear temperature is measured at baseline and at various time points after niacin administration using a non-contact infrared thermometer.

  • Data Analysis: The change in ear temperature from baseline is calculated to quantify the flushing response.

In Vivo Lipolysis Assay in Mice (for this compound)

This protocol, summarized from available preclinical data, is used to assess the efficacy of this compound in reducing free fatty acids.

  • Animals: C57Bl6/J mice, often on a high-fat diet to induce a relevant metabolic phenotype.[13]

  • Fasting: Mice are fasted overnight prior to the experiment.[13]

  • Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 30, 100, and 300 mg/kg).[14]

  • Blood Sampling: Blood samples are collected at specified time points after administration to measure plasma levels of nonesterified free fatty acids (NEFA).

  • Data Analysis: The reduction in NEFA levels from baseline is calculated to determine the in-vivo efficacy of the compound.[13]

Signaling Pathway and Experimental Workflow Diagrams

niacin_flushing_pathway Niacin Niacin GPR109A GPR109A Receptor (in Langerhans Cells) Niacin->GPR109A activates Arachidonic_Acid Arachidonic Acid Release GPR109A->Arachidonic_Acid stimulates COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 is converted by PGD2 Prostaglandin D2 (PGD2) COX1_COX2->PGD2 to produce DP1_Receptor DP1 Receptor (on Blood Vessels) PGD2->DP1_Receptor activates Vasodilation Vasodilation (Flushing) DP1_Receptor->Vasodilation leads to

Caption: Signaling pathway of niacin-induced flushing.

chba_mechanism CHBA This compound GPR81 GPR81 Receptor (in Adipocytes) CHBA->GPR81 selectively activates No_GPR109A_Activation No GPR109A Activation CHBA->No_GPR109A_Activation Inhibition_of_Lipolysis Inhibition of Lipolysis GPR81->Inhibition_of_Lipolysis leads to Reduced_FFA Reduced Free Fatty Acids Inhibition_of_Lipolysis->Reduced_FFA results in No_Flushing No Flushing No_GPR109A_Activation->No_Flushing experimental_workflow cluster_niacin Niacin Side Effect Assessment cluster_chba This compound Side Effect Assessment N_Animal_Model Animal Model (e.g., Mouse) N_Dosing Niacin Administration N_Animal_Model->N_Dosing N_Flushing_Measurement Flushing Measurement (Ear Temperature) N_Dosing->N_Flushing_Measurement N_Blood_Analysis Blood Analysis (Liver Enzymes, Glucose) N_Dosing->N_Blood_Analysis N_Histopathology Histopathology of Liver N_Blood_Analysis->N_Histopathology C_Animal_Model Animal Model (e.g., Mouse) C_Dosing CHBA Administration C_Animal_Model->C_Dosing C_Flushing_Measurement Flushing Measurement (Ear Temperature) C_Dosing->C_Flushing_Measurement C_Blood_Analysis Blood Analysis (Liver Enzymes, Glucose) C_Dosing->C_Blood_Analysis C_Histopathology Histopathology of Liver C_Blood_Analysis->C_Histopathology

References

In Vivo Efficacy of GPR81 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The G protein-coupled receptor 81 (GPR81), the endogenous receptor for lactate, has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating lipolysis. Activation of GPR81 in adipocytes leads to the inhibition of cyclic adenosine monophosphate (cAMP) production, subsequently reducing the release of free fatty acids (FFAs) into circulation. This guide provides a comparative overview of the in vivo efficacy of select GPR81 agonists, supported by experimental data and detailed protocols.

GPR81 Signaling Pathway

Activation of GPR81 by lactate or synthetic agonists initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes. The binding of an agonist to GPR81 leads to the activation of an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. This reduces the intracellular concentration of cAMP, leading to decreased protein kinase A (PKA) activity. As a consequence, hormone-sensitive lipase (HSL) is not phosphorylated and activated, ultimately suppressing the breakdown of triglycerides into glycerol and FFAs.

GPR81_Signaling_Pathway cluster_cell Adipocyte Agonist GPR81 Agonist (e.g., Lactate, AZ1, AZ2) GPR81 GPR81 Agonist->GPR81 Binds to Gi Gi protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates HSL_p p-HSL (active) PKA->HSL_p Phosphorylates HSL HSL (inactive) HSL->HSL_p Triglycerides Triglycerides HSL_p->Triglycerides Hydrolyzes FFA Free Fatty Acids + Glycerol Triglycerides->FFA

Caption: GPR81 signaling cascade in adipocytes.

Comparative In Vivo Efficacy of GPR81 Agonists

Recent studies have identified and characterized several synthetic GPR81 agonists. Among them, compounds developed by AstraZeneca, namely AZ1 and AZ2, have been evaluated for their in vivo efficacy in rodent models. The primary endpoint for these studies was the suppression of plasma free fatty acids (FFAs).

CompoundDose (oral)Animal ModelTime PointFFA Suppression (%)Reference
AZ1 5 µmol/kgLean Mice6 hours~40%[1][2]
AZ1 20 µmol/kgLean Mice6 hours~60%[1][2]
AZ2 50 µmol/kgLean Mice6 hours~50%[1]

Note: The FFA suppression percentages are estimated from the graphical data presented in the cited literature.

Experimental Protocols

The in vivo efficacy of GPR81 agonists is typically assessed by measuring their ability to suppress lipolysis in animal models. Below is a generalized experimental workflow based on published studies.[1]

In Vivo Experimental Workflow for GPR81 Agonist Evaluation

experimental_workflow cluster_workflow In Vivo Efficacy Evaluation Animal_Model Animal Model Selection (e.g., Wild-Type and GPR81-KO Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Fasting (e.g., 6 hours) Acclimatization->Fasting Dosing Compound Administration (Oral Gavage) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling FFA_Analysis Plasma FFA Analysis Blood_Sampling->FFA_Analysis Data_Analysis Data Analysis and Comparison FFA_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of GPR81 agonists.

Detailed Methodology: FFA Suppression in Mice[1]
  • Animal Models: Studies utilize both wild-type (WT) and GPR81-knockout (KO) mice to confirm that the observed effects are mediated through the target receptor.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions before the experiment.

  • Fasting: Mice are fasted for a period, typically 6 hours, to establish a baseline of elevated plasma FFAs due to induced lipolysis.

  • Compound Administration: The GPR81 agonists (e.g., AZ1, AZ2) or vehicle are administered orally via gavage.

  • Blood Collection: Blood samples are collected at specific time points post-administration (e.g., 6 hours) to measure plasma FFA levels.

  • FFA Analysis: Plasma is separated from the blood samples, and FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.

  • Data Analysis: The percentage of FFA suppression is calculated by comparing the FFA levels in the compound-treated groups to the vehicle-treated group. Statistical analysis is performed to determine the significance of the observed effects.

Discussion and Conclusion

The available in vivo data demonstrates that synthetic GPR81 agonists like AZ1 and AZ2 can effectively suppress plasma free fatty acids in mice in a dose-dependent manner.[1][2] The lack of effect in GPR81-KO mice confirms the on-target activity of these compounds.[1] While direct comparative studies with other classes of GPR81 agonists, such as the aminothiazole derivatives identified by Takeda, are not yet publicly available, the existing data strongly supports the potential of GPR81 agonism as a therapeutic strategy for dyslipidemia.[3] Further head-to-head in vivo comparison studies are warranted to fully elucidate the relative potency and efficacy of different GPR81 agonist chemotypes.

References

A Head-to-Head Comparison of 3-Chloro-5-hydroxybenzoic Acid and Lactate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of 3-Chloro-5-hydroxybenzoic Acid and lactate, supported by experimental data.

In the evolving landscape of cellular signaling and metabolism, both the endogenous molecule lactate and the synthetic compound this compound (3-Cl-5-HBA) have garnered significant attention for their roles as signaling molecules, primarily through their interaction with the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). This guide provides a comprehensive comparison of these two molecules, presenting available quantitative data, detailed experimental protocols, and visual representations of their shared signaling pathway and experimental workflows to aid researchers in their study design and interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and lactate based on available experimental data.

Table 1: GPR81/HCAR1 Agonist Potency

AgonistSpeciesEC50 (µM)Citation
This compoundHuman16[1][2][3]
Monkey17[2]
Dog67[2]
Rat7[2]
Mouse22[2]
Hamster27[2]
LactateNot Specified~1500[3]

Table 2: In Vivo Effects on Lipolysis

CompoundModelDosingEffectCitation
This compoundC57Bl6/J mice on high-fat diet30, 100, 300 mg/kg (oral)Significant reduction in free fatty acids at all doses[1][2]

Table 3: Effects on Neuronal Excitability

CompoundModelMeasurementEffectCitation
LactateCA1 principal neurons (in vitro)GCaMP7 imagingDecreased excitability[4]
CA1 pyramidal neurons (in vitro)Patch-clampHyperpolarized membrane potential[4]
This compoundCA1 principal neurons (in vitro, WT mice)GCaMP7 imagingReduced firing[4]
CA1 principal neurons (in vitro, HCA1R KO mice)GCaMP7 imagingNo effect[4]
CA1 pyramidal neurons (in vitro)Patch-clampHyperpolarized membrane potential[4]

Table 4: Effects on Cellular Bioenergetics (Human Neuroblastoma Cells)

TreatmentParameterChangeCitation
25 mM Lactate (6 hours)Akt phosphorylation (Ser473)↓ 40%[5]
mTOR phosphorylation (Ser2448)↓ 10%[5]
NADH levels↓ 30%[5]
NAD+/NADH ratio↑ 25%[5]
PGC-1β mRNA↑ 30%[5]
PGC-1β protein↑ 65%[5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both lactate and this compound as signaling molecules is the activation of the GPR81 receptor, a Gi-coupled GPCR. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

GPR81_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate Lactate GPR81 GPR81 (HCAR1) Lactate->GPR81 binds 3_Cl_5_HBA 3-Cl-5-HBA 3_Cl_5_HBA->GPR81 binds Gi Gi GPR81->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Downstream_Effects Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream_Effects modulates

Caption: GPR81 signaling pathway activated by lactate and 3-Cl-5-HBA.

The experimental workflow to assess the impact of these compounds on neuronal excitability often involves a combination of genetic models, calcium imaging, and electrophysiology.

Neuronal_Excitability_Workflow Start Start: Select Mouse Model WT_Mouse Wild-Type (WT) Mouse Start->WT_Mouse KO_Mouse HCA1R Knockout (KO) Mouse Start->KO_Mouse Transfection Transfect CA1 Hippocampus with GCaMP7 WT_Mouse->Transfection KO_Mouse->Transfection In_Vitro_Prep Prepare In Vitro Brain Slices Transfection->In_Vitro_Prep Imaging Wide-field Microscopy (GCaMP7 Imaging) In_Vitro_Prep->Imaging Electrophysiology Patch-Clamp Electrophysiology In_Vitro_Prep->Electrophysiology Perfusion Perfuse with: - Lactate - 3-Cl-5-HBA Imaging->Perfusion Electrophysiology->Perfusion Data_Analysis Analyze: - Neuronal Firing - Membrane Potential Perfusion->Data_Analysis

Caption: Experimental workflow for assessing neuronal excitability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols derived from the available literature.

In Vivo Assessment of Antilipolytic Effects
  • Animal Model: Overnight fasted C57Bl6/J mice fed a high-fat diet for 10 weeks.[1]

  • Compound Administration: this compound was administered orally (p.o.) at doses of 30, 100, and 300 mg/kg.[1][2]

  • Measurement: Blood samples were collected to measure the levels of free fatty acids (NEFAc).

  • Outcome: A significant reduction in free fatty acids was observed at all tested doses, indicating an antilipolytic effect.[1][2]

In Vitro Assessment of Neuronal Excitability
  • Animal Model and Preparation: Wild-type (WT) and HCA1R knockout (KO) mice were used. The CA1 region of the hippocampus was transfected with a mix of CamKII-Cre and the genetically encoded calcium indicator GCaMP7.[4] Acute brain slices were prepared for in vitro experiments.

  • Calcium Imaging: GCaMP7-transfected CA1 principal neurons were imaged using wide-field microscopy.[4] The firing of neurons was assessed following perfusion with either lactate or this compound (3CL-HBA).[4]

  • Electrophysiology: Patch-clamp electrophysiology was used to assess the active and passive membrane properties of CA1 principal neurons.[4] Spontaneous and evoked excitatory postsynaptic currents (sEPSCs and eEPSCs) were recorded in voltage-clamp mode.[4] The effect of lactate and 3CL-HBA on the membrane potential was measured.[4]

Assessment of Cellular Bioenergetics in Human Neuroblastoma Cells
  • Cell Culture: Human neuroblastoma cells were cultured under standard conditions.

  • Treatment: Cells were treated with 25 mM lactate for 6 hours.[5]

  • Measurements:

    • Western Blotting: To determine the phosphorylation status of Akt (at Ser473) and mTOR (at Ser2448).[5]

    • Metabolite Analysis: To measure the intracellular levels of NAD+ and NADH.[5]

    • Gene and Protein Expression Analysis: To quantify the mRNA and protein levels of PGC-1β.[5]

  • Instrumentation: Specific instrumentation for western blotting, metabolite assays (e.g., LC-MS/MS), and qPCR/western blotting for expression analysis would be utilized.

Concluding Remarks

Both this compound and lactate exert their signaling effects through the GPR81 receptor, with 3-Cl-5-HBA demonstrating significantly higher potency. While lactate is an endogenous molecule with a broad range of physiological roles, 3-Cl-5-HBA offers a more selective and potent tool for probing the GPR81 signaling pathway. The provided data and protocols offer a foundation for researchers to design experiments aimed at further elucidating the therapeutic potential and physiological significance of targeting the GPR81 receptor. Future head-to-head studies directly comparing the dose-response relationships and downstream effects of these two molecules across various biological systems will be invaluable to the field.

References

Orthogonal Assays to Validate 3-Chloro-5-hydroxybenzoic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Chloro-5-hydroxybenzoic Acid and its alternatives, supported by experimental data, to validate its biological activity. This compound is a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2][3] Its activation leads to the inhibition of lipolysis, making it a potential therapeutic agent for metabolic diseases.[1][3] This guide will detail orthogonal assays to confirm this activity, using niacin, an agonist for the related GPR109a receptor with similar anti-lipolytic effects, as a key comparator.

Data Presentation: Comparative Activity of GPR81 and GPR109a Agonists

The following table summarizes the quantitative data for this compound and Niacin, focusing on their potency and selectivity for their respective G protein-coupled receptors (GPCRs) and their functional impact on lipolysis.

CompoundTarget ReceptorPotency (EC50/IC50)Assay TypeDownstream EffectIn Vivo Efficacy
This compound GPR81 ~16 µM (human)[2][3]GPR81 activationInhibition of lipolysis[3]Significant reduction in free fatty acids at 30 mg/kg in mice[2][3]
GPR109a>1 mM[4]GPR109a activationNo significant activity[4]N/A
Niacin GPR109a~0.78 µM[1]GPR109a activationInhibition of lipolysis[1]Lowers free fatty acids, but associated with flushing side effects[1]
GPR81Inactive[4]GPR81 activationNo significant activity[4]N/A

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPR81 and the general workflow for validating the activity of this compound.

GPR81_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound GPR81 GPR81 (Gi-coupled) Ligand->GPR81 Binds to Gi Gi Protein GPR81->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Catalyzes

GPR81 Signaling Pathway

Orthogonal_Assay_Workflow cluster_primary Primary Activity Confirmation cluster_downstream Downstream Functional Validation cluster_invivo In Vivo Confirmation cAMP_Assay cAMP Assay Lipolysis_Assay Lipolysis Assay cAMP_Assay->Lipolysis_Assay Confirm Functional Outcome bArrestin_Assay β-Arrestin Recruitment Assay bArrestin_Assay->Lipolysis_Assay Animal_Model Animal Model Studies (e.g., Free Fatty Acid Measurement) Lipolysis_Assay->Animal_Model Assess In Vivo Relevance Initial_Screening Initial Screening Hit: This compound Initial_Screening->cAMP_Assay Validate Target Engagement Initial_Screening->bArrestin_Assay Characterize Signaling Bias

Orthogonal Assay Workflow

Experimental Protocols

Detailed methodologies for the key orthogonal assays are provided below.

cAMP Inhibition Assay (HTRF-based)

This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled GPR81 receptor.

Materials:

  • CHO-K1 cells stably expressing human GPR81 (or other suitable host cells).

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.

  • Forskolin.

  • This compound and Niacin.

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture GPR81-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in assay medium to a density of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound and Niacin in assay medium.

  • Assay Plate Setup:

    • Add 5 µL of cell suspension to each well.

    • Add 5 µL of compound dilutions (or vehicle control) to the appropriate wells.

    • Add 5 µL of forskolin solution (a concentration predetermined to stimulate a submaximal cAMP response, e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add 5 µL of HTRF cAMP-d2 reagent.

    • Add 5 µL of HTRF anti-cAMP cryptate reagent.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay determines if GPR81 activation by this compound leads to the recruitment of β-arrestin, a key event in GPCR desensitization and signaling.

Materials:

  • U2OS cells (or other suitable cell line) co-expressing GPR81 fused to a ProLink tag and β-arrestin 2 fused to an Enzyme Acceptor tag (e.g., PathHunter from DiscoverX).

  • Opti-MEM I Reduced Serum Medium.

  • This compound and Niacin.

  • PathHunter detection reagents.

  • White, clear-bottom 96-well plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells in the 96-well plates at a density of 20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Niacin in Opti-MEM.

  • Compound Addition: Add the compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the PathHunter detection reagents according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the luminescence signal on a plate reader. Determine EC50 values from the dose-response curves.

Adipocyte Lipolysis Assay (Glycerol Release)

This functional assay measures the downstream effect of GPR81 activation by quantifying the inhibition of isoproterenol-stimulated lipolysis in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (or primary adipocytes).

  • Krebs-Ringer-HEPES (KRH) buffer with 2% BSA.

  • Isoproterenol.

  • This compound and Niacin.

  • Glycerol assay reagent (e.g., from Sigma-Aldrich or Zen-Bio).

  • Clear 96-well plates.

  • Spectrophotometer plate reader.

Procedure:

  • Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

  • Pre-incubation: Wash the adipocytes twice with KRH buffer.

  • Treatment: Add KRH buffer containing the desired concentrations of this compound or Niacin (and vehicle control) and incubate for 30 minutes at 37°C.

  • Stimulation: Add isoproterenol (e.g., 1 µM final concentration) to stimulate lipolysis and incubate for an additional 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Glycerol Measurement:

    • Transfer 10 µL of the supernatant to a clear 96-well plate.

    • Prepare a standard curve with known concentrations of glycerol.

    • Add 200 µL of the glycerol assay reagent to each well.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader. Calculate the glycerol concentration and determine the percent inhibition of isoproterenol-stimulated lipolysis.

References

A Comparative Analysis of 3-Chloro-5-hydroxybenzoic Acid and Established Anti-Lipolytic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 3-Chloro-5-hydroxybenzoic Acid against well-characterized anti-lipolytic agents. The following sections detail the comparative efficacy, underlying mechanisms of action, and standardized experimental protocols to assist in the evaluation and development of novel therapeutic agents targeting lipolysis.

Comparative Efficacy of Anti-Lipolytic Agents

The anti-lipolytic potency of this compound and other key agents is summarized below. The data is presented as the half-maximal effective concentration (EC50) or the concentration at which significant inhibition is observed in in vitro adipocyte models.

CompoundTarget Receptor/MechanismAnti-Lipolytic Potency (in vitro)SpeciesReference(s)
This compound Selective GPR81 AgonistEC50: ~22 µMMouse[1]
EC50: ~16 µMHuman[1][2]
Nicotinic Acid (Niacin) GPR109A (HCA2) AgonistEstimated EC50: ~200 µM*Human[3]
Acipimox GPR109A (HCA2) AgonistNear-complete inhibition at 10 µM; Full inhibition at 100 µMRat, Human[4][5]
Insulin Insulin Receptor (IR) -> PI3K/Akt -> PDE3B activationEC50: pM to low nM rangeHuman

*Based on the finding that Acipimox is approximately 20 times more potent than Nicotinic Acid.[3]

Signaling Pathways in Adipocyte Lipolysis

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a tightly regulated process. The canonical signaling pathway involves the activation of G-protein coupled receptors, leading to changes in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).

Below is a diagram illustrating the stimulatory (via β-adrenergic receptors) and inhibitory (via GPR81/GPR109A) pathways controlling lipolysis.

Lipolysis_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Catecholamines Catecholamines beta_AR β-Adrenergic Receptor Catecholamines->beta_AR 3-CH-5-HBA 3-Chloro-5- hydroxybenzoic Acid GPR81 GPR81 3-CH-5-HBA->GPR81 Nicotinic_Acid Nicotinic Acid/ Acipimox GPR109A GPR109A Nicotinic_Acid->GPR109A Gs Gs beta_AR->Gs Gi Gi GPR81->Gi GPR109A->Gi AC Adenylyl Cyclase Gs->AC + Gi->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA + HSL Hormone-Sensitive Lipase PKA->HSL + Perilipin Perilipin PKA->Perilipin + Triglycerides Triglycerides HSL->Triglycerides Hydrolysis Perilipin->Triglycerides Access FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol

Caption: Hormonal regulation of adipocyte lipolysis.

Experimental Protocols

Standardized in vitro lipolysis assays are crucial for the accurate assessment of anti-lipolytic compounds. Below is a detailed protocol for a common adipocyte-based assay.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To quantify the inhibitory effect of a test compound on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes by measuring glycerol and free fatty acid (FFA) release.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 24- or 96-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% Bovine Serum Albumin (BSA)

  • Isoproterenol (a non-selective β-adrenergic agonist)

  • Test compound (e.g., this compound)

  • Glycerol assay kit

  • Free Fatty Acid (FFA) assay kit

  • Plate reader

Workflow Diagram:

Lipolysis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Differentiate Differentiate 3T3-L1 preadipocytes to mature adipocytes Wash1 Wash cells with PBS Differentiate->Wash1 Pre-incubate Pre-incubate with test compound or vehicle Wash1->Pre-incubate Stimulate Stimulate with isoproterenol Pre-incubate->Stimulate Incubate Incubate for 1-3 hours Stimulate->Incubate Collect_Media Collect culture medium Incubate->Collect_Media Assay_Glycerol Measure glycerol concentration Collect_Media->Assay_Glycerol Assay_FFA Measure free fatty acid concentration Collect_Media->Assay_FFA Analyze Analyze data and calculate % inhibition Assay_Glycerol->Analyze Assay_FFA->Analyze

Caption: Experimental workflow for in vitro lipolysis assay.

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

  • Cell Plating: Seed differentiated adipocytes in 24- or 96-well plates.

  • Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any residual media.

  • Pre-incubation: Add KRB buffer containing 2% BSA and the desired concentrations of the test compound (or vehicle control) to the wells. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add isoproterenol to the wells to a final concentration of 10 µM to stimulate lipolysis. For basal (unstimulated) lipolysis, add vehicle instead of isoproterenol.

  • Incubation: Incubate the plates for 1-3 hours at 37°C in a humidified incubator.

  • Sample Collection: Carefully collect the culture medium from each well for analysis.

  • Quantification of Glycerol and FFAs: Determine the concentration of glycerol and FFAs in the collected media using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the net stimulated release of glycerol and FFAs by subtracting the basal release from the isoproterenol-stimulated release.

    • Determine the percentage inhibition of lipolysis for each concentration of the test compound relative to the vehicle-treated, isoproterenol-stimulated control.

    • Plot the percentage inhibition against the log concentration of the test compound to determine the EC50 value.

Conclusion

This compound demonstrates potent anti-lipolytic activity through the selective activation of the GPR81 receptor. Its efficacy is comparable to that of established anti-lipolytic agents such as Acipimox, which targets the related GPR109A receptor. The provided experimental protocol offers a standardized method for further comparative studies and the evaluation of novel anti-lipolytic compounds. This guide serves as a valuable resource for researchers aiming to develop new therapeutics for metabolic disorders characterized by dysregulated lipolysis.

References

Comparative Analysis of 3-Chloro-5-hydroxybenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, biological activities, and structure-activity relationships of 3-Chloro-5-hydroxybenzoic acid and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive guide for future research and development.

Derivatives of this compound, a substituted aromatic carboxylic acid, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their performance as GPR81 agonists, and potential as antimicrobial and anticancer agents. The information presented herein is supported by experimental data and detailed methodologies to facilitate further investigation.

GPR81 Agonist Activity: A Focus on Antilipolytic Effects

Recent studies have identified this compound and its analogs as selective agonists of the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[1][2][3] Activation of GPR81 in adipocytes leads to the inhibition of lipolysis, making it an attractive target for the treatment of dyslipidemia.[4] A comparative study of halogenated 3,5-dihydroxybenzoic acid derivatives revealed the potent and selective GPR81 agonist activity of this compound.

Comparative GPR81 Agonist Potency

The following table summarizes the in vitro potency of this compound and related derivatives in activating the human GPR81 receptor. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of the maximal response.

CompoundStructureEC50 (µM) for human GPR81
3,5-Dihydroxybenzoic acid> 1000
3-Fluoro-5-hydroxybenzoic acid130
This compound 16 [1][4]
3-Bromo-5-hydroxybenzoic acid22

Data sourced from a study on the identification of hydroxybenzoic acids as selective lactate receptor agonists.[1]

The data clearly indicates that the presence of a halogen at the 3-position significantly enhances GPR81 agonist activity compared to the parent 3,5-dihydroxybenzoic acid. Among the halogenated derivatives, the chloro and bromo substituents provide the most potent agonism.

Signaling Pathway and Experimental Workflow

The activation of GPR81 by its agonists initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently, the inhibition of hormone-sensitive lipase and lipolysis.

DOT script for GPR81 Signaling Pathway

GPR81_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR81 GPR81 Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) HSL Hormone-Sensitive Lipase (active) PKA_active->HSL Phosphorylates and Inactivates HSL_inactive Hormone-Sensitive Lipase (inactive) Lipolysis Lipolysis HSL->Lipolysis Catalyzes Agonist 3-Chloro-5-hydroxybenzoic Acid Derivative Agonist->GPR81 Binds to Gi->AC Inhibits

GPR81 Signaling Pathway: Agonist binding to GPR81 activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to reduced cAMP levels and decreased lipolysis.

DOT script for GPR81 Agonist Screening Workflow

GPR81_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis start Start with 3,5-dihydroxybenzoic acid synthesis Synthesize Halogenated Derivatives start->synthesis purification Purify and Characterize (NMR, MS) synthesis->purification compound_treatment Treat cells with derivatives purification->compound_treatment cell_culture Culture cells expressing human GPR81 cell_culture->compound_treatment incubation Incubate compound_treatment->incubation measurement Measure cAMP levels or radioligand binding incubation->measurement dose_response Generate dose-response curves measurement->dose_response ec50 Calculate EC50 values dose_response->ec50 sar Structure-Activity Relationship (SAR) Analysis ec50->sar

GPR81 Agonist Screening Workflow: A general workflow for the synthesis and biological evaluation of this compound derivatives as GPR81 agonists.

Antimicrobial and Anticancer Potential: An Area for Further Exploration

While the GPR81 agonist activity of this compound is well-documented, the broader antimicrobial and anticancer potential of its derivatives remains a promising yet less explored area. General studies on benzoic acid amides have shown significant antimicrobial activity.[3][5] For instance, certain N-benzamide derivatives have demonstrated excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 µg/mL.[3]

Further research is warranted to synthesize and screen a focused library of this compound esters and amides to establish a clear structure-activity relationship for their antimicrobial and anticancer properties.

Experimental Protocols

GPR81 Activation Assay (General Protocol)

This protocol outlines a method for determining the agonist activity of compounds at the GPR81 receptor by measuring changes in intracellular cAMP levels.

  • Cell Culture: Maintain a stable cell line overexpressing the human GPR81 receptor (e.g., CHO-K1 or HEK293 cells) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions and then dilute them to the desired concentrations in an appropriate assay buffer.

  • Cell Plating: Seed the GPR81-expressing cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Assay:

    • Remove the culture medium and wash the cells with a pre-warmed assay buffer.

    • Add the diluted test compounds to the respective wells.

    • Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the compound concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 values.

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8][9]

  • Cell Plating: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[6][7][10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The well-established GPR81 agonist activity of the parent compound provides a strong foundation for the development of novel therapeutics for metabolic disorders. Furthermore, the preliminary indications of antimicrobial and anticancer potential suggest that further exploration of ester and amide derivatives is warranted. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this versatile chemical scaffold. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo testing to establish clear structure-activity relationships and identify lead candidates for further development.

References

Evaluating the Therapeutic Index of 3-Chloro-5-hydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of 3-Chloro-5-hydroxybenzoic Acid, a selective GPR81 agonist, against the established dyslipidemia treatment, niacin. The following sections detail the mechanism of action, efficacy, and toxicity of both compounds, supported by available experimental data.

Introduction

This compound is a novel agonist of the G protein-coupled receptor 81 (GPR81), a target for the treatment of dyslipidemia. Its therapeutic potential lies in its ability to mimic the effects of lactate, the endogenous ligand for GPR81, leading to the inhibition of lipolysis in adipocytes. This guide evaluates its therapeutic index in comparison to niacin, a long-standing therapy for dyslipidemia that acts through a related receptor, GPR109a.

Mechanism of Action

This compound selectively activates GPR81, which is predominantly expressed in adipocytes. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently inhibiting hormone-sensitive lipase and reducing the release of free fatty acids into the bloodstream.

Niacin , on the other hand, primarily acts on GPR109a (also known as HM74A). While it also leads to a reduction in lipolysis, its activation of GPR109a in other cell types, such as Langerhans cells in the skin, is responsible for the common side effect of flushing.

cluster_0 This compound cluster_1 Niacin 3-CHA 3-Chloro-5- hydroxybenzoic Acid GPR81 GPR81 (Adipocytes) 3-CHA->GPR81 Activates AC_inh_CHA Adenylyl Cyclase Inhibition GPR81->AC_inh_CHA cAMP_dec_CHA ↓ cAMP AC_inh_CHA->cAMP_dec_CHA HSL_inh_CHA Hormone-Sensitive Lipase Inhibition cAMP_dec_CHA->HSL_inh_CHA Lipolysis_dec_CHA ↓ Lipolysis HSL_inh_CHA->Lipolysis_dec_CHA FFA_dec_CHA ↓ Free Fatty Acids Lipolysis_dec_CHA->FFA_dec_CHA Niacin Niacin GPR109a_adipo GPR109a (Adipocytes) Niacin->GPR109a_adipo Activates GPR109a_skin GPR109a (Langerhans Cells) Niacin->GPR109a_skin Activates AC_inh_Niacin_adipo Adenylyl Cyclase Inhibition GPR109a_adipo->AC_inh_Niacin_adipo cAMP_dec_Niacin_adipo ↓ cAMP AC_inh_Niacin_adipo->cAMP_dec_Niacin_adipo HSL_inh_Niacin_adipo Hormone-Sensitive Lipase Inhibition cAMP_dec_Niacin_adipo->HSL_inh_Niacin_adipo Lipolysis_dec_Niacin_adipo ↓ Lipolysis HSL_inh_Niacin_adipo->Lipolysis_dec_Niacin_adipo FFA_dec_Niacin_adipo ↓ Free Fatty Acids Lipolysis_dec_Niacin_adipo->FFA_dec_Niacin_adipo PG_release Prostaglandin Release GPR109a_skin->PG_release Flushing Flushing PG_release->Flushing

Caption: Signaling pathways of this compound and Niacin.

Comparative Efficacy and Toxicity

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective and toxic doses.

Therapeutic Index (TI) = LD50 / ED50

Where:

  • LD50 (Lethal Dose, 50%) : The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Effective Dose, 50%) : The dose of a substance that produces a therapeutic effect in 50% of a test population.

The following tables summarize the available quantitative data for this compound and niacin.

Table 1: Efficacy Data

CompoundTargetEC50 (Human)Minimum Efficacious Dose (Mice)Therapeutic Dose (Human)
This compoundGPR8116 µM[1]30 mg/kg (p.o.) for reduction of free fatty acids[1]Not Established
NiacinGPR109aNot directly comparableNot applicable500 - 2000 mg/day for dyslipidemia[2]

Table 2: Toxicity Data

CompoundGHS Hazard Classification (Oral)LD50 (Oral, Rat)
This compoundAcute toxicity, Category 4 (Harmful if swallowed)[3][4]Estimated 300 - 2000 mg/kg*
NiacinNot classified as acutely toxic7000 mg/kg[5]

*Based on GHS Category 4 criteria for acute oral toxicity.

Table 3: Estimated Therapeutic Index

CompoundEstimated LD50 (mg/kg)ED50 (mg/kg, Mice)Estimated Therapeutic Index (TI)
This compound300 (conservative estimate)~30~10
Niacin7000Not directly comparable in mice for dyslipidemiaWide

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.

Determination of EC50

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Protocol:

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human GPR81).

  • Compound Preparation: Prepare a serial dilution of the test compound (this compound).

  • Assay:

    • Plate the cells in a suitable microplate.

    • Add the different concentrations of the test compound to the wells.

    • Incubate for a specified period.

  • Signal Detection: Measure the cellular response, such as changes in intracellular cAMP levels or calcium mobilization, using a suitable detection method (e.g., luminescence-based cAMP assay).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Study (Reduction of Free Fatty Acids in Mice)

This experiment evaluates the ability of a compound to reduce plasma free fatty acid (FFA) levels in a mouse model.

Protocol:

  • Animal Model: Use a relevant mouse model, such as C57BL/6J mice.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Dosing:

    • Divide the mice into groups (e.g., vehicle control and different dose levels of the test compound).

    • Administer the test compound or vehicle orally (p.o.).

  • Blood Sampling: Collect blood samples at specified time points after dosing.

  • FFA Analysis: Measure the concentration of FFAs in the plasma using a commercially available kit.

  • Data Analysis: Compare the FFA levels in the treated groups to the vehicle control group to determine the minimum efficacious dose.

cluster_workflow Therapeutic Index Determination Workflow Start Start Efficacy Efficacy Studies (ED50 Determination) Start->Efficacy Toxicity Toxicity Studies (LD50 Determination) Start->Toxicity ED50 Determine Effective Dose (ED50) Efficacy->ED50 LD50 Determine Lethal Dose (LD50) Toxicity->LD50 Calculate_TI Calculate Therapeutic Index (TI = LD50 / ED50) ED50->Calculate_TI LD50->Calculate_TI Evaluate Evaluate Compound Safety Profile Calculate_TI->Evaluate End End Evaluate->End

Caption: Workflow for determining the therapeutic index of a compound.

Discussion and Conclusion

Based on the available data, this compound demonstrates potent and selective activation of GPR81, leading to a reduction in free fatty acids in vivo. Its GHS classification suggests a moderate acute oral toxicity. The estimated therapeutic index of approximately 10 in mice, while requiring confirmation with a definitive LD50 study, provides an initial assessment of its safety margin.

In comparison, niacin has a very high oral LD50 in rats, indicating a wide therapeutic window from a lethality perspective. However, its clinical utility is often limited by the high incidence of flushing, a side effect not anticipated with the selective GPR81 agonist this compound.

Further preclinical studies are warranted to precisely determine the LD50 of this compound and to evaluate its long-term toxicity profile. These studies will be critical in providing a more definitive assessment of its therapeutic index and its potential as a safer alternative to niacin for the management of dyslipidemia. The selective nature of this compound for GPR81 holds promise for a therapeutic agent with an improved side-effect profile.

References

Independent Verification of 3-Chloro-5-hydroxybenzoic Acid's Antilipolytic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antilipolytic effects of 3-Chloro-5-hydroxybenzoic Acid (CHBA) against other well-established antilipolytic agents, namely Acipimox and Nicotinic Acid. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the field of metabolic diseases and drug development.

Executive Summary

This compound has emerged as a selective agonist for the G-protein coupled receptor 81 (GPR81), a key regulator of lipolysis in adipocytes.[1][2] Its mechanism of action, distinct from that of nicotinic acid and its derivatives like Acipimox, presents a promising avenue for therapeutic interventions targeting dyslipidemia. This guide delves into the comparative efficacy, signaling pathways, and experimental protocols relevant to the antilipolytic properties of these compounds.

Comparative Analysis of Antilipolytic Potency

While direct head-to-head studies providing comparative IC50 values for the inhibition of lipolysis are limited, the available data on receptor activation and relative potency allows for an indirect comparison.

CompoundTarget ReceptorPotency MetricValueSpeciesCitation
This compound (CHBA) GPR81EC50 (GPR81 activation)~16 µMHuman[3]
EC50 (GPR81 activation)~22 µMMouse[3]
Minimum Efficacious Dose (in vivo FFA reduction)30 mg/kgMouse[3]
Acipimox GPR109A (Niacin Receptor)Inhibition of adenosine deaminase-stimulated lipolysisNear-basal at 10 µMRat[4]
Relative Potency vs. Nicotinic AcidAntilipolytic Activity~20 times more potentHuman[5]
Nicotinic Acid GPR109A (Niacin Receptor)Inhibition of norepinephrine-induced glycerol releaseEffective in vitroRat[6]

Note: The potency of CHBA is presented as its EC50 for receptor activation, which is a proxy for its antilipolytic effect. The data for Acipimox and Nicotinic Acid are derived from functional assays measuring the inhibition of stimulated lipolysis.

Signaling Pathways

The antilipolytic effects of this compound, Acipimox, and Nicotinic Acid are mediated through distinct signaling pathways, as illustrated below.

GPR81_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CHBA 3-Chloro-5- hydroxybenzoic Acid GPR81 GPR81 CHBA->GPR81 Binds to Gi Gi GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inhibition Inhibition cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) (Active) PKA->HSL Phosphorylates (Activates) HSL_inactive HSL (Inactive) Lipolysis Lipolysis HSL->Lipolysis Catalyzes Niacin_Acipimox_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Drug Nicotinic Acid / Acipimox GPR109A GPR109A Drug->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inhibition Inhibition cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) (Active) PKA->HSL Phosphorylates (Activates) HSL_inactive HSL (Inactive) Lipolysis Lipolysis HSL->Lipolysis Catalyzes InVitro_Lipolysis_Workflow Start Start Differentiate Differentiate pre-adipocytes to mature adipocytes Start->Differentiate Pre-incubate Pre-incubate adipocytes with test compounds (e.g., CHBA, Acipimox) Differentiate->Pre-incubate Stimulate Stimulate lipolysis with an agonist (e.g., isoproterenol) Pre-incubate->Stimulate Incubate Incubate for a defined period (e.g., 1-4 hours) Stimulate->Incubate Collect Collect the incubation medium Incubate->Collect Measure Measure glycerol and/or free fatty acid (FFA) concentration Collect->Measure Analyze Analyze data and calculate % inhibition Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for the handling and disposal of 3-Chloro-5-hydroxybenzoic acid, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. This guide offers a step-by-step approach to the safe disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Key Safety and Handling Information

This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn at all times when handling this substance.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1][4]
CAS Number 53984-36-4[1][4][5]
Melting Point 244.0-248.0 °C[1]
Boiling Point 364.8°C at 760 mmHg[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical procedure that must be conducted in accordance with institutional guidelines and local regulations. The following protocol provides a detailed methodology for its safe disposal.

1. Personal Protective Equipment (PPE) Verification:

  • Before beginning the disposal process, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles with side shields or a face shield.[3]

    • A lab coat or other protective clothing.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and properly labeled waste container.

  • The container should be made of a material compatible with the chemical and be securely sealed.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Waste: this compound"

    • The primary hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • The storage area should be away from incompatible materials and sources of ignition.[3]

  • Store in a locked-up location to prevent unauthorized access.[1]

5. Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and hazards.

  • Disposal must be in accordance with all applicable local, state, and federal regulations.[1]

In Case of a Spill:

In the event of a spill, immediately evacuate the area and prevent others from entering.[3] If it is safe to do so, contain the spill using an inert absorbent material.[1] Avoid generating dust.[3] Collect the spilled material and any contaminated absorbent into a sealed container for disposal, following the procedure outlined above. Ensure the area is thoroughly cleaned and decontaminated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal A Identify 3-Chloro-5- hydroxybenzoic Acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated, Labeled Waste Container B->C D Is the container properly sealed? C->D Check D->C No, Reseal E Store in a Secure, Well-Ventilated Area D->E Yes F Away from Incompatible Materials E->F G Contact Environmental Health & Safety (EHS) F->G H Dispose via Licensed Waste Contractor G->H I Ensure Regulatory Compliance H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 3-Chloro-5-hydroxybenzoic Acid, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this chemical are:

  • Acute oral toxicity : Harmful if swallowed.[1][2]

  • Skin corrosion/irritation : Causes skin irritation.[1][2]

  • Serious eye damage/eye irritation : Causes serious eye damage.[1][2]

  • Specific target organ toxicity (single exposure) : May cause respiratory irritation.[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles that can cause serious eye damage.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.Prevents skin contact which can cause irritation.[4]
Body Protection Laboratory CoatLong-sleeved, fully buttoned lab coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection N95 or N100 Particulate RespiratorNIOSH-approved respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation from airborne particles.[6]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing and handling solid this compound in a laboratory setting.

2.1. Pre-Operational Checks

  • Verify Equipment Functionality : Ensure the chemical fume hood has a current inspection sticker and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and operational.

  • Prepare Work Area : Designate a specific area for handling the chemical. Cover the work surface with absorbent, disposable bench paper.[1]

  • Assemble Materials : Gather all necessary equipment, including PPE, spatulas, weigh boats or paper, and sealable containers for the weighed compound.

  • Review Safety Data Sheet (SDS) : Before starting, briefly review the SDS for this compound to refresh your knowledge of its hazards and emergency procedures.

2.2. Weighing and Handling Procedure

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

  • Perform Weighing in a Fume Hood : To minimize inhalation exposure, all weighing and handling of the powdered compound should be conducted inside a certified chemical fume hood.[1][3]

  • Tare the Balance : Place a pre-weighed, labeled, and sealable container on the analytical balance and tare it.

  • Transfer the Compound : Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust. If a small amount of dust is generated, the fume hood will contain it.

  • Seal and Re-weigh : Securely close the container and re-weigh it to determine the exact amount of the compound transferred.

  • Clean Up Immediately : After weighing, carefully clean the spatula and the balance. Dispose of any contaminated weigh paper or boats in the designated solid waste container.

2.3. Post-Operational Procedures

  • Decontaminate Work Area : Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the solid waste container.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, and then the lab coat.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6]

3.1. Waste Segregation and Collection

  • Solid Waste : All solid materials contaminated with this compound, including gloves, weigh paper, and disposable labware, must be collected in a designated, labeled hazardous waste container for halogenated organic solids.[7]

  • Liquid Waste : If the compound is used to prepare solutions, the resulting solutions and any solvent used for rinsing glassware must be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[1][8][9]

3.2. Container Labeling and Storage

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations.

  • Storage : Store waste containers in a designated satellite accumulation area. Ensure the containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[8]

3.3. Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

4.1. Spills

  • Minor Spill (Solid) : If a small amount of powder is spilled, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material and cleaning supplies into the designated hazardous waste container.[9]

  • Major Spill : In the event of a large spill, evacuate the immediate area and notify your supervisor and the EHS department.

4.2. Exposure

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep1 Verify Equipment (Fume Hood, Eyewash) prep2 Prepare Work Area (Bench Paper) prep1->prep2 prep3 Assemble Materials (PPE, Glassware) prep2->prep3 prep4 Review SDS prep3->prep4 h1 Don PPE prep4->h1 h2 Weigh Compound in Fume Hood h1->h2 em2 First Aid for Exposure h1->em2 If Exposure Occurs h3 Seal Container h2->h3 em1 Spill Cleanup h2->em1 If Spill Occurs h4 Clean Equipment h3->h4 d1 Segregate Halogenated Waste (Solid & Liquid) h4->d1 d3 Decontaminate Work Area h4->d3 d2 Label Waste Container d1->d2 d4 Doff PPE d3->d4 d5 Wash Hands d4->d5

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.